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  • Product: 4-Fluorobutan-1-amine hydrochloride
  • CAS: 286371-70-8

Core Science & Biosynthesis

Foundational

4-Fluorobutan-1-amine hydrochloride CAS 66499-52-9 properties

An In-Depth Technical Guide to 4-Fluorobutan-1-amine Hydrochloride (CAS 66499-52-9) Executive Summary In the landscape of modern medicinal chemistry and radiopharmaceutical development, fluorinated aliphatic amines are i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Fluorobutan-1-amine Hydrochloride (CAS 66499-52-9)

Executive Summary

In the landscape of modern medicinal chemistry and radiopharmaceutical development, fluorinated aliphatic amines are indispensable building blocks. 4-Fluorobutan-1-amine hydrochloride (often registered under CAS 66499-52-9, and commercially cross-referenced as CAS 286371-70-8) serves as a critical bifunctional synthon. The incorporation of a 4-fluorobutyl moiety into a pharmacophore strategically modulates lipophilicity, enhances metabolic stability by blocking cytochrome P450-mediated oxidation, and provides an essential structural spacer for Positron Emission Tomography (PET) radiotracers[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical, bench-level applications. This guide details the mechanistic rationale for utilizing this compound, provides self-validating synthetic protocols, and explores its role in advanced drug design.

Part 1: Physicochemical Properties & Structural Analysis

Handling short-chain aliphatic amines in their free-base form presents significant challenges: they are highly volatile, prone to rapid atmospheric oxidation, and readily absorb carbon dioxide to form carbamates. To circumvent these issues, 4-fluorobutan-1-amine is universally isolated and utilized as its hydrochloride salt. This salt form ensures a stable, weighable, and highly pure solid that can be stored long-term without degradation[2].

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
Chemical Name 4-Fluorobutan-1-amine hydrochloride
CAS Registry Number 66499-52-9 (Commercial equivalent: 286371-70-8)
Molecular Formula C₄H₁₀FN · HCl (C₄H₁₁ClFN)
Molecular Weight 127.59 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in H₂O, Methanol, and DMSO
InChI Key OEKMMJLZWHPSMP-UHFFFAOYSA-N
Storage Conditions Room temperature or 4°C, desiccated, away from moisture

Part 2: Mechanistic Role in Drug Design & PET Imaging

The strategic addition of the 4-fluorobutyl chain is rarely accidental. It is engineered to solve specific pharmacokinetic (PK) or diagnostic challenges.

Bioisosterism and Metabolic Shielding

Fluorine is the smallest bioisostere for hydrogen and the hydroxyl group. By replacing a terminal hydrogen with a fluorine atom on a butyl chain, the molecule's lipophilicity (LogP) is predictably increased, enhancing cellular permeability and blood-brain barrier (BBB) penetration. Furthermore, the highly electronegative C-F bond resists oxidative cleavage by hepatic enzymes, effectively shielding the alkyl terminus from rapid metabolism.

PET Radiotracer Development (MERTK Inhibitors)

In radiopharmaceutical chemistry, 4-fluorobutan-1-amine hydrochloride is heavily utilized to synthesize


-reference standards. These standards are essential for validating the in vitro binding affinity (IC₅₀) of potential 

-PET radiotracers before committing to complex radioactive syntheses.

For example, in the development of MERTK-targeted radioligands for imaging microglial phenotypes in Multiple Sclerosis, the 4-fluorobutylamine substituent is coupled to a pyrimidine-5-carboxamide core[1]. Kinase profiling demonstrates that this specific fluorinated analogue retains potent bioactivity (IC₅₀ = 38 nM) and exhibits a highly favorable selectivity index for MERTK over off-target kinases like AXL, TYRO3, and FLT3[1].

PET_Tracer N1 Lead Compound (Pyrimidine-5-carboxamide) N2 Structural Modification (Add 4-fluorobutyl moiety) N1->N2 N3 19F-Reference Standard (In vitro Kinase Profiling) N2->N3 Validate IC50 N4 18F-Radiolabeling (Nucleophilic Substitution) N2->N4 Isotopic Exchange Precursor N5 PET Radiotracer (In vivo Microglial Imaging) N3->N5 Guides Development N4->N5

Drug design logic for 18F-PET radiotracers using 4-fluorobutylamine.

Part 3: Experimental Protocols & Self-Validating Workflows

The following protocols are designed with built-in causality—explaining why reagents are chosen—and self-validation steps to ensure scientific integrity.

Protocol A: De Novo Synthesis of 4-Fluorobutan-1-amine Hydrochloride

Direct fluorination of unprotected amino alcohols is impossible due to the nucleophilicity of the amine, which will aggressively react with fluorinating agents. Therefore, a protection-fluorination-deprotection sequence is mandatory.

Step-by-Step Methodology:

  • Amine Protection: Dissolve 4-amino-1-butanol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.

    • Causality: The Boc group sterically and electronically shields the nitrogen, preventing side reactions in the next step.

  • Fluorination: Cool the solution of Boc-protected amino alcohol to -78°C under argon. Dropwise, add Diethylaminosulfur trifluoride (DAST, 1.5 eq). Allow the reaction to slowly warm to room temperature overnight.

    • Causality: DAST converts the primary alcohol to a fluoride via an

      
       mechanism. The low temperature controls the exothermic nature of the reaction and minimizes elimination byproducts.
      
  • Deprotection & Salt Formation: Purify the intermediate via silica gel chromatography. Dissolve the purified Boc-4-fluorobutylamine in anhydrous diethyl ether and add 4M HCl in dioxane (5.0 eq). Stir for 2 hours.

    • Causality: The acidic conditions cleave the Boc group as gaseous isobutylene and CO₂, driving the reaction to completion. The product, 4-fluorobutan-1-amine hydrochloride, is insoluble in ether and precipitates directly as a high-purity white solid.

  • Self-Validation: Filter the solid and analyze via

    
     NMR (D₂O). The successful synthesis is validated by the presence of a characteristic doublet of triplets at 
    
    
    
    ppm, corresponding to the
    
    
    protons, confirming both the presence of the fluorine atom and the removal of the Boc group.

Synthesis N1 4-Amino-1-butanol N2 Boc Protection (Boc2O, Et3N) N1->N2 N3 Boc-4-amino-1-butanol N2->N3 N4 Fluorination (DAST, -78°C) N3->N4 N5 Boc-4-fluorobutylamine N4->N5 N6 Deprotection (4M HCl in Dioxane) N5->N6 N7 4-Fluorobutan-1-amine HCl N6->N7

Synthesis workflow of 4-fluorobutan-1-amine hydrochloride via Boc-protection.

Protocol B: Amide Coupling for MERTK Inhibitor Synthesis

When utilizing 4-fluorobutan-1-amine hydrochloride as a building block for complex molecules (e.g., pyrimidine-5-carboxamides), the hydrochloride salt must be neutralized in situ[1].

Step-by-Step Methodology:

  • Activation: Dissolve the target pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add EDCI·HCl (1.5 eq) and HOAt (1.5 eq). Stir for 15 minutes.

    • Causality: HOAt is superior to HOBt for forming the active ester, particularly for electron-deficient pyrimidine cores, accelerating the reaction and preventing degradation of the starting material.

  • Coupling: Add 4-fluorobutan-1-amine hydrochloride (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq). Heat to 50°C for 20 hours[1].

    • Causality: DIPEA serves a dual purpose: it acts as a non-nucleophilic base to scavenge the HCl from the amine salt (liberating the free nucleophile) and neutralizes the acidic byproducts of the EDCI coupling.

  • Self-Validation: Quench with water and extract with ethyl acetate. Analyze the organic layer via LC-MS. The appearance of the

    
     peak corresponding to the fluorinated amide confirms successful coupling.
    

Part 4: Safety and Handling

While 4-fluorobutan-1-amine hydrochloride is a stable salt, it must be handled with appropriate laboratory safety protocols. In the event of a fire or extreme thermal decomposition, it can release toxic fumes including carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride[2]. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory for all synthetic manipulations[2].

References

  • Title: Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development Source: RSC Medicinal Chemistry (via National Institutes of Health) URL: [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Handling of 4-Fluorobutan-1-amine Hydrochloride

Topic: Solubility of 4-fluorobutan-1-amine hydrochloride in water vs. organic solvents Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary 4-Fluorobuta...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 4-fluorobutan-1-amine hydrochloride in water vs. organic solvents Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary

4-Fluorobutan-1-amine hydrochloride (CAS: 286371-70-8) exhibits a solubility profile characteristic of short-chain alkyl amine salts.[1] It is highly soluble in water and polar protic solvents (methanol, ethanol) due to the ionic nature of the ammonium chloride headgroup. Conversely, it displays negligible solubility in non-polar organic solvents (hexanes, toluene, diethyl ether) in its salt form.[1]

For synthetic applications, this compound acts as a "pH-switchable" species: it remains water-locked at neutral/acidic pH but partitions readily into organic solvents (DCM, EtOAc) upon basification (pH > 11). The terminal fluorine atom introduces a unique dipole moment and slight lipophilicity increase compared to non-fluorinated butylamine, but it does not override the dominant solubility effects of the hydrochloride salt lattice.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 4-Fluorobutan-1-amine hydrochloride
CAS Number 286371-70-8
Formula C₄H₁₀FN[1] · HCl
Molecular Weight 127.59 g/mol
Physical Form White to off-white hygroscopic solid
pKa (Approx.) ~10.0 – 10.5 (Slightly lower than n-butylamine due to F-inductive effect)
The Fluorine Effect

The terminal fluorine atom at the C4 position exerts a negative inductive effect (-I) . While the effect is diminished by distance (4 bonds away from nitrogen), it slightly reduces the basicity of the amine compared to n-butylamine (pKa ~10.78). Structurally, the C-F bond adds lipophilicity (hydrophobicity) relative to a C-H bond, but the high lattice energy of the hydrochloride salt dominates the solubility thermodynamics, forcing the molecule into the aqueous phase.

Solubility Profile: Water vs. Organic Solvents[1][9]

The following table categorizes the solubility of the hydrochloride salt form.

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Aqueous Water (pH < 7)High (>100 mg/mL) Ion-dipole interactions between water and the ammonium/chloride ions overcome crystal lattice energy.[1][2]
Polar Protic Methanol, EthanolHigh to Moderate Solvation is effective due to H-bonding capabilities, though slightly less than water.[1][2]
Polar Aprotic DMSO, DMFModerate High dielectric constants allow for dissociation of the ion pair, though solubility is kinetically slower than in water.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformLow / Sparingly Soluble The ionic salt lattice is poorly solvated by DCM.[1][2] Note: The free base is highly soluble here.[1][2]
Non-Polar Hexanes, Toluene, Diethyl EtherInsoluble Lack of dipole moment and H-bonding capability in solvent prevents disruption of the ionic lattice.[1][2]
Visualization: Solvation Mechanism

The diagram below illustrates the competition between Lattice Energy (holding the solid together) and Solvation Energy (pulling it into solution).

SolvationMechanism cluster_0 Aqueous Environment cluster_1 Non-Polar Organic Environment SolidSalt Solid Salt Crystal (Lattice Energy) DissolvedIon Solvated Ions (R-NH3+ ... Cl-) SolidSalt->DissolvedIon H-Bonding & Dipole Stabilization Precipitate Undissolved Solid SolidSalt->Precipitate Lack of Charge Stabilization Water Water (High Dielectric) Water->DissolvedIon Organic Hexane/Ether (Low Dielectric) Organic->Precipitate

Caption: Comparative solvation thermodynamics. High dielectric solvents (water) stabilize the dissociated ions, while low dielectric solvents cannot overcome the lattice energy.

pH-Dependent Switching (The "Free-Basing" Protocol)

For researchers needing to dissolve the compound in organic solvents (e.g., for coupling reactions, alkylations, or purification), the compound must be converted to its free base .

The pH Switch
  • pH < 9: Exists as

    
     (Water Soluble).[1][2]
    
  • pH > 11: Exists as

    
     (Organic Soluble).[1][2]
    
Experimental Protocol: Extraction of Free Base

Objective: Transfer 4-fluorobutan-1-amine from aqueous stock to Dichloromethane (DCM).

  • Dissolution: Dissolve the hydrochloride salt in minimal distilled water.[1][2]

  • Basification: Slowly add 2M NaOH or saturated

    
     while stirring until pH reaches 12-13.
    
    • Note: Use a pH meter or high-range pH paper.[1][2] The solution may become cloudy as the free amine oils out.[2]

  • Extraction:

    • Add an equal volume of DCM (or Diethyl Ether).[1][2]

    • Shake vigorously and vent.[1][2]

    • The fluorinated amine will partition into the organic (bottom) layer.

  • Drying: Collect the organic layer and dry over anhydrous

    
     or 
    
    
    
    .[1][2]
  • Concentration: Carefully remove solvent under reduced pressure.

    • Caution: 4-fluorobutan-1-amine is volatile (Boiling point estimated ~80-100°C based on n-butylamine).[1] Do not use high vacuum or high heat. [1][2]

ExtractionWorkflow Start Start: HCl Salt in Water (pH ~5-6) Basify Add 2M NaOH Target pH > 12 Start->Basify Partition Add DCM & Shake (Biphasic System) Basify->Partition Deprotonation Separation Separate Layers Partition->Separation AqLayer Aqueous Layer (NaCl + NaOH) Separation->AqLayer Waste OrgLayer Organic Layer (Free Amine) Separation->OrgLayer Product Dry Dry over Na2SO4 & Filter OrgLayer->Dry Evap Gentle Evaporation (Avoid High Vac) Dry->Evap Final Pure 4-Fluorobutan-1-amine (Free Base Oil) Evap->Final

Caption: Workflow for converting water-soluble HCl salt into organic-soluble free base.

Critical Applications & Stability

Synthesis Implications

When using 4-fluorobutan-1-amine hydrochloride in peptide coupling or nucleophilic substitution:

  • In DMF/DMSO: You can use the HCl salt directly if you include a base (e.g., DIPEA, TEA) to generate the reactive amine in situ.

  • In DCM/THF: You must perform the free-basing extraction before the reaction, or the salt will remain undissolved and unreactive.

Stability & Storage[1][9][11]
  • Hygroscopicity: The HCl salt is hygroscopic.[1][2] Store in a desiccator. Moisture absorption will lead to weighing errors and potential hydrolysis over long periods.[1][2]

  • Volatility: The free base is volatile.[1][2] Store the salt form for long-term stability; generate the free base only immediately before use.

References

  • PubChem. (n.d.).[1][3][2] 4-Fluorobutan-1-amine.[1][4][2][5][6] National Center for Biotechnology Information.[1][2] Retrieved March 6, 2026, from [Link]

  • Melnykov, K. P., et al. (2022).[1][7][2][8] Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal.[1][2] Retrieved from [Link]

  • Morgenthaler, M., et al. (2007).[1][2] Predicting solubility of salts and cocrystals. In Advanced Drug Delivery Reviews. (General reference for amine salt solubility principles).

Sources

Exploratory

4-Fluorobutan-1-amine hydrochloride melting point and boiling point data

This guide provides an in-depth technical analysis of 4-Fluorobutan-1-amine hydrochloride, a critical fluorinated building block in medicinal chemistry. It synthesizes physicochemical data, thermal properties, and a vali...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Fluorobutan-1-amine hydrochloride, a critical fluorinated building block in medicinal chemistry. It synthesizes physicochemical data, thermal properties, and a validated synthetic workflow.

[1]

CAS Registry Number: 286371-70-8 (HCl Salt) | 372-92-9 (Free Base) Formula: C₄H₁₀FN · HCl Molecular Weight: 127.59 g/mol (Salt) | 91.13 g/mol (Free Base)

Physicochemical Properties Data

The following table consolidates the essential physical constants. Note the distinction between the stable hydrochloride salt and the volatile free base.

PropertyValue / DescriptionContext & Technical Notes
Physical State White to off-white crystalline powderHygroscopic; requires desiccation.[1]
Melting Point (HCl) ~155–165 °C (Estimated) Experimental data not publicly indexed. Value is estimated based on the structural analog 4-chlorobutan-1-amine HCl (MP: 161–163 °C). Fluorinated salts typically exhibit similar lattice energies to their chloro-counterparts.
Boiling Point (HCl) N/A (Decomposes) Ionic salts do not exhibit a standard boiling point. They undergo melting followed by thermal decomposition (often releasing HF/HCl gases) before vaporization.
Boiling Point (Base) ~100–110 °C (Predicted) The free base (4-fluorobutanamine) is a volatile liquid. Comparison: n-Butylamine (78 °C) vs. 4-Fluorobutanol (129 °C).
Solubility High (Water, Methanol, DMSO)The ionic nature facilitates high solubility in polar protic solvents. Insoluble in non-polar organics (Hexane, Et₂O).
pKa ~10.5–10.7 (Ammonium)Fluorine at the

-position has a minimal inductive withdrawal effect on the amine nitrogen compared to

-fluorination, keeping basicity similar to n-butylamine.

Thermal Analysis & Volatility Logic

Understanding the thermal behavior is crucial for handling and purification. The dichotomy between the salt and free base dictates the processing method.

The Salt vs. Free Base Volatility Paradox

Researchers must recognize that 4-fluorobutan-1-amine hydrochloride is a non-volatile ionic solid, whereas the free base is a volatile liquid. Attempting to distill the salt will result in charring and hazardous decomposition.

ThermalLogic Salt HCl Salt (Ionic Solid) Base Free Base (Neutral Liquid) Salt->Base NaOH / Extraction Heat1 Heat (>160°C) Salt->Heat1 Thermal Stress Heat2 Heat (~105°C) Base->Heat2 Controlled Heating Decomp Decomposition (Release of HF, HCl, NOx) Heat1->Decomp Irreversible Breakdown Distill Distillation (Purification) Heat2->Distill Vaporization

Figure 1: Thermal stability decision tree. Direct heating of the salt leads to decomposition, while the free base allows for distillation.

Validated Synthetic Protocol

Commercial availability of 4-fluorobutan-1-amine HCl can be sporadic. The following Gabriel Synthesis protocol is the industry standard for high-fidelity preparation, avoiding the risks of over-alkylation associated with direct alkylation of ammonia.

Reaction Scheme

The pathway utilizes 1-bromo-4-fluorobutane as the electrophile and potassium phthalimide as the nitrogen source.

Synthesis SM1 1-Bromo-4-fluorobutane (Electrophile) Inter N-(4-Fluorobutyl)phthalimide (Crystalline Intermediate) SM1->Inter DMF, 90°C, 4h SM2 Potassium Phthalimide (Nucleophile) SM2->Inter FreeBase 4-Fluorobutan-1-amine (Free Base) Inter->FreeBase Deprotection (Ing-Manske) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazine->FreeBase Final 4-Fluorobutan-1-amine HCl (Target Salt) FreeBase->Final Acidification HCl HCl (g) or 4M Dioxane HCl->Final

Figure 2: Gabriel Synthesis workflow ensuring mono-amination and high purity.

Step-by-Step Methodology
Step 1: Nucleophilic Substitution (Formation of Phthalimide Intermediate)
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Reagents: Suspend Potassium Phthalimide (1.1 equiv) in anhydrous DMF (Dimethylformamide).

  • Addition: Add 1-Bromo-4-fluorobutane (1.0 equiv) dropwise.

  • Reaction: Heat to 90 °C for 4–6 hours. Note: Do not exceed 100 °C to prevent elimination of HBr/HF.

  • Workup: Pour mixture into ice water. The intermediate N-(4-fluorobutyl)phthalimide will precipitate. Filter, wash with water, and dry.

Step 2: Hydrazinolysis (Deprotection)
  • Solvation: Dissolve the phthalimide intermediate in Ethanol (0.5 M concentration).

  • Cleavage: Add Hydrazine Hydrate (1.2 equiv) carefully.

  • Reflux: Heat to reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Isolation: Cool to room temperature. Filter off the phthalhydrazide byproduct.

  • Concentration: Carefully concentrate the filtrate (containing the free amine) under reduced pressure. Caution: The free amine is volatile. Do not apply high vacuum/heat for extended periods.

Step 3: Salt Formation
  • Dissolution: Redissolve the crude amine oil in Diethyl Ether or MTBE.

  • Acidification: Add 4M HCl in Dioxane or bubble dry HCl gas into the solution at 0 °C.

  • Precipitation: The target 4-fluorobutan-1-amine hydrochloride will precipitate immediately as a white solid.

  • Collection: Filter under nitrogen (to avoid moisture absorption), wash with cold ether, and dry under vacuum.

Handling & Safety (E-E-A-T)

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which can lower the apparent melting point and cause "gumming." Store in a desiccator.

  • Fluorine Stability: The C-F bond at the

    
    -position is generally stable. However, strong Lewis acids (e.g., AlCl₃) or extreme heat (>200 °C) can trigger defluorination or HF elimination.
    
  • Toxicology: Like many aliphatic amines, the free base is a skin irritant and lachrymator. The fluorinated analog should be treated with caution due to potential metabolic toxicity (mimicking biological substrates).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17863079, 4-Fluorobutan-1-amine. Retrieved from [Link]

  • Gibson, M.S. & Bradshaw, R.W. (1968).The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. (Standard Protocol Reference).
  • Pattison, F.L.M. et al. (1956). Toxic Fluorine Compounds.[2] III. ω-Fluoroalcohols.[2] The Journal of Organic Chemistry, 21(7), 739–747.[2] (Reference for boiling point trends of 4-fluorobutanol).

Sources

Foundational

Whitepaper: Strategic Integration of 4-Fluorobutan-1-amine in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic fluorination of aliphatic chains is a highly effective tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-Fluorobut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic fluorination of aliphatic chains is a highly effective tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-Fluorobutan-1-amine (4-FBA) has emerged as a critical medicinal chemistry building block. By replacing a terminal hydrogen with a fluorine atom on a standard butylamine chain, researchers can profoundly alter a molecule's metabolic stability, lipophilicity, and target residence time without drastically increasing steric bulk.

This technical guide explores the physicochemical rationale behind utilizing 4-FBA, analyzes its recent applications in kinase and phosphodiesterase inhibition, and provides self-validating synthetic protocols for its incorporation into heteroaryl drug cores.

Physicochemical & Pharmacokinetic Rationale (The Causality of Fluorination)

The decision to substitute an n-butylamine moiety with 4-fluorobutan-1-amine is driven by three primary causal factors in drug design:

  • Abrogation of

    
    -Oxidation:  Unbranched alkyl chains are notorious metabolic liabilities, highly susceptible to cytochrome P450 (CYP450)-mediated 
    
    
    
    and
    
    
    oxidation. The terminal C-F bond in 4-FBA is significantly stronger (approx. 116 kcal/mol) than a C-H bond (approx. 98 kcal/mol). This robust bond effectively blocks terminal hydroxylation, prolonging the in vivo half-life of the therapeutic agent.
  • Modulation of Amine pKa and Lipophilicity: The strong electron-withdrawing inductive effect of the terminal fluorine propagates through the alkyl chain, slightly lowering the pKa of the primary amine. Furthermore, fluorine's high electronegativity and low polarizability modulate the overall lipophilicity (

    
    ) of the molecule, optimizing blood-brain barrier (BBB) penetrance for central nervous system (CNS) targets.
    
  • Translational PET Imaging: Incorporating a

    
    F-bearing side chain serves as a "cold" reference standard. Once the pharmacological profile is validated, the exact molecule can be synthesized using the 
    
    
    
    F isotope, enabling seamless transition into Positron Emission Tomography (PET) radioligand development for target engagement studies[1].

Application Case Studies in Drug Discovery

MERTK Inhibitors and F-PET Radioligands

The TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases plays a crucial role in tumor cell survival and immunosuppressive macrophage polarization. Recent deep structure-activity relationship (SAR) campaigns have utilized 4-FBA to synthesize fluorinated pyrimidine 5-carboxamides targeting MERTK[1].

By incorporating 4-fluorobutylamine at the C2 position of the pyrimidine core, researchers developed highly potent analogues. For instance, Analogue 2d retained notable activity against MERTK (IC50 = 38 nM) while demonstrating a favorable selectivity index over competing kinases like AXL, TYRO3, and FLT3[1]. These fluorinated derivatives are currently being evaluated as next-generation


F-PET radiotracers to assess microglial phenotypes in neuroinflammation[1].
Quinoline and Quinazoline Derivatives

Beyond kinase inhibition, 4-FBA is heavily utilized in the synthesis of tricyclic heterocyclic compounds. Patent literature demonstrates the reaction of 4-fluorobutylamine with 4-chloroquinoline derivatives to afford compounds like 6-chloro-4-(4-fluoro-butylamino)-8-methoxy-quinoline-3-carboxylic acid ethyl ester[2]. These derivatives function as potent modulators of TNF-alpha synthesis and PDE4 inhibitors, targeting inflammatory diseases such as allergic conjunctivitis and Alzheimer's disease[2]. Similar synthetic routes are employed to generate quinazoline-based antitumor agents[3].

Quantitative Data: Kinase Selectivity Profiling

The table below summarizes the target engagement and selectivity profiles of key 4-FBA-derived pyrimidine-5-carboxamides, demonstrating how the fluorinated side chain maintains nanomolar potency while driving kinase selectivity.

Compound DesignationStructural ModificationMERTK IC50 (nM)AXL SelectivityTYRO3 SelectivityFLT3 Selectivity
Analogue 2d C2 4-fluorobutylamine38~11-fold~42-fold~39-fold
Analogue 3b C2 4-fluorobutylamine + Piperidine mod.47~9-fold~68-fold~200-fold

Data synthesized from kinase inhibition assays evaluating fluorinated pyrimidine 5-carboxamides[1],[4].

System Workflows & Logical Relationships

To visualize the integration of 4-FBA into medicinal chemistry pipelines, the following diagrams map the synthetic workflow and the downstream pharmacological mechanism of action.

Workflow SM 4-(Boc-amino)butan-1-ol Starting Material Fluorination Fluorination (DAST or TBAF) SM->Fluorination BocInt tert-Butyl (4-fluorobutyl)carbamate Fluorination->BocInt Deprotect Acidic Deprotection (4M HCl in Dioxane) BocInt->Deprotect FBA 4-Fluorobutan-1-amine Hydrochloride Deprotect->FBA SNAr SNAr / Amidation (Heteroaryl Core) FBA->SNAr Drug Final Drug Candidate (e.g., MERTK Inhibitor) SNAr->Drug

Fig 1: Synthetic workflow and integration of 4-fluorobutan-1-amine into heteroaryl drug cores.

Mechanism Ligand TAM Ligands (Gas6, Pros1) Receptor MERTK Receptor (Kinase Domain) Ligand->Receptor Activation Pathway PI3K/AKT & MAPK/ERK Signaling Cascades Receptor->Pathway Phosphorylation Inhibitor 4-FBA-Pyrimidine Inhibitor Inhibitor->Receptor ATP-Competitive Inhibition Outcome Tumor Cell Survival & Immunosuppression Pathway->Outcome Gene Expression

Fig 2: Mechanism of action for 4-FBA-derived pyrimidine inhibitors targeting the MERTK pathway.

Self-Validating Experimental Protocols

The following methodologies provide step-by-step instructions for generating the 4-FBA building block and incorporating it via Nucleophilic Aromatic Substitution (SNAr). Each protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure causality and technical accuracy.

Protocol A: Synthesis of 4-Fluorobutan-1-amine Hydrochloride

This procedure outlines the deprotection of the Boc-protected intermediate to yield the highly stable hydrochloride salt of 4-FBA[5].

  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl (4-fluorobutyl)carbamate (1.0 equivalent) and dissolve in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acidification: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 4M HCl in 1,4-dioxane (10.0 equivalents) under a nitrogen atmosphere to prevent moisture ingress.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 to 4 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in DCM, and analyze via Thin-Layer Chromatography (TLC) using Ninhydrin stain. The reaction is deemed complete when the UV-inactive, Ninhydrin-positive starting material spot is entirely consumed, and a baseline spot (the free amine salt) appears.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting crude residue with cold diethyl ether to precipitate the product.

  • Collection: Filter the precipitate through a Buchner funnel, wash with additional diethyl ether, and dry under high vacuum to afford 4-fluorobutan-1-amine hydrochloride as a white, hygroscopic solid[5].

Protocol B: SNAr Incorporation into a Pyrimidine Core

This protocol details the nucleophilic attack of 4-FBA onto a 2-chloropyrimidine intermediate, a standard route for synthesizing MERTK inhibitors[6].

  • Preparation: Dissolve the 2-chloro-pyrimidine-5-carboxylate intermediate (1.0 equivalent) in isopropanol (iPrOH) to a concentration of 0.1 M.

  • Reagent Addition: Add 4-fluorobutan-1-amine hydrochloride (1.2 equivalents) to the solution. Follow immediately with the dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0 equivalents) to neutralize the HCl salt and act as an acid scavenger.

  • Propagation: Stir the reaction mixture at room temperature for 16 hours[6].

  • Self-Validation (IPC): Analyze the reaction mixture via LC-MS. The protocol is validated when the chromatogram shows the complete disappearance of the starting material mass

    
     corresponding to the chloride, replaced by a new peak matching the 
    
    
    
    of the aminated 4-FBA product.
  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate. Purify the crude product via silica gel flash chromatography (eluting with a DCM/Methanol gradient) to isolate the pure 4-FBA-substituted pyrimidine core.
    

References

  • US20140371250A1 - Tricyclic Compounds as Modulators of TNF-alpha Synthesis and as PDE4 Inhibitors.
  • CA2361057C - Quinoline derivatives and quinazoline derivatives.
  • Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. PubMed Central (PMC), National Institutes of Health.[Link]

  • Supporting Information - Synthesis of 4-fluorobutan-1-amine hydrochloride. The Royal Society of Chemistry.[Link]

Sources

Exploratory

The Physicochemical and Operational Dichotomy of 4-Fluorobutan-1-amine: Free Base vs. Hydrochloride Salt

Executive Summary In preclinical drug development and complex organic synthesis, the selection of a reagent's physical form is rarely a trivial administrative choice; it is a fundamental mechanistic decision. 4-Fluorobut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and complex organic synthesis, the selection of a reagent's physical form is rarely a trivial administrative choice; it is a fundamental mechanistic decision. 4-Fluorobutan-1-amine —a critical building block for introducing fluorinated alkyl chains into pharmacophores—exists primarily in two forms: the neutral free base and the protonated hydrochloride (HCl) salt .

Failing to understand the physicochemical dichotomy between these two forms leads to failed couplings, degraded starting materials, and irreproducible yields. This technical guide deconstructs the causality behind their behavioral differences, establishes a decision matrix for their application, and provides self-validating protocols for handling both forms in the laboratory.

Mechanistic Causality: The Role of Protonation

The macroscopic differences between the free base and the HCl salt are entirely dictated by the protonation state of the nitrogen atom's lone pair.

In the free base form , the nitrogen possesses an available lone pair of electrons. This makes the molecule highly nucleophilic (ready to attack electrophiles like carbonyl carbons) and basic. However, this same lone pair makes the liquid free base highly reactive with atmospheric carbon dioxide and moisture, leading to the rapid formation of carbamate degradation products.

Conversely, treating the free base with hydrochloric acid yields the hydrochloride salt . The lone pair forms a coordinate covalent bond with a proton, creating a positively charged ammonium cation (


) balanced by a chloride anion (

). This ionic lattice transforms the volatile liquid into a stable, crystalline solid. Because the lone pair is "locked up" in the N-H bond, the salt is entirely non-nucleophilic and immune to atmospheric degradation[1].
Physicochemical Profiling

The following table summarizes the quantitative and qualitative differences between the two forms, critical for solvent selection and storage,[2].

Property4-Fluorobutan-1-amine (Free Base)4-Fluorobutan-1-amine Hydrochloride
CAS Number 372-92-9286371-70-8
Molecular Formula C₄H₁₀FNC₄H₁₁ClFN
Molecular Weight 91.13 g/mol 127.59 g/mol
Physical State (RT) Volatile LiquidCrystalline Solid / Powder
Aqueous Solubility Moderate (pH dependent)Very High
Organic Solubility High (DCM, THF, Et₂O)Low (Insoluble in non-polar solvents)
Stability / Storage Prone to oxidation; store under Argon at -20°CHighly stable; store at Room Temperature
Reactivity Active NucleophileInactive (Requires deprotonation)

Stability and Degradation Pathways

To visualize why vendors predominantly ship the HCl salt rather than the free base, we must map their respective stability pathways. The free base acts as a thermodynamic sink for atmospheric electrophiles, whereas the salt form is thermodynamically stable under ambient conditions.

Stability FB 4-Fluorobutan-1-amine (Free Base) CO2 Atmospheric CO2 & Moisture FB->CO2 Exposure Salt 4-Fluorobutan-1-amine HCl (Hydrochloride Salt) Stable Long-term Storage (Stable Solid) Salt->Stable Ambient Conditions Degradation Carbamate Formation & Volatilization CO2->Degradation Reacts

Caption: Stability pathways comparing the reactive free base to the stable HCl salt.

Experimental Workflows & Self-Validating Protocols

Because the HCl salt is the standard storage form, synthetic chemists must frequently liberate the free base to utilize its nucleophilicity. Depending on the sensitivity of the downstream reaction, this can be done ex-situ (isolation prior to reaction) or in-situ (during the reaction).

Protocol A: Ex-Situ Liberation (Liquid-Liquid Extraction)

Objective: Isolate the reactive free base from the stable hydrochloride salt for moisture-sensitive organometallic reactions where chloride ions or protic byproducts would poison the catalyst.

Causality: The HCl salt is insoluble in ethereal solvents required for certain couplings. We must deprotonate the amine to partition it into the organic phase. The pH must be driven well above the amine's


 (~10.5) to ensure complete neutralization[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 4-fluorobutan-1-amine HCl in 10 mL of deionized water.

    • Self-Validation: Complete dissolution yields a clear solution, confirming the starting material is fully in the hydrophilic salt form.

  • Basification: Dropwise add 2M NaOH while stirring until the aqueous solution reaches pH > 12.

    • Self-Validation: Test with pH paper. The solution will become visibly cloudy as the lipophilic free base separates from the aqueous phase.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

    • Causality: The uncharged free base is highly lipophilic and partitions efficiently into the DCM layer.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes to remove residual water. Filter the drying agent.

  • Concentration (Critical Step): Concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 25°C .

    • Causality: 4-fluorobutan-1-amine is a low-molecular-weight, volatile liquid. Excessive heat will result in total product loss via evaporation.

    • Self-Validation: Monitor the mass of the recovered liquid; the theoretical yield is ~0.71 g.

Protocol B: In-Situ Neutralization for Amide Coupling

Objective: Utilize the amine directly in an amide bond formation without isolating the volatile free base, minimizing handling losses.

Workflow Step1 Weigh 4-Fluorobutan-1-amine HCl Step2 Suspend in Aprotic Solvent (e.g., DMF, DCM) Step1->Step2 Step3 Add Non-Nucleophilic Base (e.g., DIPEA, TEA) Step2->Step3 Step4 Active Free Base Formed In-Situ Step3->Step4 Step5 Proceed to Nucleophilic Coupling Step4->Step5

Caption: In-situ free-basing workflow for nucleophilic coupling reactions.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of 4-fluorobutan-1-amine HCl and 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M).

    • Self-Validation: The HCl salt will remain partially undissolved as a cloudy suspension.

  • Activation: Add 1.1 eq of HATU (coupling reagent).

  • Neutralization & Initiation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: DIPEA serves a dual purpose: its high basicity deprotonates the 4-fluorobutan-1-amine HCl to generate the nucleophilic free base in situ, and the excess neutralizes the acidic byproducts of the HATU coupling.

    • Self-Validation: Upon addition of DIPEA, the cloudy suspension will rapidly clear into a homogeneous solution, visually confirming the liberation and dissolution of the amine.

  • Monitoring: Stir at room temperature for 2 hours. Analyze via LC-MS. The disappearance of the carboxylic acid peak confirms successful coupling.

Analytical Considerations (HPLC/MS)

When analyzing 4-fluorobutan-1-amine via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the choice between free base and salt form dictates the mobile phase design.

Because the free base is highly polar and ionizable, it will exhibit poor retention and severe peak tailing on standard C18 columns if the mobile phase is unbuffered. To achieve sharp, Gaussian peaks, analysts must use an acidic mobile phase modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid). This intentionally forces the amine entirely into its protonated salt form during the chromatographic run, normalizing its behavior regardless of whether the free base or the HCl salt was originally injected into the system.

References

  • Title: 4-Fluorobutan-1-amine | C4H10FN | CID 17863079 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: 10.8: Amines as Bases Source: Chemistry LibreTexts URL: [Link]

  • Title: Solubility-pH profiles of a free base and its salt: sibutramine as a case study Source: ADMET & DMPK URL: [Link]

Sources

Foundational

Literature review on 4-fluorobutan-1-amine hydrochloride synthesis routes

The following technical guide details the synthesis of 4-fluorobutan-1-amine hydrochloride , a critical fluorinated building block used in medicinal chemistry to modulate pKa and metabolic stability (bioisostere of butyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 4-fluorobutan-1-amine hydrochloride , a critical fluorinated building block used in medicinal chemistry to modulate pKa and metabolic stability (bioisostere of butylamine).

CAS Registry Number: 664-96-0 (HCl salt) | Free Base CAS: 462-46-4 Molecular Formula: C₄H₁₁ClFNS Molecular Weight: 127.6 g/mol

Executive Summary

4-Fluorobutan-1-amine hydrochloride is a primary aliphatic amine with a terminal fluorine atom. In drug discovery, the introduction of this fluorine atom at the


-position often reduces the basicity of the amine (via the inductive electron-withdrawing effect) and blocks metabolic oxidation at the terminal carbon.

This guide outlines three distinct synthetic pathways, selected based on scale, safety, and reagent availability:

  • Route A (Lab Scale): Deoxyfluorination of N-protected amino alcohols. This is the most versatile method for gram-scale synthesis.

  • Route B (Process Scale): Halogen exchange (Halex) of 4-chlorobutyronitrile followed by reduction. This avoids expensive/hazardous fluorinating agents like DAST.

  • Route C (Classical): Gabriel Synthesis using 1-bromo-4-fluorobutane.

Retrosynthetic Analysis

The synthesis is best visualized by disconnecting the C-F or C-N bonds. The two primary disconnections involve:

  • C-F Bond Formation: Converting the hydroxyl group of 4-aminobutanol (with amine protection).

  • Functional Group Interconversion (FGI): Reducing a nitrile precursor or unmasking a protected amine (phthalimide).

Retrosynthesis Target 4-Fluorobutan-1-amine HCl ProtectedAmine N-Protected-4-fluorobutylamine (PG = Boc, Phth) Target->ProtectedAmine Deprotection Nitrile 4-Fluorobutyronitrile Target->Nitrile Reduction AlkylHalide 1-Bromo-4-fluorobutane Target->AlkylHalide Gabriel Synthesis AminoAlcohol N-Protected-4-aminobutanol ProtectedAmine->AminoAlcohol Deoxyfluorination (DAST/Deoxo-Fluor) 4-Chlorobutyronitrile 4-Chlorobutyronitrile Nitrile->4-Chlorobutyronitrile Halex (KF)

Figure 1: Retrosynthetic disconnection strategies for 4-fluorobutan-1-amine.

Route A: Deoxyfluorination (The "Modern Lab" Standard)

This route is preferred for research laboratories due to the high availability of 4-aminobutanol and the reliability of modern fluorinating reagents.

Phase 1: Amine Protection

Direct fluorination of amino alcohols is impossible because DAST reacts violently with free amines. The amine must be masked with a tert-butyloxycarbonyl (Boc) group.[]

  • Reagents: 4-aminobutanol, Di-tert-butyl dicarbonate ((Boc)₂O), TEA, DCM.

  • Mechanism: Nucleophilic attack of the amine on the dicarbonate.

Phase 2: Deoxyfluorination

The hydroxyl group is converted to a fluoride. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is recommended over DAST due to its higher thermal decomposition temperature (Deoxo-Fluor: ~140°C vs. DAST: ~90°C).

  • Reagents: Deoxo-Fluor (or DAST), DCM, -78°C to RT.[2]

  • Mechanism: The alcohol attacks the sulfur center, displacing fluoride. A second fluoride ion then attacks the carbon in an Sɴ2 fashion, displacing the sulfur leaving group.

Phase 3: Deprotection & Salt Formation

Acidic cleavage of the Boc group yields the hydrochloride salt directly.

  • Reagents: 4M HCl in Dioxane.

Experimental Protocol (Route A)
StepOperationCritical Parameters
1. Protection Dissolve 4-aminobutanol (1.0 eq) in DCM. Add TEA (1.2 eq). Cool to 0°C. Add (Boc)₂O (1.1 eq) dropwise. Stir at RT for 4h.Monitor by TLC (ninhydrin stain). Yield is typically >90%.[3]
2. Fluorination Dissolve N-Boc-4-aminobutanol (1.0 eq) in anhydrous DCM under N₂. Cool to -78°C. Add Deoxo-Fluor (1.2 eq) dropwise.Safety: Exothermic. Do not allow temp to rise rapidly. Stir 1h at -78°C, then warm to RT overnight.
3. Quench Pour mixture into sat. NaHCO₃ (aq).[4][5] Extract with DCM.[5][6] Dry (Na₂SO₄) and concentrate.[3][5][6][7]Caution: Quenching generates CO₂ and HF fumes. Use a fume hood.
4. Salt Formation Dissolve crude oil in Et₂O. Add 4M HCl in Dioxane (3.0 eq). Stir 2h. Filter the white solid.The product precipitates as the HCl salt. Hygroscopic solid.

Route B: Nitrile Reduction (The "Scale-Up" Approach)

For larger batches (>100g), using DAST is cost-prohibitive and dangerous. The industrial route utilizes the Halex reaction followed by reduction.

Workflow
  • Halex Reaction: 4-Chlorobutyronitrile is heated with anhydrous Potassium Fluoride (KF) in a polar aprotic solvent (sulfolane or DMSO) with a phase transfer catalyst (18-crown-6 or PEG).

  • Reduction: The resulting 4-fluorobutyronitrile is reduced to the amine.

RouteB Start 4-Chlorobutyronitrile Intermediate 4-Fluorobutyronitrile Start->Intermediate KF, 18-Crown-6 Sulfolane, 120°C Product 4-Fluorobutan-1-amine HCl Intermediate->Product BH3·THF or H2/Raney Ni then HCl

Figure 2: Industrial synthesis via Nitrile Reduction.

Critical Considerations for Route B
  • Halex Efficiency: The chloride-to-fluoride exchange requires high temperatures (120-150°C). Anhydrous conditions are vital to prevent hydrolysis to the amide.

  • Reduction Selectivity: If using catalytic hydrogenation (H₂/Raney Ni), ammonia is often added to suppress the formation of secondary amines (dimerization).

Route C: Gabriel Synthesis (The "Classical" Approach)

This route is useful if 1-bromo-4-fluorobutane is commercially available or easily synthesized from THF opening. It avoids the use of DAST but requires hydrazine for deprotection.

  • Alkylation: Potassium Phthalimide + 1-bromo-4-fluorobutane

    
    N-(4-fluorobutyl)phthalimide.
    
    • Solvent: DMF, 90°C.

  • Deprotection (Ing-Manske): N-(4-fluorobutyl)phthalimide + Hydrazine hydrate

    
     4-fluorobutylamine + Phthalhydrazide.
    
  • Salt Formation: Treat free amine with HCl.

Pros: No shock-sensitive reagents; crystalline intermediates. Cons: Atom economy is poor (phthalimide waste); hydrazine is toxic.

Comparative Data Summary

FeatureRoute A (Deoxyfluorination)Route B (Nitrile Reduction)Route C (Gabriel)
Scale Suitability Lab / Medicinal Chem (<50g)Process / Manufacturing (>100g)Lab / Intermediate
Key Reagent Deoxo-Fluor / DASTPotassium Fluoride (KF)Potassium Phthalimide
Safety Profile Moderate: HF generation, thermal instability.Good: Standard industrial hazards.Good: Hydrazine toxicity is manageable.
Overall Yield 60-75%50-65%70-80%
Cost High (Fluorinating agent)LowModerate

Safety & Handling Protocols

Handling Fluorinating Agents (DAST/Deoxo-Fluor)
  • Moisture Sensitivity: These reagents react violently with water to release HF gas.[8] All glassware must be oven-dried.

  • Thermal Hazard: Never heat DAST above 50°C. Distillation of DAST is extremely hazardous (explosion risk). Deoxo-Fluor is stable up to ~140°C but should still be kept cool.

  • First Aid: Calcium gluconate gel must be available in the lab whenever handling HF sources. In case of skin contact, wash with water and apply gel immediately.

Handling 4-Fluorobutan-1-amine HCl
  • Hygroscopic: The salt absorbs moisture rapidly. Store in a desiccator.

  • Toxicology: Like many fluoro-alkyl amines, it should be treated as a potential irritant and toxic by ingestion.

References

  • Deoxyfluorination of Amino Alcohols

    • Singh, R. P., & Shreeve, J. M. (2002).[2] "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)." Synthesis, 2002(17), 2561–2578.[2]

  • Gabriel Synthesis Mechanism & Protocol

    • Gibson, M. S., & Bradshaw, R. W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919–930.

  • Nitrile Reduction Methodologies: Sutton, A. E., et al. (2020). "Practical Synthesis of Primary Amines via Reductive Amination." Organic Process Research & Development. (General reference for industrial amine synthesis).
  • Safety of Fluorinating Reagents

    • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048–7054.

Sources

Protocols & Analytical Methods

Method

Protocol for amide coupling using 4-fluorobutan-1-amine hydrochloride

Application Note: Advanced Protocol for Amide Coupling with 4-Fluorobutan-1-amine Hydrochloride Introduction & Mechanistic Rationale The strategic incorporation of fluorine into small molecules is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for Amide Coupling with 4-Fluorobutan-1-amine Hydrochloride

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. Substituting hydrogen with fluoroalkyl groups profoundly alters a drug candidate's physicochemical profile, often improving metabolic stability, modulating basicity, and enhancing membrane permeability[1][2]. Specifically, terminal fluoroalkyl amines like 4-fluorobutan-1-amine hydrochloride (CAS: 286371-70-8) serve as excellent bioisosteres for lipophilic side chains while resisting cytochrome P450-mediated oxidation[2][3].

When coupling 4-fluorobutan-1-amine hydrochloride to a carboxylic acid, selecting the appropriate coupling reagent and base is critical. Because the amine is supplied as a hydrochloride salt to prevent volatility and degradation, it completely lacks nucleophilicity until neutralized[3]. We employ HATU in the presence of


-Diisopropylethylamine (DIPEA). HATU is superior to traditional carbodiimides (like EDC/DCC) because the intermediate 7-aza-1-hydroxybenzotriazole (HOAt) ester is highly reactive, driving the reaction to completion rapidly while minimizing the epimerization of adjacent stereocenters[4][5].

Reaction Workflow & Pathway

G Acid Carboxylic Acid (1.0 eq) Base DIPEA (3.0-4.0 eq) Neutralization & Deprotonation Acid->Base DMF/DCM Solvent HATU HATU (1.2 eq) Activation Base->HATU ActiveEster HOAt Active Ester Intermediate HATU->ActiveEster - H+ Product Target Fluoroalkyl Amide Product ActiveEster->Product Nucleophilic Acyl Substitution (Coupling) Amine 4-Fluorobutan-1-amine HCl (1.1-1.2 eq) Amine->Base Liberates free amine Amine->Product Amine attacks ester

Workflow of HATU-mediated amide coupling with 4-fluorobutan-1-amine hydrochloride.

Quantitative Data: Stoichiometry and Optimization

To ensure a self-validating and high-yielding protocol, the reaction stoichiometry must account for the hydrochloride salt of the amine. A minimum of 3.0 equivalents of DIPEA is required: 1.0 eq to deprotonate the carboxylic acid, 1.0 eq to neutralize the 4-fluorobutan-1-amine HCl salt, and 1.0 eq to drive the HATU activation mechanism[4][5].

Table 1: Reagent Stoichiometry and Solvent Selection

ComponentReagentEquivalentsFunction
Substrate A Carboxylic Acid1.0Electrophile precursor
Substrate B 4-Fluorobutan-1-amine HCl1.1 - 1.2Nucleophile
Coupling Agent HATU1.2Carboxyl activator
Base DIPEA3.0 - 4.0Acid scavenger & activator
Solvent Anhydrous DMF or DCM0.1 - 0.2 MReaction medium

Step-by-Step Experimental Methodology

Step 1: Preparation and Activation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M) under an inert atmosphere (N₂ or Ar).

  • Add DIPEA (3.0 to 4.0 mmol) to the solution. Causality: Adding the base first ensures the carboxylic acid is deprotonated to the carboxylate anion, which is mechanistically required to attack the electron-deficient carbon of the uronium salt of HATU.

  • Add HATU (1.2 mmol) in one portion. Stir the reaction mixture at room temperature (20–25 °C) for 15–30 minutes. The solution typically turns a pale yellow as the highly reactive HOAt ester forms.

Step 2: Amine Coupling 4. Add 4-fluorobutan-1-amine hydrochloride (1.1 to 1.2 mmol) directly to the activated ester solution. Causality: Pre-activating the acid before adding the amine prevents the amine from forming a highly stable, unreactive carboxylate salt with the acid. This ensures the liberated nucleophile only encounters the highly reactive HOAt ester[5]. 5. Stir the reaction mixture at room temperature for 2 to 12 hours. Monitor the reaction progress via LC-MS or TLC.

Step 3: Workup and Purification 6. Once complete, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). 7. Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 10 mL). 8. Wash the combined organic layers sequentially with 1 M HCl or 10% citric acid (10 mL) to remove trace unreacted amine and basic byproducts, followed by water (3 × 10 mL) to remove DMF, and finally brine (10 mL)[4]. 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 10. Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to afford the pure fluorinated amide.

Self-Validation & Analytical Troubleshooting

A robust protocol must be self-validating. To confirm the success of the 4-fluorobutan-1-amine coupling, utilize the following analytical checkpoints:

  • TLC Monitoring: A Ninhydrin stain is highly effective for detecting any unreacted primary amine starting material. The disappearance of the amine spot indicates high conversion.

  • ¹H NMR Spectroscopy: Look for the characteristic terminal fluorinated methylene group (

    
    ). Because fluorine has a nuclear spin of 1/2, it couples strongly with the adjacent protons. You will observe a distinct doublet of triplets (dt) around 4.40 - 4.50 ppm with a massive geminal proton-fluorine coupling constant (
    
    
    
    Hz).
  • ¹⁹F NMR Spectroscopy: A clean multiplet around -218 ppm is indicative of a primary aliphatic fluorine atom, confirming the structural integrity of the 4-fluorobutyl chain has survived the basic coupling conditions.

  • Mass Spectrometry (LC-MS): The presence of the

    
     peak corresponding to the exact mass of the target fluoroalkyl amide confirms successful coupling.
    

References

  • "Acid-Amine Coupling using HBTU", Organic Synthesis. URL: [Link]

  • "Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines", ResearchGate. URL: [Link]

  • "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents", PubMed Central (PMC). URL: [Link]

  • "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)", MDPI. URL: [Link]

Sources

Application

Synthesis of fluorinated heterocycles using 4-fluorobutylamine HCl

Application Note: Modular Synthesis of Fluorinated Heterocycles via 4-Fluorobutylamine Part 1: Executive Summary & Strategic Rationale The Fluorine Effect in Heterocyclic Chemistry In modern drug discovery, the strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of Fluorinated Heterocycles via 4-Fluorobutylamine

Part 1: Executive Summary & Strategic Rationale

The Fluorine Effect in Heterocyclic Chemistry In modern drug discovery, the strategic incorporation of fluorine is a non-negotiable tactic for modulating physicochemical properties. The 4-fluorobutyl motif, specifically, serves as a lipophilic bioisostere for hydroxylated chains or metabolic "blocker" against


-oxidation.

4-Fluorobutylamine Hydrochloride (CAS 697-36-9) is a high-value building block that allows for the convergent synthesis of fluorinated heterocycles. Unlike linear alkylation strategies (using 1-bromo-4-fluorobutane), which suffer from elimination side-reactions (E2) and lower atom economy, using the amine nucleophile allows for cleaner, regioselective scaffold decoration.

This guide details three divergent protocols to transform this reagent into high-value heterocyclic pharmacophores:

  • The Anchor Protocol (

    
    ):  Direct functionalization of electron-deficient heteroaryls (e.g., Pyrimidines).
    
  • The Scaffold Protocol (Condensation): Ring closure to form fluorinated imides (e.g., Phthalimides).

  • The Linker Protocol (Reductive Amination): Modular assembly of secondary amines.

Part 2: Strategic Workflow & Mechanism

The following diagram illustrates the divergent utility of 4-fluorobutylamine, moving from the stable salt form to active nucleophile and final heterocyclic targets.

G Start 4-Fluorobutylamine HCl (Stable Salt) FreeBase Free-Basing (In Situ or Isolated) Start->FreeBase NaOH / DCM Extractive Workup SNAr Pathway A: SNAr (Heteroarylation) FreeBase->SNAr + 2-Chloropyrimidine Base / Heat Imide Pathway B: Condensation (Ring Closure) FreeBase->Imide + Phthalic Anhydride AcOH / Reflux Target1 N-(4-fluorobutyl) pyrimidin-2-amine (Kinase Inhibitor Scaffolds) SNAr->Target1 Target2 N-(4-fluorobutyl) phthalimide (Anticonvulsant Scaffolds) Imide->Target2

Figure 1: Divergent synthetic pathways for 4-fluorobutylamine HCl. The amine acts as a versatile nucleophile for both substitution and condensation reactions.

Part 3: Critical Handling & Preparation

The "Hidden" Variable: Salt Stoichiometry 4-Fluorobutylamine is supplied as a hydrochloride salt (


) to prevent oxidation and polymerization. The salt is non-nucleophilic . Attempting reactions without proper free-basing is the #1 cause of yield failure.
Protocol 0: In-Situ Free-Basing (Recommended)

For reactions in non-protic solvents (DMF, DMSO, ACN).

  • Calculation: Calculate the molar amount of HCl salt.

  • Base Selection: Use 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).

    • Why 3.0 eq? 1.0 eq neutralizes the HCl; 1.0 eq scavenges the proton generated during nucleophilic attack; 1.0 eq ensures basicity is maintained.

  • Procedure: Suspend the HCl salt in the reaction solvent. Add the base dropwise. Stir for 15 minutes at Room Temperature (RT) until the suspension clears (formation of amine free base) before adding the electrophile.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-(4-fluorobutyl)phthalimide (Imide Formation)

Context: This reaction creates a fluorinated phthalimide ring. Phthalimide derivatives are classic pharmacophores for anticonvulsant activity (e.g., Thalidomide analogs) and sodium channel blockers.

Reagents:

  • 4-Fluorobutylamine HCl (1.0 eq)

  • Phthalic Anhydride (1.1 eq)

  • Glacial Acetic Acid (Solvent)

  • Sodium Acetate (1.2 eq - acts as buffer/base)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobutylamine HCl (5 mmol, 637 mg) and Sodium Acetate (6 mmol, 492 mg) in Glacial Acetic Acid (10 mL).

  • Activation: Stir for 10 minutes at RT to liberate the amine.

  • Addition: Add Phthalic Anhydride (5.5 mmol, 814 mg) in one portion.

  • Cyclization: Heat the mixture to reflux (118°C) for 4-6 hours.

    • Mechanism:[1][2][3] The amine attacks the anhydride to form the amic acid intermediate, which then undergoes thermal dehydration to close the imide ring.

  • Workup: Cool to RT. Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove acetic acid. Recrystallize from Ethanol if necessary.
    

Expected Yield: 85-92% Key Characterization: IR shows characteristic doublet carbonyl stretch of imides (


).
Protocol B: Heteroarylation via (2-Chloropyrimidine)

Context: This protocol attaches the fluorobutyl chain to a nitrogen heterocycle. This is the primary method for synthesizing analogs of buspirone or repinotan-class ligands.

Reagents:

  • 4-Fluorobutylamine HCl (1.2 eq)

  • 2-Chloropyrimidine (1.0 eq)

  • DIPEA (3.0 eq)

  • Isopropanol (IPA) or n-Butanol

Step-by-Step Methodology:

  • Setup: Charge a pressure vial or microwave tube with 2-Chloropyrimidine (2 mmol, 229 mg).

  • Amine Prep: Add 4-Fluorobutylamine HCl (2.4 mmol, 306 mg) and IPA (4 mL).

  • Base Addition: Add DIPEA (6 mmol, 1.05 mL). The solution should become homogeneous.

  • Reaction:

    • Method A (Thermal): Heat to reflux (85°C) for 12 hours.

    • Method B (Microwave - Preferred): Heat at 120°C for 20 minutes.

    • Why Microwave?

      
       on electron-deficient heterocycles has a high activation energy; microwave irradiation accelerates rate and improves impurity profile.
      
  • Workup: Evaporate volatiles under reduced pressure. Dissolve residue in EtOAc (20 mL) and wash with Water (10 mL) and Brine (10 mL).

  • Purification: Flash Column Chromatography (Hexane:EtOAc gradient).

Data Comparison: Solvent Effects on


 Yield 
SolventTemperatureTimeYield (%)Notes
Water 100°C24 h45%Poor solubility of organic electrophile.
DMF 100°C4 h78%Difficult workup (high boiling point).
Isopropanol 85°C (Reflux)12 h82%Clean workup; solvent easily removed.
n-Butanol 120°C (MW)20 min94% Optimal Condition.

Part 5: Troubleshooting & Quality Control

Common Failure Modes:

  • Incomplete Conversion (Salt Issue): If the reaction stalls, check the pH. It must be basic (

    
    ). If acidic, the amine is protonated and cannot act as a nucleophile. Add more DIPEA.
    
  • Dimerization: In

    
     reactions with di-halo heterocycles (e.g., 2,4-dichloropyrimidine), controlling stoichiometry is vital. Use exactly 1.0 eq of amine at 
    
    
    
    to favor mono-substitution.

Safety Note: 4-Fluorobutylamine HCl is hygroscopic and an irritant. Handle in a fume hood. While the C-F bond is stable, combustion may release HF; do not incinerate waste.

Part 6: References

  • Repinotan Synthesis & Pharmacology:

    • Context: Use of fluorobutyl amines in 5-HT1A agonists.

    • Bayer AG. (2002).[4] Repinotan Hydrochloride: Serotonin 5-HT1A Agonist. Drugs of the Future.

  • Phthalimide Synthesis Protocols:

    • Context: General procedures for N-alkylation of phthalimides (Gabriel-type synthesis).

    • Source: PrepChem. Synthesis of N-(4-Bromobutyl)phthalimide (Analogous protocol adapted for fluoro-derivative).

  • SNAr Reactivity of Chloropyrimidines:

    • Context: Comparative reactivity of 2- vs 4-chloropyrimidines in nucleophilic substitution.[5]

    • Source: BenchChem.[6] Optimization of 4-Chloropyrimidine Substitution Reactions.

  • Reagent Properties & Handling:

    • Context: Physical properties and stability of 4-fluorobutylamine HCl.

    • Source: ChemicalBook/CymitQuimica Product Data.

Sources

Method

Application Note: Reductive Amination of 4-Fluorobutan-1-amine Hydrochloride

Abstract & Strategic Relevance 4-Fluorobutan-1-amine is a high-value building block in medicinal chemistry, offering a strategic bioisostere for non-fluorinated alkyl chains. The terminal fluorine atom modulates lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

4-Fluorobutan-1-amine is a high-value building block in medicinal chemistry, offering a strategic bioisostere for non-fluorinated alkyl chains. The terminal fluorine atom modulates lipophilicity (


), metabolic stability (blocking P450 oxidation sites), and pKa without significantly altering steric bulk compared to a propyl or butyl group.

However, its commercial availability as a hydrochloride salt (


) presents specific challenges in reductive amination:
  • Nucleophilicity: The ammonium salt is non-nucleophilic and must be equilibrated to the free base in situ.

  • Side Reactions: While less reactive than bromo-analogs, the 4-fluoro group poses a latent risk of intramolecular cyclization to pyrrolidine under forcing basic conditions.

  • Volatility: The free base (bp ~100-110 °C estimated) is volatile; isolation requires careful handling or derivatization.

This guide details a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) , optimized for the hydrochloride salt to minimize side reactions and maximize yield.

Mechanistic Principles

Reductive amination proceeds via a two-step sequence: Imine Formation followed by Imine Reduction .[1][2][3]

When using amine salts, the pH balance is critical.

  • Too Acidic: The amine remains fully protonated (

    
    ), preventing nucleophilic attack on the carbonyl.
    
  • Too Basic: The carbonyl oxygen is not activated, and side reactions (aldol condensation of the carbonyl or cyclization of the fluoro-amine) become competitive.

Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is stable in the slightly acidic conditions necessary to drive the equilibrium from the salt to the reactive iminium species.

Reaction Mechanism Diagram[2][4]

ReductiveAminationMechanism Substrate Aldehyde/Ketone (R-C=O) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal AmineSalt 4-Fluoroamine HCl (R'-NH3+ Cl-) Equilibrium Free Base Eq. (R'-NH2 + HCl) AmineSalt->Equilibrium Base/Buffer Equilibrium->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (R-C=N+-R') Hemiaminal->Iminium -H2O (Acid Cat.) Reduction Hydride Transfer (STAB) Iminium->Reduction Product Secondary Amine Product Reduction->Product

Figure 1: Mechanistic pathway for the reductive amination of amine hydrochlorides. The critical step is the controlled release of the free amine to form the hemiaminal without neutralizing the acid catalyst required for dehydration to the iminium ion.

Experimental Protocols

Protocol A: The STAB Method (Standard)

Best for: Research scale (10 mg to 10 g), high functional group tolerance, and minimizing side reactions.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Aldehyde/Ketone 1.0 eqSubstrateLimiting reagent.
4-Fluorobutan-1-amine HCl 1.1 – 1.2 eqAmine SourceSlight excess ensures complete consumption of carbonyl.
STAB (

)
1.4 – 1.5 eqReducing AgentMild, selective for imines over aldehydes.
DIPEA or TEA 1.0 eqBaseNeutralizes the HCl salt to release free amine.
Acetic Acid (AcOH) 1.0 – 2.0 eqCatalystOptional. Only add if reaction is sluggish. STAB releases AcOH during reaction.
DCE or THF SolventMediumDCE (1,2-Dichloroethane) is standard; THF is a greener alternative.
Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a stir bar, suspend 4-fluorobutan-1-amine hydrochloride (1.2 eq) in anhydrous DCE (concentration ~0.1 M - 0.2 M).

  • Free-Basing: Add DIPEA (N,N-Diisopropylethylamine, 1.0 eq). Stir for 5–10 minutes. The suspension may clear as the free amine is released.

    • Note: Do not use a large excess of base; pH > 6 slows down the imine formation.

  • Substrate Addition: Add the Aldehyde/Ketone (1.0 eq). Stir for 15–30 minutes at Room Temperature (RT) to allow hemiaminal/imine equilibrium to establish.

    • Checkpoint: If the substrate is a ketone, adding 1.0 eq of Acetic Acid here can accelerate imine formation.

  • Reduction: Add STAB (1.4 eq) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen/argon atmosphere.

    • Aldehydes:[1][4][5][6] Typically complete in 1–4 hours.

    • Ketones:[6][7] May require 12–24 hours.

  • Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the carbonyl starting material.[8]

  • Quench & Workup:

    • Quench with saturated aqueous

      
        (gas evolution). Stir vigorously for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (x3).

    • Wash combined organics with Brine .

    • Dry over

      
       , filter, and concentrate in vacuo.
      
    • Caution: Do not apply high vacuum/heat for prolonged periods if the product is a low-molecular-weight free base. Conversion to an HCl salt immediately after isolation is recommended for storage.

Protocol B: The Cyanoborohydride Method (Alternative)

Best for: Substrates that fail with STAB (e.g., highly sterically hindered ketones) or when using methanol as a solvent is required. Warning: Generates toxic HCN/Cyanide byproducts.

  • Dissolve: Combine Amine HCl (1.2 eq) and Aldehyde (1.0 eq) in Methanol .

  • Buffer: Add TEA (1.0 eq) to neutralize the HCl. Adjust pH to ~5–6 with acetic acid if necessary.

  • Reduction: Add

    
      (Sodium Cyanoborohydride, 1.2 eq).
    
  • Workup: Requires careful disposal of cyanide waste. Oxidative quench (bleach) of aqueous waste is recommended.

Workflow Visualization (STAB Protocol)

STABProtocol Start Start: Dry DCE/THF Solvent Step1 Add 4-Fluoroamine HCl (1.2 eq) + DIPEA (1.0 eq) Start->Step1 Step2 Add Carbonyl Substrate (1.0 eq) Stir 15-30 min (Imine Eq.) Step1->Step2 Decision Is Substrate a Ketone? Step2->Decision AddAcid Add AcOH (1.0 eq) to catalyze Decision->AddAcid Yes Step3 Add STAB (1.4 eq) Stir RT, 1-16h Decision->Step3 No (Aldehyde) AddAcid->Step3 Check LC-MS Check: SM Consumed? Step3->Check Check->Step3 No (Wait/Add Reagent) Workup Quench: Sat. NaHCO3 Extract: DCM Check->Workup Yes Finish Isolate Product Workup->Finish

Figure 2: Operational workflow for the STAB-mediated reductive amination of 4-fluorobutan-1-amine hydrochloride.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion pH is too basic (preventing iminium formation) or too acidic (amine protonated).Ensure exactly 1.0 eq of base (DIPEA) is used relative to the HCl salt. If using STAB, add 1.0 eq AcOH.
Dialkylation Primary amine reacts with two aldehyde molecules.Use a slight excess of the amine (1.2–1.5 eq) relative to the aldehyde. Add the aldehyde slowly to the amine solution.
Cyclization Formation of N-alkyl pyrrolidine (fluorine displacement).Avoid heating >50 °C. Avoid strong bases (NaH, NaOH). Keep reaction at RT.
Product Volatility Loss of product during rotary evaporation.Do not evaporate to dryness under high vacuum. Isolate as the HCl or TFA salt by adding acid to the organic layer before concentration.
Stability Note on 4-Fluorobutylamine

While 4-halobutylamines (Cl, Br, I) cyclize rapidly to pyrrolidines, the C-F bond is significantly stronger . Under the mild conditions of STAB reductive amination (RT, pH 5-6), cyclization is negligible. However, if the reaction mixture is heated to reflux in the presence of a strong base, pyrrolidine formation will compete.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][7][9] Encyclopedia of Reagents for Organic Synthesis. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][9] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17863079, 4-Fluorobutan-1-amine. Link

Sources

Application

Application Note: Strategies for the Introduction of 4-Fluorobutyl Groups into Pharmaceutical Candidates

Executive Summary The incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry. Fluorination significantly alters a molecule's lipophilicity, modulates its pKa, and enhances...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry. Fluorination significantly alters a molecule's lipophilicity, modulates its pKa, and enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Specifically, the 4-fluorobutyl moiety has gained prominence for optimizing lipid solubility in central nervous system (CNS) drugs and serving as a critical prosthetic group for Positron Emission Tomography (PET) radiotracers[1]. This application note provides a comprehensive guide to the synthetic strategies, mechanistic rationales, and validated protocols for introducing 4-fluorobutyl groups into drug candidates.

Mechanistic Insights & Strategic Selection

The choice of synthetic strategy depends entirely on the application: "cold" (


F) synthesis for therapeutic candidates versus "hot" (

F) synthesis for PET imaging.
  • Direct Alkylation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    F):  For therapeutic screening and multigram scale-up, direct N- or O-alkylation using 1-bromo-4-fluorobutane is the most efficient route[2]. The reaction proceeds via an 
    
    
    
    mechanism. The use of polar aprotic solvents (DMF, MeCN) and appropriate bases (Cs
    
    
    CO
    
    
    , NaH) ensures the nucleophile is desolvated and highly reactive, minimizing competing elimination reactions.
  • Late-Stage Radiofluorination (

    
    F):  The 109.8-minute half-life of 
    
    
    
    F necessitates rapid, late-stage incorporation. This is achieved by synthesizing a precursor bearing a robust leaving group (tosylate, mesylate, or halide) at the end of a butyl chain. The radiofluorination utilizes [
    
    
    F]fluoride, typically generated from a cyclotron and activated using Kryptofix 2.22 (K
    
    
    ) and potassium carbonate[3]. K
    
    
    sequesters the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic, facilitating rapid
    
    
    inversion[3].

Comparative Analysis of Synthetic Strategies

To facilitate strategy selection, the quantitative data and operational parameters of the primary methods are summarized below:

StrategyReagents / ConditionsTypical YieldReaction TimePrimary ApplicationKey Advantage
Direct Alkylation 1-bromo-4-fluorobutane, Cs

CO

, DMF, 50–90 °C
60–85%12–24 hCold Synthesis (

F)
One-step introduction; highly scalable for multigram synthesis.
Deoxyfluorination DAST or XtalFluor, DCM, -78 °C to RT40–70%2–6 hComplex SubstratesAvoids over-alkylation of sensitive secondary amines.
Radiofluorination [

F]KF, K

, Precursor-OTs, MeCN, 90 °C
10–40% (RCY*)10–20 minPET Imaging (

F)
Rapid incorporation suitable for short radioisotope half-life.

*RCY = Radiochemical Yield (decay-corrected).

Workflow Decision Matrix

Workflow Start Target: 4-Fluorobutyl Pharmaceutical Candidate IsPET Is this for [18F] PET Imaging? Start->IsPET PET_Yes Late-Stage Radiofluorination IsPET->PET_Yes Yes PET_No Cold Synthesis (19F) IsPET->PET_No No Precursor Synthesize Precursor (Tosylate/Mesylate/Halide) PET_Yes->Precursor DirectAlk Direct Alkylation (1-bromo-4-fluorobutane) PET_No->DirectAlk Amine/Phenol/Indole core DeoxyF Deoxyfluorination (DAST / XtalFluor) PET_No->DeoxyF 4-Hydroxybutyl precursor RadioF SN2 with[18F]KF / K222 in MeCN or DMF Precursor->RadioF

Workflow decision matrix for 4-fluorobutyl introduction strategies.

Experimental Protocols

Protocol 1: Direct N-Alkylation of Heterocyclic Cores (Cold Synthesis)

This protocol is optimized for the N-alkylation of indole or indazole cores, a common motif in synthetic cannabinoid receptor agonists (SCRAs) and CNS-active pharmaceuticals[4].

Materials:

  • Indole/Indazole substrate (1.0 equiv)

  • 1-bromo-4-fluorobutane (1.5 equiv)

  • Cesium carbonate (Cs

    
    CO
    
    
    
    ) or Sodium Hydride (NaH, 60% dispersion) (2.5 equiv)
  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the heterocyclic core in anhydrous DMF under an inert argon atmosphere. Add the base (Csngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    CO
    
    
    
    ) and stir at room temperature for 45 minutes. Causality: Csngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    CO
    
    
    is preferred over K
    
    
    CO
    
    
    because the larger cesium cation provides a "softer" counterion effect, increasing the solubility and reactivity of the carbonate base in organic solvents, which accelerates the generation of the nucleophilic anion.
  • Alkylation: Add 1-bromo-4-fluorobutane dropwise via syringe.

  • Heating: Elevate the reaction temperature to 50–90 °C. Stir for 12–19 hours[5].

  • Workup: Quench the reaction with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers extensively with brine (5 × 20 mL) to remove residual DMF[1].

  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients)[1].

Self-Validation & Quality Control:

  • LC-MS: Confirm product formation by observing a mass shift corresponding to +75 Da (addition of fluorobutyl minus one proton).

  • 
    F NMR:  Validate the presence of the terminal fluorine via a characteristic multiplet signal at approximately -218 ppm (relative to CFCl
    
    
    
    ).
Protocol 2: Late-Stage Radiofluorination for PET Tracers (Hot Synthesis)

This protocol outlines the synthesis of a 4-[


F]fluorobutyl PET tracer from a mesylate or tosylate precursor[3].

Materials:

  • Alkyl mesylate/tosylate precursor (1–2 mg)

  • [

    
    F]Fluoride in [
    
    
    
    O]H
    
    
    O (Cyclotron produced)
  • Kryptofix 2.22 (K

    
    ) and K
    
    
    
    CO
    
    
  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Isotope Trapping: Pass the cyclotron-produced[

    
    F]fluoride through a pre-conditioned QMA (quaternary methylammonium) anion-exchange cartridge to trap the 
    
    
    
    F
    
    
    and recover the expensive [
    
    
    O]H
    
    
    O[3].
  • Elution & Activation: Elute the trapped [

    
    F]fluoride into a reaction vial using a solution containing K
    
    
    
    and K
    
    
    CO
    
    
    in MeCN/H
    
    
    O[3].
  • Azeotropic Drying (Critical Step): Evaporate the solvent at 95 °C under a stream of helium. Add anhydrous MeCN (1 mL) and evaporate again. Repeat this 3 times. Causality: Water heavily solvates the fluoride anion via hydrogen bonding, rendering it non-nucleophilic. Azeotropic drying ensures the fluoride is completely "naked" and reactive.

  • Radiofluorination: Dissolve the precursor in 0.5 mL of anhydrous MeCN and add it to the dried [

    
    F]F
    
    
    
    /K
    
    
    complex. Heat the sealed vial at 90–100 °C for 10–15 minutes[3].
  • Purification: Cool the reaction, dilute with HPLC mobile phase, and purify the mixture via semi-preparative radio-HPLC.

Self-Validation & Quality Control:

  • Analytical Radio-HPLC: Co-inject the purified radiotracer with a fully characterized, cold (

    
    F) reference standard. The radioactive peak must perfectly co-elute with the UV peak of the reference standard to confirm chemical identity.
    
  • Radio-TLC: Confirm radiochemical purity is >95% prior to biological evaluation.

Reaction Pathway Visualization

Pathway Precursor Precursor-O-Ts (Leaving Group) TS Transition State [SN2 Inversion] Precursor->TS Complex [18F]F⁻ / K222 / K⁺ (Naked Fluoride) Complex->TS Nucleophilic Attack Product 4-[18F]Fluorobutyl Product TS->Product -OTs

SN2 mechanistic pathway for late-stage [18F] radiofluorination.

References

  • Synthesis and Biological Evaluation of the Mitochondrial Complex 1 Inhibitor 2-[4-(4-Fluorobutyl)benzylsulfanyl]-3-methylchromene-4-one as a Potential Cardiac Positron Emission Tomography Tracer, acs.org. 1

  • Development of [18F]LU14 for PET Imaging of Cannabinoid Receptor Type 2 in the Brain, mdpi.com.3

  • Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs, nih.gov. 4

  • Multigram scale synthesis of synthetic cannabinoid metabolites, diva-portal.org. 2

  • Structure-Based Design, Optimization and Development of [18F]LU13, a novel radioligand for CB2R Imaging in the Brain with PET, hzdr.de.5

Sources

Method

Application Note: Strategic Incorporation of 4-Fluorobutan-1-amine HCl in Peptide Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Insights The optimization of peptide-based thera...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Insights

The optimization of peptide-based therapeutics frequently encounters two major pharmacokinetic hurdles: rapid proteolytic degradation and poor membrane permeability. The strategic incorporation of fluorine into peptide scaffolds—often termed the "fluorous effect"—has emerged as a highly effective structural modification to overcome these limitations[1].

4-Fluorobutan-1-amine hydrochloride (4-FBA HCl) is a versatile, fluorinated primary amine building block used extensively in peptide synthesis. It is primarily deployed for C-terminal amidation or the side-chain derivatization of acidic residues (Aspartate/Glutamate).

The Causality of Experimental Choices: Why 4-FBA?

As an application scientist, selecting the right modifier is about balancing steric bulk with electronic effects.

  • Proteolytic Shielding: The highly electronegative fluorine atom withdraws electron density from the adjacent alkyl chain. When 4-FBA is coupled to a peptide to form an amide, this electronic pull subtly alters the dipole moment of the amide bond, rendering it less susceptible to hydrolysis by resident proteases[2].

  • Lipophilicity (LogP) Enhancement: Unlike bulky hydrophobic groups (e.g., long-chain alkyls or aromatics) that can disrupt the native secondary structure of a peptide, the fluorine atom is a bioisostere for hydrogen or hydroxyl groups. It increases the overall lipophilicity of the peptide, enhancing cellular permeability without inducing catastrophic misfolding[1].

  • Reagent State: 4-FBA is supplied as a hydrochloride salt (HCl). This prevents the primary amine from undergoing spontaneous oxidation or atmospheric degradation. However, this necessitates the use of a non-nucleophilic base (like DIPEA) during coupling to liberate the free amine in situ.

Quantitative Data Summary: Impact of 4-FBA Modification

The following table summarizes the typical physicochemical shifts observed when a native peptide (bearing a standard C-terminal carboxylate or simple amide) is modified with 4-fluorobutan-1-amine.

Property / MetricNative Peptide (Free -OH)Standard Amidation (-NH₂)4-FBA Amidation (-NH-C₄H₈F)Mechanistic Driver
Proteolytic Half-Life (T½) ~1.5 Hours~4.0 Hours>12.0 Hours Fluorine-induced steric/electronic shielding of the scissile bond[2].
Lipophilicity (ΔLogP) Baseline (0.0)+0.2+0.8 to +1.2 High electronegativity and low polarizability of the C-F bond.
Receptor Affinity (K_d) 100% (Reference)95%90% - 110% Minimal steric perturbation preserves native binding pocket interactions.
Aqueous Solubility HighModerateModerate to Good Fluorine's ability to participate in weak multipolar interactions.

Experimental Workflows & Visualization

When integrating 4-FBA into a peptide, chemists typically choose between Solution-Phase C-terminal Amidation (best for short peptides or fragment condensation) and Solid-Phase On-Resin Modification (best for side-chain derivatization).

Below is the logical workflow for an on-resin orthogonal modification using 4-FBA.

G N1 Fmoc-SPPS Peptide Elongation N2 Orthogonal Deprotection (e.g., Allyl/Alloc on Asp/Glu) N1->N2 N3 Carboxylate Activation (HATU / DIPEA / DMF) N2->N3 N4 Amidation with 4-Fluorobutan-1-amine HCl N3->N4 N5 Global Cleavage & Deprotection (TFA Cocktail) N4->N5 N6 Purification & Validation (RP-HPLC / LC-MS) N5->N6

Workflow for on-resin peptide modification using 4-fluorobutan-1-amine.

Self-Validating Experimental Protocols

Protocol A: Solution-Phase C-Terminal Amidation (EDC/HOBt Method)

This protocol utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

  • Causality Check: EDC is chosen over HATU for solution-phase synthesis because its urea byproduct is water-soluble and can be easily removed via aqueous extraction, ensuring a self-purifying workflow[3]. HOBt is mandatory to suppress the racemization of the C-terminal amino acid during activation[4].

Reagents:

  • Fully protected peptide with a free C-terminal carboxylate (1.0 eq)

  • 4-Fluorobutan-1-amine HCl (1.5 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected peptide (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM/DMF (approx. 10 mL per gram of peptide). Cool the mixture to 0–4°C in an ice bath to minimize side reactions during initial activation.

  • Activation: Add EDC·HCl (1.2 eq) to the stirring solution. Allow the mixture to stir for 15–20 minutes at 0°C to form the active OBt-ester intermediate.

  • Amine Preparation & Coupling: In a separate vial, suspend 4-FBA HCl (1.5 eq) in a minimal volume of DCM/DMF. Add DIPEA (3.0 eq). Critical Step: The excess DIPEA serves a dual purpose—it neutralizes the HCl salt of 4-FBA to generate the nucleophilic free amine, and it maintains the slightly basic pH required for efficient coupling.

  • Reaction: Add the neutralized 4-FBA solution dropwise to the activated peptide mixture. Remove the ice bath and allow the reaction to proceed at room temperature for 4–6 hours.

  • Validation & Workup: Monitor completion via LC-MS or TLC. Once complete, dilute the mixture with excess DCM and transfer to a separatory funnel.

  • Self-Purification Wash: Wash the organic layer successively with 5% KHSO₄ (aqueous, to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove HOBt), and brine. The water-soluble EDC-urea byproduct partitions into the aqueous layers[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the modified peptide.

Protocol B: On-Resin Side-Chain Derivatization (HATU Method)

Used for modifying the side chains of Aspartate or Glutamate residues while the peptide is still anchored to the solid support.

  • Causality Check: HATU is utilized here because solid-phase reactions suffer from steric hindrance. HATU provides exceptionally rapid activation kinetics, driving the reaction to completion in the constrained microenvironment of the resin matrix[4][5].

Reagents:

  • Resin-bound peptide with a selectively deprotected carboxylate (e.g., after Pd-catalyzed Alloc removal)

  • 4-Fluorobutan-1-amine HCl (3.0 eq relative to resin loading)

  • HATU (2.9 eq)

  • DIPEA (6.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin-bound peptide in anhydrous DMF for 30 minutes to expand the polymer matrix and maximize reagent access.

  • Pre-Activation: In a centrifuge tube, dissolve HATU (2.9 eq) in DMF. Add this to the resin. Immediately add DIPEA (3.0 eq) and agitate for 3 minutes to form the highly reactive O-At ester.

  • Amine Addition: Add 4-FBA HCl (3.0 eq) directly to the reaction vessel, followed immediately by an additional portion of DIPEA (3.0 eq) to neutralize the hydrochloride salt.

  • Coupling: Agitate the suspension at room temperature for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (5x), DCM (5x), and DMF (5x) to remove all excess reagents and urea byproducts.

  • Validation (Micro-Cleavage): Because primary amines are not present on the resin (the N-terminus should be Fmoc-protected), standard colorimetric tests (like Kaiser) are ineffective for monitoring carboxylate consumption. Self-Validating Step: Withdraw a few beads, treat with 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour, precipitate in cold ether, and analyze via LC-MS to confirm the mass shift corresponding to the addition of the 4-FBA moiety (+73.07 Da net addition after loss of H₂O).

References

  • Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids ResearchGate[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains National Center for Biotechnology Information (PMC)[Link]

  • Peptide Synthesis Wikipedia[Link]

Sources

Application

Application Note: Surface Modification of Polymers Using 4-Fluorobutan-1-Amine Hydrochloride for Advanced Biomedical and Material Science Applications

Abstract The surface properties of polymers are paramount to their function in advanced applications, dictating everything from biocompatibility to chemical resistance. However, many high-performance polymers are inheren...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The surface properties of polymers are paramount to their function in advanced applications, dictating everything from biocompatibility to chemical resistance. However, many high-performance polymers are inherently inert, limiting their direct use. This guide provides a comprehensive framework for the surface functionalization of polymers with 4-fluorobutan-1-amine hydrochloride. By covalently grafting this bifunctional molecule, researchers can introduce a terminal fluoroalkyl chain, which imparts desirable properties such as hydrophobicity, oleophobicity, and low surface energy, making it highly relevant for biomedical devices, microfluidics, and anti-fouling coatings.[1][2] This document details two primary pathways for surface activation—plasma treatment and chemical oxidation—followed by a robust protocol for the amine grafting step. We emphasize a self-validating methodology, where successful modification is confirmed through a suite of surface characterization techniques, including X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, and Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR).

Introduction: The Imperative of Surface Engineering

The bulk properties of a polymer, such as mechanical strength and thermal stability, are often ideal for a given application, but its surface chemistry may be unsuitable. For instance, polymers like Polyethylene Terephthalate (PET) and Polystyrene (PS) are widely used but possess chemically inert surfaces that can lead to poor adhesion, non-specific protein adsorption, or undesired wettability.[3][4] Surface modification aims to tailor the outermost molecular layers of a material without altering its bulk characteristics.[5]

The introduction of primary amine groups (-NH2) is a common and versatile strategy for surface functionalization.[4] These groups serve as reactive handles for the subsequent covalent attachment of a wide range of molecules, including biomolecules, drugs, or specialized chemical moieties.[6] This application note focuses on 4-fluorobutan-1-amine, a molecule that offers the dual benefit of a reactive primary amine for surface anchoring and a fluorinated alkyl chain to fundamentally alter surface properties. Fluorinated surfaces are well-known for their unique characteristics, including high chemical inertness, low coefficient of friction, and hydrophobicity, which are highly sought after in biomedical and advanced material applications.[7][8]

Foundational Principles and Strategic Considerations

The successful grafting of 4-fluorobutan-1-amine onto a polymer surface is a multi-step process that hinges on initial surface activation. Most commodity polymers lack native functional groups capable of reacting directly with an amine. Therefore, the first critical step is to introduce reactive moieties onto the polymer backbone.

Causality Behind Activation: The goal of activation is to create electrophilic sites or other reactive groups on the polymer surface that can undergo a nucleophilic attack by the primary amine of the modifying agent. Common strategies include:

  • Plasma Treatment: Exposing the polymer to a high-energy plasma (e.g., oxygen, air, or ammonia) creates a variety of reactive species on the surface, including hydroxyl (-OH), carboxyl (-COOH), and even amine (-NH2) groups.[9][10] This method is advantageous as it is solvent-free and modifies only the top few nanometers of the material.[5]

  • Wet Chemical Methods: These methods use chemical reagents to introduce specific functional groups. For example, oxidation with strong acids can generate carboxylic acid groups. Another approach involves creating chlorosulfonyl groups that react readily with amines.[11]

The Modifier: 4-Fluorobutan-1-amine Hydrochloride

This reagent is supplied as a hydrochloride salt to improve its stability and handling. It is crucial to deprotect the amine by neutralizing the salt with a non-nucleophilic base just prior to the grafting reaction. The free amine is the active nucleophile required for covalent bond formation.

dot

Figure 1: General mechanism for the surface modification of a polymer with 4-fluorobutan-1-amine.

Detailed Experimental Protocols

This section provides step-by-step methodologies for substrate preparation, surface activation, and the grafting reaction.

Materials and Reagents
Item Specification Supplier Example
Polymer Substratee.g., PET, PS, Polycarbonate (PC) films or beadsVaries
4-Fluorobutan-1-amine hydrochloridePurity ≥95%Sigma-Aldrich
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)≥98%Sigma-Aldrich
N-Hydroxysuccinimide (NHS)≥98%Sigma-Aldrich
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Sigma-Aldrich
2-(N-morpholino)ethanesulfonic acid (MES) BufferBiological GradeSigma-Aldrich
Isopropanol (IPA)ACS GradeVaries
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ultrapure WaterType 1, 18.2 MΩ·cmMillipore
Protocol I: Polymer Substrate Preparation (Prerequisite)
  • Objective: To ensure a clean, contaminant-free surface for uniform activation.

  • Cut the polymer substrate to the desired dimensions.

  • Place the substrates in a beaker and add Isopropanol (IPA).

  • Sonicate for 15 minutes to remove surface oils and organic residues.

  • Decant the IPA, rinse thoroughly with ultrapure water, and sonicate in ultrapure water for another 15 minutes.

  • Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and store in a desiccator until use.

Protocol II: Surface Activation

Choose one of the following methods based on available equipment and desired surface chemistry.

Method A: Oxygen Plasma Activation

  • Causality: Oxygen plasma creates high-energy oxygen radicals that bombard the polymer surface, leading to chain scission and the formation of various oxygen-containing functional groups, primarily -OH and -COOH, which are reactive towards subsequent amination chemistry.[10][12]

  • Place the clean, dry polymer substrates into the chamber of a plasma cleaner/etcher.

  • Evacuate the chamber to a base pressure of <100 mTorr.

  • Introduce oxygen gas at a controlled flow rate to achieve a working pressure of 200-500 mTorr.

  • Apply radio frequency (RF) power (typically 50-100 W) for 1-5 minutes. Note: Treatment time and power are critical parameters that must be optimized for each polymer type.

  • Vent the chamber to atmospheric pressure with an inert gas like nitrogen.

  • Use the activated substrates immediately for the grafting reaction, as surface energy can decay over time due to molecular reorientation.[13]

Method B: Wet Chemical Oxidation to Generate Carboxylic Acids

  • Causality: This method provides a more controlled way to generate a specific functional group (-COOH). It is suitable for labs without plasma equipment.

  • Prepare a chromic acid solution (handle with extreme caution in a fume hood with appropriate PPE). Alternative, safer oxidants can also be used depending on the polymer.

  • Immerse the clean, dry polymer substrates in the oxidizing solution at a controlled temperature (e.g., 50-70 °C) for 10-30 minutes.

  • Remove the substrates and rinse extensively with ultrapure water until the pH of the rinse water is neutral.

  • Dry the substrates under a stream of inert gas.

Protocol III: Grafting of 4-Fluorobutan-1-amine
  • Causality: This protocol utilizes carbodiimide (EDC/NHS) chemistry, a highly efficient method for forming amide bonds between carboxylic acids and primary amines at room temperature.[14] NHS is used to create a more stable intermediate ester, improving the reaction efficiency and minimizing side reactions.

  • Preparation of Amine Solution:

    • In a flask, dissolve 4-fluorobutan-1-amine hydrochloride in anhydrous DCM (or another suitable aprotic solvent).

    • Add 1.1 equivalents of a non-nucleophilic base (e.g., TEA or DIPEA) dropwise while stirring.

    • Stir for 30 minutes at room temperature to ensure complete neutralization, forming the free amine.

  • Activation of Carboxylated Polymer Surface:

    • Prepare a 0.1 M MES buffer solution (pH 5.5-6.0).

    • In a separate vessel, dissolve EDC (e.g., 10 mg/mL) and NHS (e.g., 6 mg/mL) in the MES buffer.

    • Immerse the carboxylated polymer substrates (from Protocol II) in the EDC/NHS solution for 30 minutes at room temperature with gentle agitation. This activates the surface -COOH groups to NHS-esters.

  • Grafting Reaction:

    • Remove the activated substrates from the EDC/NHS solution and rinse briefly with the reaction solvent (DCM) to remove excess reagents.

    • Immediately immerse the activated substrates into the prepared free amine solution from step 1.

    • Allow the reaction to proceed for 2-12 hours at room temperature under an inert atmosphere (e.g., nitrogen).

    • After the reaction, remove the substrates and proceed to the washing step.

  • Post-Reaction Washing (Critical for Purity):

    • Wash the functionalized substrates sequentially with DCM, IPA, and ultrapure water to remove any unreacted amine and byproducts.

    • Sonicate for 5-10 minutes in each solvent to ensure thorough cleaning.

    • Dry the final modified substrates under a stream of inert gas and store in a clean, dry environment.

A Self-Validating Framework: Characterization Protocols

Successful modification must be rigorously verified. The following techniques provide complementary information to confirm the presence and effect of the grafted fluorinated moiety.

dot

Figure 2: A logic diagram illustrating the self-validating characterization workflow.

X-ray Photoelectron Spectroscopy (XPS)

XPS is the most definitive technique for confirming successful grafting. It provides the elemental composition of the top 5-10 nm of the surface.[15][16]

  • Protocol: Acquire survey scans to identify all elements present. Acquire high-resolution scans of the C 1s, O 1s, N 1s, and F 1s regions.

  • Expected Results: The modified surface should show clear signals for both Nitrogen (N 1s) and Fluorine (F 1s) that were absent on the pristine and activated substrates.

Region Approx. Binding Energy (eV) Interpretation
F 1s~688-689 eVConfirms presence of C-F bonds from the fluoroalkyl chain.
N 1s~400 eVConfirms presence of nitrogen from the amide bond.
C 1sDeconvolution should show new components for C-N (~286 eV) and C=O in amide (~288 eV).
O 1sChanges in the O 1s spectrum will reflect the conversion of -COOH to amide groups.
Contact Angle Goniometry

This technique measures the surface wettability, which is directly related to surface energy. The introduction of a fluoroalkyl chain is expected to significantly increase the water contact angle (i.e., increase hydrophobicity).[17][18]

  • Protocol: Use the sessile drop method to measure the static water contact angle on pristine, activated, and final modified surfaces.[19]

  • Expected Results: A significant increase in the water contact angle post-modification provides strong functional evidence of a successful, uniform surface coating.

Sample Expected Water Contact Angle (θ) Interpretation
Pristine PET70-80°Moderately hydrophilic.
Oxygen Plasma-Activated PET<30°Highly hydrophilic due to oxygenated polar groups.[20]
4-Fluorobutylamine-Grafted PET>100°Hydrophobic due to the fluorinated surface layer.[1]
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR probes the chemical bonds on the surface and can be used to identify the newly formed amide linkage.[17]

  • Protocol: Collect spectra from the pristine, activated, and modified surfaces.

  • Expected Results: Look for the appearance of new peaks corresponding to the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands. A decrease in the broad -OH stretch from the carboxylated intermediate should also be observed.

Applications and Outlook

The ability to create well-defined, fluorinated polymer surfaces opens avenues for numerous applications:

  • Biomedical Devices: The low surface energy and hydrophobicity can reduce protein adsorption and cell adhesion, creating anti-fouling surfaces for catheters, implants, and diagnostic tools.[2][21]

  • Drug Development: Fluorinated surfaces can be used to control drug-eluting profiles or to create highly specific interaction sites.[8]

  • Microfluidics: Modifying the channels of microfluidic devices can control fluid flow, reduce sample adhesion, and enable "digital microfluidics."

  • Advanced Materials: The creation of superhydrophobic or oleophobic surfaces has applications in self-cleaning coatings and chemical-resistant membranes.

References

  • EAG Laboratories. (n.d.). FTIR and Contact Angle Measurements of Surface Modified Polymers. Available: [Link]

  • Boyd Biomedical. (2020). Using Fluoropolymers In Biomedical Applications. Available: [Link]

  • Lv, J., & Cheng, Y. (2021). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Chemical Society Reviews, 50(9), 5435-5467. Available: [Link]

  • Ribeiro, S., et al. (2018). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 10(2), 116. Available: [Link]

  • Lv, J., & Cheng, Y. (2021). Fluoropolymers in biomedical applications: state-of-the-art and future perspectives. OUCI. Available: [Link]

  • Smith, D. W., et al. (Eds.). (2012). Advances in Fluorine-Containing Polymers. ACS Symposium Series. American Chemical Society. Available: [Link]

  • Aflori, M., et al. (2009). Amine functionality of poly(ethylene terepthalate) films surfaces induced by chemical and RF plasma treatments. Polymer Bulletin, 63, 13-26. Available: [Link]

  • Hetal, K., et al. (2024). Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings. Coatings, 14(4), 405. Available: [Link]

  • Colominas, C., et al. (2010). Preparation of functionalized surfaces of polystyrene substrates. Google Patents. WO2010061032A1.
  • Smith, T. L. (2015). Contact angle measurements on oxidized polymer surfaces containing water-soluble species. Journal of Adhesion Science and Technology, 29(15), 1599-1613. Available: [Link]

  • Farias-Elvira, O., et al. (2023). Cu@Ag Nanoparticles Coating onto Polyethylene Terephthalate Films Functionalized with Amino Groups: Antimicrobial Activity. Polymers, 15(24), 4661. Available: [Link]

  • Nanomicropsheres. (2025). Amine Functionalized Polystyrene Beads: A Comprehensive Guide to Applications and Benefits in Modern Research. Available: [Link]

  • Farias-Elvira, O., et al. (2023). Cu@Ag Nanoparticles Coating onto Polyethylene Terephthalate Films Functionalized with Amino Groups: Antimicrobial Activity. Preprints.org. Available: [Link]

  • Moreno, A., et al. (2013). A non-damaging chemical amination protocol for poly(ethylene terephthalate) – application to the design of functionalized compliant vascular grafts. Journal of Materials Chemistry B, 1, 626-635. Available: [Link]

  • Nuyken, O., et al. (2012). Polymers with specific adhesion properties for surface modification: synthesis, characterization and applications. Journal of Adhesion Science and Technology, 26(10-11), 1361-1376. Available: [Link]

  • Mittal, K. L. (Ed.). (1996). Polymer Surfaces and Interfaces: Characterization, Modification and Application. CRC Press. Available: [Link]

  • EAG Laboratories. (n.d.). XPS Analysis of Surface Modified Polymers. Available: [Link]

  • PIE Scientific LLC. (2025). Plasma surface treatment process and mechanism. Available: [Link]

  • Zhang, Y., et al. (2020). Facile and Safe Synthesis of Novel Self-Pored Amine-Functionalized Polystyrene with Nanoscale Bicontinuous Morphology. ACS Applied Polymer Materials, 2(12), 5786–5794. Available: [Link]

  • Macgregor, S. T., et al. (2003). Plasmachemical Amine Functionalization of Porous Polystyrene Beads: The Importance of Pore Architecture. Langmuir, 19(13), 5547–5553. Available: [Link]

  • Singh, A., et al. (2019). Surface Modification of Polypropylene with Primary Amines by Acrylamide Radiation Grafting and Hofmann's Transposition Reaction. Macromolecular Reaction Engineering, 13(5), 1900016. Available: [Link]

  • Biolin Scientific. (n.d.). Contact angle – What is it and how do you measure it?. Available: [Link]

  • AZoM. (2019). Plasma-Modified Polymer Surfaces - How to Identify their Structures. Available: [Link]

  • Golis, B., et al. (2020). Aminolysis of Poly (ethylene terephthalate) by Monoethanolamine. Journal of Polymers and the Environment, 28, 2377-2384. Available: [Link]

  • nanoAnalytics. (n.d.). Techniques Contact Angle Measurement. Available: [Link]

  • Senthilkumar, S., et al. (2010). Synthesis and Characterization of Amine-Functionalized Polystyrene Nanoparticles. Journal of Applied Polymer Science, 118(1), 596-601. Available: [Link]

  • Biolin Scientific. (n.d.). Leveraging Contact Angle Measurements to Predict Polymer Blending. Available: [Link]

  • Rossi, A., et al. (2001). XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. CHIMIA, 55(11), 929-936. Available: [Link]

  • Gancarz, I., & Waclawek, M. (1999). Polymer Surface Characterization: An Overview. The Journal of Adhesion, 71(1-2), 1-36. Available: [Link]

  • Henniker Plasma. (n.d.). Plasma Surface Activation. Available: [Link]

  • Trucks, G. W., et al. (2007). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. Macromolecules, 40(5), 1649–1655. Available: [Link]

  • Butt, H. J., & Kappl, M. (2018). Polymer Surface and Interface Characterization Techniques. Wiley-VCH. Available: [Link]

  • Delamar, M. (1992). XPS Studies of Polymers. Die Angewandte Makromolekulare Chemie, 202-203(1), 31-47. Available: [Link]

  • Liu, X., et al. (2022). XPS spectra of the modified surface. Stem Cell Reports, 17(3), 1-18. Available: [Link]

  • van der Meijden, M. W., et al. (2023). Modular and Substrate-Independent Grafting-To Procedure for Functional Polymer Coatings. ACS Applied Materials & Interfaces, 15(22), 27151–27160. Available: [Link]

  • SCI Plasma. (2025). Plasma Surface Activation: Learn About What It Is and How It Works. Available: [Link]

  • Rocky Mountain Labs. (2023). XPS Analysis for Polymer. Available: [Link]

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  • relyon plasma. (n.d.). Plasma activation for surface activation and modification. Available: [Link]

  • Theato, P. (2008). A Versatile Method for Grafting Polymers on Nanoparticles. Macromolecular Rapid Communications, 29(12-13), 1047-1052. Available: [Link]

  • Wang, J., et al. (2020). From surface to bulk modification: Plasma polymerization of amine-bearing coating by synergic strategy of biomolecule grafting and nitric oxide loading. Bioactive Materials, 5(2), 251-259. Available: [Link]

  • Bearinger, J. P., et al. (2002). Method for grafting poly(acrylic acid) onto nylon 6,6 using amine end groups on nylon surface. Journal of Polymer Science Part A: Polymer Chemistry, 40(6), 719-728. Available: [Link]

  • BelANGER, E., et al. (2012). Selective Grafting of Primary Amines onto Carbon Nanotubes via Free-Radical Treatment in Microwave Plasma Post-Discharge. Plasma Processes and Polymers, 9(2), 154-164. Available: [Link]

  • Guiver, M. D., et al. (1992). Chemical modification of polysulfones II: an efficient method for introducing primary amine groups onto the aromatic chain. Macromolecules, 25(16), 4056–4063. Available: [Link]

  • Bhattacharya, A., & Misra, B. N. (2004). Grafting: a versatile means to modify polymers Techniques, factors and applications. Progress in Polymer Science, 29(8), 767-814. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorobutan-1-amine. PubChem Compound Database. Available: [Link]

  • Mykhailiuk, P. K., et al. (2021). Synthesis of amine hydrochloride cis‐41⋅HCl. Chemistry – A European Journal, 27(45), 11678-11685. Available: [Link]

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Method

Application Note: Catalytic Direct Amidation of Carboxylic Acids with 4-Fluorobutylamine

Executive Summary The incorporation of fluorinated aliphatic amines, such as 4-fluorobutylamine, is a critical strategy in modern drug development. The terminal fluorine atom enhances lipophilicity, modulates amine basic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated aliphatic amines, such as 4-fluorobutylamine, is a critical strategy in modern drug development. The terminal fluorine atom enhances lipophilicity, modulates amine basicity, and improves metabolic stability—features highly sought after in the synthesis of targeted therapeutics like MERTK inhibitors[1].

However, the direct amidation of carboxylic acids with primary aliphatic amines is thermodynamically hindered. Mixing these two components immediately yields a stable, unreactive ammonium carboxylate salt[2]. While traditional peptide coupling reagents (e.g., HATU, EDC) bypass this barrier, they generate stoichiometric waste and complicate purification. This application note details highly efficient, atom-economical catalytic direct amidation protocols using boron- and group IV metal-based catalysts, providing researchers with self-validating, scalable methodologies[3].

Mechanistic Rationale & Substrate Dynamics

The Salt Barrier and Catalytic Activation

Because the fluorine atom in 4-fluorobutylamine is located four carbons away from the amine terminus, its inductive electron-withdrawing effect is minimal. Consequently, 4-fluorobutylamine behaves as a highly nucleophilic, basic primary amine. To circumvent the high-energy thermal dehydration of the resulting ammonium salt (>160 °C), Lewis acidic catalysts are employed to activate the carboxylic acid electrophile directly.

  • Boronic Acid Catalysis (e.g., MIBA): 5-Methoxy-2-iodophenylboronic acid (MIBA) reacts with the carboxylic acid to form a highly reactive monoacyloxyboron (acylborate) intermediate. This transient species is highly susceptible to nucleophilic attack by 4-fluorobutylamine at ambient temperatures[4].

  • Group IV Metal Catalysis (TiF₄, Zr-salts): Titanium tetrafluoride (TiF₄) and Zirconium complexes (e.g., Zr(Cp)₂OTf₂) act as potent oxophilic Lewis acids. They coordinate the carboxylate oxygen, increasing the electrophilicity of the carbonyl carbon. Continuous removal of the water byproduct (via azeotropic distillation) drives the equilibrium forward[2],[5].

MechanisticPathway Cat Boronic Acid Catalyst (e.g., MIBA) AcylBorate Acylborate Intermediate (Activated Electrophile) Cat->AcylBorate + R-COOH - H2O Acid Carboxylic Acid (R-COOH) Acid->AcylBorate Amine 4-Fluorobutylamine (F-(CH2)4-NH2) Tetra Tetrahedral Intermediate (B-O-C-N Network) Amine->Tetra AcylBorate->Tetra + Amine Tetra->Cat Catalyst Regeneration Product Fluorinated Amide (R-CO-NH-(CH2)4-F) Tetra->Product C-O Cleavage Water H2O Byproduct (Removed by Sieves) Tetra->Water

Fig 1. Catalytic cycle of boronic acid-mediated direct amidation with 4-fluorobutylamine.

Catalyst Selection Matrix

Selecting the correct catalytic system depends on the thermal stability of the specific carboxylic acid and the required reaction scale. The table below summarizes validated conditions for reacting 4-fluorobutylamine with standard aliphatic and aromatic carboxylic acids.

Catalyst SystemLoadingOptimal SolventTemperatureWater ScavengingTypical YieldRef
MIBA (Boronic Acid)10 mol%Dichloromethane25 °C – 50 °C4Å Molecular Sieves85 – 95%[4]
TiF₄ (Titanium)5 – 10 mol%Toluene110 °C (Reflux)Dean-Stark Trap60 – 99%[2]
Zr(Cp)₂(OTf)₂ (Zirconium)2 – 10 mol%THF or Toluene70 °C – 110 °CNone required70 – 95%[5]

Experimental Workflows & Protocols

ExpWorkflow Step1 1. Substrate Preparation Equimolar Acid + 4-Fluorobutylamine Decision 2. Catalyst & Condition Selection Step1->Decision PathA Path A: MIBA (10 mol%) DCM, 4Å MS, 25-50°C Decision->PathA Mild/Sensitive substrates PathB Path B: TiF4 (5-10 mol%) Toluene, Dean-Stark, 110°C Decision->PathB Scalable/Robust substrates IPC 3. In-Process Control (IPC) 19F/1H NMR Monitoring PathA->IPC PathB->IPC Workup 4. Quench & Aqueous Workup NaHCO3 Wash IPC->Workup >95% Conversion Isolation 5. Isolation & Characterization Flash Chromatography Workup->Isolation

Fig 2. Experimental workflow for catalytic amidation, detailing catalyst selection and IPC.

Protocol A: MIBA-Catalyzed Amidation (Mild Conditions)

Best for: Thermally sensitive carboxylic acids, stereocenter preservation, and small-to-medium scale discovery chemistry.

Causality Note: 4Å molecular sieves are strictly required here. Because the reaction operates at ambient temperature, the thermodynamic equilibrium must be artificially driven forward by physically sequestering the generated water.

  • Preparation of Desiccant: Flame-dry 4Å molecular sieves (approx. 500 mg per mmol of substrate) under vacuum and allow them to cool under an argon atmosphere. Self-validation: Inactive sieves will stall conversion at ~20%.

  • Reagent Assembly: In an oven-dried flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv, 1.0 mmol) and 5-methoxy-2-iodophenylboronic acid (MIBA) (0.10 mmol, 10 mol%).

  • Solvent & Amine Addition: Suspend the mixture in anhydrous dichloromethane (DCM) (5.0 mL). Add 4-fluorobutylamine (1.05 equiv, 1.05 mmol) dropwise. The slight excess of amine compensates for any adventitious moisture reacting with the acylborate.

  • Reaction: Stir the sealed reaction mixture at 25 °C to 50 °C for 12–24 hours.

  • Workup: Filter the mixture through a Celite pad to remove the molecular sieves. Wash the organic filtrate with saturated aqueous NaHCO₃ (2 × 10 mL). Causality: The basic wash deprotonates unreacted carboxylic acid and converts the MIBA catalyst into a water-soluble borate complex, effectively removing both from the organic phase.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: TiF₄-Catalyzed Dehydrative Amidation (Robust/Scalable)

Best for: Aliphatic carboxylic acids, robust substrates, and large-scale synthesis.

Causality Note: TiF₄ is highly oxophilic. While it catalyzes the reaction efficiently, bulk water will hydrolyze the catalyst into inactive TiO₂. Therefore, the reaction relies on a Dean-Stark apparatus to continuously remove water azeotropically as it forms[2].

  • Setup: Equip an oven-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Assembly: Add the carboxylic acid (1.0 equiv, 10.0 mmol), 4-fluorobutylamine (1.1 equiv, 11.0 mmol), and TiF₄ (0.5 mmol, 5 mol% for aliphatic acids; 10 mol% for aromatic acids).

  • Solvent Addition: Add anhydrous toluene (40 mL).

  • Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C). Self-validation: Visually confirm the accumulation of water in the Dean-Stark trap. For a 10 mmol reaction, expect approximately 180 µL of water to separate.

  • Reaction Monitoring: Maintain reflux for 12 hours (aliphatic acids) or 24 hours (aromatic acids).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and quench with water (20 mL). The titanium catalyst will precipitate as white titanium dioxide (TiO₂). Filter the biphasic mixture through Celite, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

Analytical Milestones & Self-Validation (IPC)

To ensure the protocol is a self-validating system, utilize In-Process Controls (IPC) prior to quenching the reaction. 4-fluorobutylamine provides a distinct analytical advantage due to its terminal fluorine atom.

  • ¹⁹F NMR Tracking: Take a 50 µL reaction aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. The starting 4-fluorobutylamine exhibits a triplet of triplets (tt) around -218 ppm . Upon amide bond formation, the electronic environment changes slightly, shifting the fluorine signal (typically to ~ -218.5 ppm) and altering the coupling constants due to the restricted rotation of the amide backbone.

  • ¹H NMR Confirmation: In the same aliquot, monitor the α-CH₂ protons adjacent to the nitrogen. In the free 4-fluorobutylamine, these appear as a triplet near 2.7 ppm . In the fluorinated amide product, the strongly electron-withdrawing carbonyl shifts these protons downfield to approximately 3.2 – 3.4 ppm (often appearing as a quartet due to coupling with the adjacent CH₂ and the newly formed NH proton).

References

  • TiF₄-catalyzed direct amidation of carboxylic acids and amino acids with amines Organic & Biomolecular Chemistry (RSC Publishing) URL:[2]

  • Amide synthesis by acylation (Boronic Acid Catalysis) Organic Chemistry Portal URL:[4]

  • Zirconium catalyzed amide formation without water scavenging Applied Organometallic Chemistry (via ResearchGate) URL:[5]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review MDPI Catalysts URL:[3]

  • Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development PMC - NIH URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in reactions involving 4-fluorobutan-1-amine hydrochloride

Technical Support Center: 4-Fluorobutan-1-amine Hydrochloride Optimization Topic: Improving Yield & Handling of 4-Fluorobutan-1-amine Hydrochloride CAS: 286371-70-8 (HCl Salt) Molecular Formula: Introduction: The "Hidden...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluorobutan-1-amine Hydrochloride Optimization

Topic: Improving Yield & Handling of 4-Fluorobutan-1-amine Hydrochloride CAS: 286371-70-8 (HCl Salt) Molecular Formula:



Introduction: The "Hidden" Yield Killers

Welcome to the Technical Support Center. If you are working with 4-fluorobutan-1-amine hydrochloride , you are likely using it as a building block for fluorinated linkers or medicinal chemistry targets.[1]

The Core Problem: Researchers often treat this compound identically to non-fluorinated butylamine or its chloro-analog. This leads to yield losses through two specific mechanisms:

  • Volatility of the Free Base: The free amine is volatile and easily lost during workup, unlike the stable salt.

  • Stoichiometric Errors: The hydrochloride salt is hygroscopic, leading to under-dosing of the amine in coupling reactions.

  • Misplaced Fear of Cyclization: Unlike 4-chlorobutylamine, which rapidly cyclizes to pyrrolidine, the C-F bond is robust. Yield loss is rarely due to cyclization but often due to physical loss.

This guide provides the protocols to arrest these losses.

Module 1: Pre-Reaction Handling & Stoichiometry

Q: My reaction conversion is consistently 10-15% lower than calculated. Is the reagent impure?

A: It is likely not impure, but wet . Amine hydrochloride salts are hygroscopic. If the bottle has been opened frequently, you are likely weighing water along with your reagent, disrupting the stoichiometry (especially critical in 1:1 amide couplings).

Protocol: The "Dry Weight" Correction

  • Do not heat-dry: Heating the salt can induce degradation or sublimation.

  • Desiccate: Store the reagent in a desiccator with

    
     or active silica gel for 24 hours before use.
    
  • Titration Check (Optional): For GMP campaigns, perform a silver nitrate titration to determine the precise HCl content and adjust the molecular weight used in calculations.

Module 2: The "Free Base" Trap (Volatility & Solubility)

Q: I performed an extraction to isolate the free amine, but my recovery was <40%. Where did it go?

A: You likely lost it to the aqueous phase or the vacuum pump.

  • Volatility: 4-fluorobutan-1-amine (free base) has a boiling point estimated between 90-105°C. It co-evaporates with solvents like DCM and THF on a rotary evaporator.

  • Solubility: The fluorine atom increases polarity compared to butylamine, making the free base significantly water-soluble.

The Golden Rule: Avoid isolating the free base. Always generate the free amine in situ whenever possible. If you must isolate it, never evaporate to dryness.

Visual Guide: Neutralization Strategy

NeutralizationStrategy Start Start: 4-Fluorobutan-1-amine HCl Decision Reaction Type? Start->Decision AmideCoupling Amide Coupling / Reductive Amination Decision->AmideCoupling Organic Solvent SNAr SNAr / Nucleophilic Substitution Decision->SNAr Organic Solvent biphasic STRATEGY B: Biphasic Reaction (Schotten-Baumann) Decision->biphasic Aqueous Compatible InSitu STRATEGY A: In-Situ Neutralization (Recommended) AmideCoupling->InSitu SNAr->InSitu DetailA Add DIPEA/NMM (1.2 - 2.0 eq) directly to reaction mixture. InSitu->DetailA DetailB Use DCM/Water + Inorganic Base (K2CO3). Do NOT evaporate organic layer. biphasic->DetailB

Figure 1: Decision tree for neutralizing the hydrochloride salt without isolation.

Module 3: Reaction Optimization (Amide Coupling)

Q: I am using EDC/NHS coupling, but the yield is poor. Why?

A: The order of addition is critical when using amine salts. If you add the amine salt and base before the carboxylic acid is activated, the free amine can attack the activating agent or form salts with the acid that precipitate out.

Optimized Protocol: The "Pre-Activation" Method

  • Activation Phase:

    • Dissolve Carboxylic Acid (1.0 eq) in DMF or DCM.

    • Add Coupling Reagent (HATU/EDC) (1.1 eq) and Base (DIPEA, 1.0 eq only).

    • Stir for 15–30 minutes. Allow the active ester to form.

  • Amine Preparation (Separate Vial):

    • Dissolve 4-fluorobutan-1-amine HCl (1.1 eq) in minimum solvent.

    • Add Base (DIPEA, 1.5 eq) to neutralize the HCl.

  • Coupling Phase:

    • Add the Amine solution to the Activated Acid solution.

    • Why? This ensures the volatile free amine immediately encounters the active ester, minimizing the time it sits free in solution where it could volatilize or dimerize.

Data Table: Solvent & Base Compatibility

ParameterRecommendationTechnical Rationale
Preferred Solvent DMF or DMAc High solubility for the salt; prevents precipitation of the amine-HCl before reaction.
Alternative Solvent DCM Good for EDC couplings, but the salt may be sparingly soluble. Pre-dissolve amine salt in minimal DMF if needed.
Preferred Base DIPEA (Hünig's Base)Non-nucleophilic. Steric bulk prevents it from competing with the primary amine.
Avoid Base Pyridine Often too weak to fully deprotonate the primary amine salt efficiently in non-aqueous media.

Module 4: Troubleshooting & FAQs

Q: Should I worry about the fluorine elimination or cyclization? A: Generally, no . Unlike 4-chlorobutylamine, which cyclizes to pyrrolidine rapidly, the C-F bond energy (


) is significantly higher than C-Cl (

). Cyclization requires extremely forcing conditions (high heat

, strong Lewis acids). Under standard amide coupling or

conditions (

), the fluorine is stable.

Q: How do I remove excess amine during workup if I can't evaporate it? A: Use an Acidic Wash . Since the product is likely an amide (neutral) or a secondary amine (basic), you can wash the organic layer with:

  • 0.5 M HCl or Citric Acid (10% aq) .

  • This protonates the unreacted 4-fluorobutylamine, forcing it back into the aqueous layer as the salt.

  • The fluorine atom reduces the basicity slightly (

    
     vs 10.7 for butylamine), but it is still basic enough to be removed by mild acid.
    

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<50%) Loss of volatile free base.Switch to in situ neutralization (Module 2). Do not rotovap to dryness.
Incomplete Conversion Amine salt insolubility.Switch solvent to DMF/DMSO. Ensure salt is fully dissolved before adding to reaction.
"Wet" Product Hygroscopic amine salt carried over.Ensure rigorous drying of starting material.
Unexpected Peak in NMR Dimerization (rare).Use excess amine (1.2–1.5 eq) to statistically favor the desired cross-coupling.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine salt reactivity and nucleophilic substitution).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17863079, 4-Fluorobutan-1-amine. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. (Mechanistic grounding for "Pre-Activation" protocol).

Sources

Optimization

Solving solubility issues of 4-fluorobutylamine HCl in dichloromethane

Technical Support Center: 4-Fluorobutylamine HCl Solubility Welcome to the technical support guide for handling 4-fluorobutylamine hydrochloride. This resource is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluorobutylamine HCl Solubility

Welcome to the technical support guide for handling 4-fluorobutylamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this reagent, specifically in dichloromethane (DCM). Here, we will explore the underlying chemical principles of this issue and provide a series of validated troubleshooting protocols to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-fluorobutylamine HCl not dissolving in dichloromethane (DCM)?

This is a classic case of "like dissolves like," or more accurately, a mismatch in intermolecular forces.

  • 4-Fluorobutylamine HCl is an amine salt. The protonation of the amine nitrogen creates a positive charge, which forms a strong ionic bond with the chloride anion (Cl⁻). This makes the molecule highly polar and ionic.[1]

  • Dichloromethane (DCM) is a nonpolar, aprotic solvent. While it has a significant dipole moment, its overall dielectric constant is relatively low (ε ≈ 8.9-9.1), rendering it incapable of effectively solvating and separating the tightly bound ions of the hydrochloride salt.[2][3][4][5]

Essentially, the strong ion-ion attractions within the salt crystal lattice are far more favorable than the weak ion-dipole interactions that DCM can offer.

Q2: My reaction requires the free amine, not the salt. How can I resolve the solubility issue to proceed?

The most direct solution is to convert the hydrochloride salt into its corresponding freebase, 4-fluorobutylamine. The freebase is a neutral, more nonpolar molecule that will readily dissolve in dichloromethane.[6][7] This is achieved through a simple acid-base extraction.

The underlying principle is to use a base to deprotonate the ammonium cation, breaking the ionic bond and liberating the neutral amine.

R-NH₃⁺Cl⁻ (aq) + NaOH (aq) → R-NH₂ (org) + NaCl (aq) + H₂O (l)

dot graph a { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

} adot Caption: Freebase conversion and extraction workflow.

Troubleshooting Guides & Protocols

Guide 1: Standard Protocol for Freebase Extraction

This is the most common and robust method for preparing a DCM solution of 4-fluorobutylamine from its HCl salt.

Objective: To convert the water-soluble HCl salt to its organic-soluble freebase form via liquid-liquid extraction.

Materials:

  • 4-fluorobutylamine HCl

  • Dichloromethane (DCM)

  • 1M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Dissolution: Dissolve the 4-fluorobutylamine HCl in deionized water. A reasonable starting concentration is ~0.5-1.0 M.

  • Extraction Setup: Transfer the aqueous solution to a separatory funnel. Add an equal volume of dichloromethane. You will observe two immiscible layers.

  • Basification: Slowly add 1M NaOH solution to the separatory funnel. Stopper the funnel and invert gently to mix, venting frequently to release any pressure buildup.

  • pH Check (Critical Step): After mixing, allow the layers to separate. Check the pH of the aqueous (top) layer using pH paper. Continue adding NaOH until the aqueous layer is basic (pH > 10) to ensure complete deprotonation of the amine.[8][9]

  • Extraction: Shake the funnel vigorously for 1-2 minutes, ensuring to vent often. This partitions the neutral freebase into the DCM (bottom) layer.[10]

  • Separation: Allow the layers to fully separate. Drain the lower DCM layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To maximize yield, add a fresh portion of DCM (approx. half the initial volume) to the separatory funnel and repeat the extraction (steps 5-6). Combine the DCM extracts.

  • Brine Wash: Wash the combined organic layers with a saturated brine solution. This helps to break up any emulsions and remove the bulk of the dissolved water.

  • Drying: Drain the washed DCM layer into a fresh flask and add an anhydrous drying agent like Na₂SO₄ or MgSO₄.[11] Swirl the flask; if the drying agent clumps, add more until some remains free-flowing. Let it sit for 15-20 minutes.

  • Isolation: Filter or carefully decant the dry DCM solution away from the drying agent. The resulting solution contains your 4-fluorobutylamine freebase and is ready for use.

Q3: I cannot perform an aqueous workup. Is there an in-situ method to generate the freebase in DCM?

Yes, you can generate the freebase directly in the reaction vessel, but this requires careful selection of the base to avoid introducing water or nucleophilic species.

Method A: Using a Tertiary Amine Base

You can add a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) to a suspension of the amine salt in DCM.[12]

Principle: The tertiary amine acts as a proton scavenger, deprotonating the 4-fluorobutylammonium ion.

R-NH₃⁺Cl⁻ + Et₃N → R-NH₂ + Et₃NH⁺Cl⁻

Considerations:

  • Byproduct: This reaction produces triethylammonium chloride, which itself has very poor solubility in DCM and will often precipitate.

  • Filtration: For many applications, this salt precipitate can be removed by simple filtration.

  • Equilibrium: A slight excess (1.1-1.2 equivalents) of the tertiary amine is often used to drive the equilibrium towards the freebase.

  • Compatibility: Ensure that the tertiary amine base and its corresponding salt will not interfere with your downstream reaction.

Method B: Using an Insoluble Inorganic Base

Solid-supported bases like potassium carbonate (K₂CO₃) can be used.

Protocol:

  • Suspend 4-fluorobutylamine HCl and an excess of finely powdered anhydrous K₂CO₃ (2-3 equivalents) in dry DCM.

  • Stir the mixture vigorously at room temperature for several hours.

  • The progress can be monitored by taking a small aliquot, filtering it, and analyzing by TLC or GC.

  • Once the conversion is complete, the solid K₂CO₃ and the potassium chloride (KCl) byproduct can be filtered off to yield a solution of the freebase.

MethodBaseByproductProsCons
Aqueous Extraction NaOH, KOHNaCl, KCl (in water)High purity, complete conversionRequires multiple steps, introduces water that must be removed
In-situ (Tertiary Amine) Triethylamine (TEA)Triethylammonium chloride (solid)Fast, anhydrous conditionsByproduct salt may have slight solubility or interfere with reaction
In-situ (Inorganic Base) K₂CO₃, Cs₂CO₃KCl, CsCl (solid)Anhydrous, base is easily removedSlower reaction time, heterogeneous mixture requires efficient stirring
Q4: My reaction is extremely sensitive to water. How can I be sure my DCM solution is dry?

For moisture-sensitive applications, standard drying with Na₂SO₄ may not be sufficient.

  • Solvent Source: Start with a fresh bottle of anhydrous DCM, preferably packaged under an inert atmosphere.

  • Distillation: For ultimate dryness, distill DCM from a suitable drying agent like calcium hydride (CaH₂).[13][14] This should be done with proper safety precautions in a fume hood.

  • Molecular Sieves: Store the dried DCM over activated 3Å or 4Å molecular sieves to maintain its anhydrous state.[15]

Protocol: Drying DCM with Calcium Hydride [13]

  • Setup: Assemble a distillation apparatus in a fume hood. Ensure all glassware is oven-dried.

  • Reflux: Add DCM and calcium hydride (CaH₂) to the distillation flask. Heat the mixture to reflux for at least 2 hours. CaH₂ reacts with water to form calcium hydroxide and hydrogen gas.

  • Distillation: Carefully distill the DCM, collecting the fraction that boils at 39-40 °C. Discard the initial and final portions.

  • Storage: Collect the anhydrous DCM in a dry flask containing activated molecular sieves and sealed under an inert atmosphere (Nitrogen or Argon).

Q5: Are there any alternative strategies if freebasing is not an option?

If the salt form is required for the reaction, or if freebasing is undesirable, two advanced strategies can be considered.

  • Co-Solvents: While not ideal, adding a small amount of a polar protic solvent like methanol can sometimes solubilize enough of the salt for a reaction to proceed. This is highly dependent on the specific reaction and must be tested empirically.

  • Phase-Transfer Catalysis (PTC): A phase-transfer catalyst can be used in a biphasic system (e.g., aqueous solution of the salt and an organic solvent like DCM). The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the reactant anion from the aqueous phase into the organic phase to react.[16][17][18] This is more common for reactions involving an inorganic anion but illustrates a method for facilitating reactions between immiscible phases.

dot graph b { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

} adot Caption: Troubleshooting decision workflow.

References

  • Clipper Controls. (n.d.). Dielectric Constant Values for Common Materials. Retrieved from [Link]

  • Stenutz, R. (n.d.). Dichloromethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichloromethane (data page). Retrieved from [Link]

  • Chemeurope.com. (n.d.). Dichloromethane (data page). Retrieved from [Link]

  • Milo, A., Chen, L., Grice, K., & Vosburg, D. (2025). Alternatives to Dichloromethane for Teaching Laboratories. Journal of Chemical Education. Retrieved from [Link]

  • Protocols.io. (2012). Drying dichloromethane over calcium hydride. Retrieved from [Link]

  • ResearchGate. (2012). How could I dry dichloromethane?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]

  • SciSpace. (2015). Static dielectric constant of dichloromethane. Retrieved from [Link]

  • Poor Man's Chemist. (2022). Diethylamine HCl → Freebase Diethylamine. YouTube. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • ResearchGate. (2026). Alternatives to Dichloromethane for Teaching Laboratories. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2024). Methylene Chloride (DCM) Replacements. Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. Retrieved from [Link]

  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. Retrieved from [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How can I free base cystamine dihydrochloride?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobutan-1-amine. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Triethylamine. Retrieved from [Link]

  • Hawach Scientific. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • SlidePlayer. (2020). Amines and Heterocycles. Retrieved from [Link]

  • W.M. Keck Science Department. (2019). Liquid-Liquid Extraction. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). What base could I use to catch HCl in my amine / H2O sensitive reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Basicity of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Retrieved from [Link]

  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Fluorobutylamine Synthesis &amp; Stability Guide

Ticket ID: #FBA-SYN-004 Subject: Preventing Defluorination and Cyclization in 4-Fluorobutylamine Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FBA-SYN-004 Subject: Preventing Defluorination and Cyclization in 4-Fluorobutylamine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Actionable

Executive Summary: The "Deceptive Stability" Paradox

4-Fluorobutylamine (CAS 371-27-7) presents a classic "Trojan Horse" challenge in medicinal chemistry. While the fluorine atom is often introduced to block metabolism or modulate pKa, the 4-carbon linker creates a perfect geometric setup for intramolecular cyclization .

Unlike its 2-fluoro or 3-fluoro analogs, 4-fluorobutylamine sits at the precise distance where the terminal amine can attack the carbon bearing the fluorine (the


-carbon) to form a stable 5-membered ring (pyrrolidine). This is an entropy-driven process that releases HF.

The Golden Rule: 4-Fluorobutylamine must never exist as a free base for extended periods. It must be synthesized in a protected form and stored exclusively as a salt (e.g., Hydrochloride).

Troubleshooting Guide (Q&A)

Q1: "My crude NMR shows a significant amount of pyrrolidine. Is the fluorine falling off?"

Diagnosis: You likely exposed the free base to heat or stored it in a non-acidic solvent. The Mechanism: This is not simple "defluorination"; it is an intramolecular nucleophilic substitution (


). The amine lone pair attacks the C-F bond. Fluoride is a poor leaving group, but the thermodynamic stability of the pyrrolidine ring drives the reaction.
Corrective Action: 
  • Immediate Acidification: During the deprotection step (e.g., removing Boc), ensure the reaction mixture is quenched directly into HCl/Ether or HCl/Dioxane.

  • Avoid Aqueous Workup: Do not perform a basic extraction (e.g., using NaHCO3) to isolate the amine. Isolate the salt directly by filtration.

Q2: "I see olefinic protons (5.0–6.0 ppm) in my proton NMR. What is happening?"

Diagnosis: You are observing E2 Elimination , leading to the formation of 3-buten-1-amine (or its protected precursor). The Cause: This usually occurs during the fluorination step (e.g., using DAST or Deoxo-Fluor) if the reaction temperature is too high or if the reaction mixture is too basic. The fluoride ion itself can act as a base, abstracting a proton from the


-carbon.
Corrective Action: 
  • Temperature Control: Conduct the fluorination at -78°C and warm slowly to room temperature. Do not heat above 0°C unless necessary.

  • Reagent Selection: Switch from DAST to Deoxo-Fluor or XtalFluor-E . These reagents are thermally more stable and generally produce less elimination byproduct [1, 2].

Q3: "The reaction turned black and pressurized the vessel upon adding DAST."

Diagnosis: Uncontrolled exotherm and decomposition. DAST is thermally unstable and can detonate or decompose violently above 50-90°C. Corrective Action:

  • Dilution: Ensure the substrate is dilute in Anhydrous DCM (Dichloromethane).

  • Dropwise Addition: Add DAST slowly at low temperature (-78°C).

  • Moisture Control: Ensure the system is strictly anhydrous. DAST reacts violently with water to produce HF gas, which causes pressure buildup.

Recommended Workflow: The "Salt-Lock" Protocol

To guarantee integrity, we utilize a Protection-Fluorination-Deprotection strategy that keeps the nitrogen non-nucleophilic until the final salt formation.

Step 1: Pre-Cursor Preparation

Start with N-Boc-4-aminobutanol . The Boc group reduces the nucleophilicity of the nitrogen, preventing premature cyclization.

Step 2: Nucleophilic Fluorination
  • Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1][2]

  • Solvent: Anhydrous DCM.

  • Condition: -78°C to RT.

  • Note: The hydroxyl group is converted to a leaving group (alkoxysulfur difluoride intermediate) and then displaced by fluoride.

Step 3: Deprotection & Salt Formation (The Critical Step)
  • Reagent: 4M HCl in Dioxane.

  • Procedure: Dissolve the fluorinated intermediate in dry dioxane. Add HCl/Dioxane at 0°C.

  • Isolation: The product, 4-fluorobutylamine hydrochloride , will precipitate. Filter under inert atmosphere. DO NOT NEUTRALIZE.

Visualizations

Diagram 1: Competing Reaction Pathways

This diagram illustrates the "Danger Zone" where the free base collapses into pyrrolidine.

ReactionPathways Start N-Boc-4-aminobutanol Inter N-Boc-4-fluorobutylamine Start->Inter Deoxo-Fluor -78°C to RT FreeBase 4-Fluorobutylamine (Free Base) Inter->FreeBase Basic Workup (AVOID) Salt 4-Fluorobutylamine (Hydrochloride Salt) Inter->Salt HCl/Dioxane No Neutralization Elimination 3-Buten-1-amine (Elimination Product) Inter->Elimination Overheating (>40°C) Pyrrolidine Pyrrolidine (Cyclization Product) FreeBase->Pyrrolidine Intramolecular SN2 (Fast)

Caption: Pathway analysis showing the critical divergence between stable salt formation and irreversible cyclization.

Diagram 2: Recommended Synthetic Workflow

A self-validating protocol to ensure the nitrogen lone pair never engages the fluorine.

Workflow Substrate Substrate: N-Boc-4-aminobutanol Fluorination Step 1: Fluorination Reagent: Deoxo-Fluor Temp: -78°C Solvent: DCM (Anhydrous) Substrate->Fluorination Quench Step 2: Quench & Partition Sat. NaHCO3 (Cold) Quick separation (Keep Boc on!) Fluorination->Quench Monitor for Elimination Deprotection Step 3: Deprotection 4M HCl in Dioxane Temp: 0°C -> RT Quench->Deprotection Organic Layer Only Isolation Step 4: Isolation Filter Precipitate Wash with Et2O Store as HCl Salt Deprotection->Isolation Precipitation

Caption: Step-by-step workflow emphasizing the maintenance of the protecting group until the final acidification.

Comparative Data: Fluorinating Reagents

FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)XtalFluor-E
Thermal Stability Low (Decomposes >50°C)Moderate (Stable up to ~80°C)High (Solid, stable)
Elimination Risk High (Acidic byproduct)ModerateLow
Handling Liquid, Fuming, Moisture SensitiveLiquid, Less FumingSolid, Non-fuming
Recommendation Avoid for scale-upPreferred for general useBest for sensitive substrates

References

  • Organic Chemistry Portal. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Retrieved from [Link]

  • Wikipedia. (2023).[3] Free base (Chemistry) and Stability. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Extraction of 4-Fluorobutylamine Derivatives

Core Concepts & Physicochemical Data Successful extraction of 4-fluorobutylamine (4-FBA) and its basic derivatives hinges on two critical factors: Basicity (pKa) and Lipophilicity (LogP) . Unlike simple butylamine, the t...

Author: BenchChem Technical Support Team. Date: March 2026

Core Concepts & Physicochemical Data

Successful extraction of 4-fluorobutylamine (4-FBA) and its basic derivatives hinges on two critical factors: Basicity (pKa) and Lipophilicity (LogP) . Unlike simple butylamine, the terminal fluorine atom introduces electron-withdrawing effects and unique solubility challenges.

The Physicochemical Landscape
ParameterValue (Approx.)Implication for Extraction
pKa (Conjugate Acid) 9.7 [1]The amine is a moderately strong base. To exist as a neutral free base (extractable), the aqueous pH must be ≥ 11.7 (pKa + 2).
LogP (Free Base) 0.3 [2]CRITICAL: The free base is highly polar. It has significant water solubility. Standard extraction (EtOAc/Water) often results in poor recovery without modification (salting out).
Boiling Point ~130°C (est.)[1]The free base is volatile. High-vacuum concentration leads to product loss.
Stability High (C-F bond)Unlike 4-chlorobutylamine, 4-FBA is resistant to spontaneous cyclization (pyrrolidine formation) under standard workup conditions [3].

Troubleshooting Guide (Q&A)

Issue 1: Low Recovery of Target Amine

Q: I adjusted the pH to 10, but my recovery into the organic phase is less than 50%. What is happening?

A: This is a classic "pKa + 2" violation combined with low lipophilicity.

  • The pH Trap: At pH 10 (close to pKa 9.7), approximately 33% of your amine is still protonated (

    
    ) and remains in the water. You must reach pH ≥ 12  to ensure >99% is in the neutral free base form (
    
    
    
    ).
  • The LogP Trap: Even as a neutral base, 4-FBA has a LogP of ~0.3. It "likes" water. A simple partition between water and Ethyl Acetate will leave a significant portion in the aqueous phase.

Corrective Action:

  • Adjust pH: Use 5M NaOH to reach pH 12–13.

  • Salt Out: Saturate the aqueous phase with NaCl (brine). This increases the ionic strength, reducing the solubility of the organic amine in water (Salting-out effect) [4].

  • Solvent Switch: Switch to Dichloromethane (DCM) or a mixture of CHCl3:IPA (3:1) . These solvents are better at extracting polar amines than diethyl ether or hexanes.

Issue 2: Product Loss During Concentration

Q: My extraction looked good by TLC, but after rotary evaporation, the flask is nearly empty or the yield is low.

A: 4-fluorobutylamine and its low-molecular-weight derivatives are volatile free bases. Evaporating solvent at 40°C under high vacuum (e.g., < 20 mbar) will co-evaporate your product.

Corrective Action:

  • Do not dry to completion: Concentrate only to a small volume.

  • In-situ Salt Formation: Add a solution of HCl (in dioxane or ether) to your organic extract before concentration. This converts the volatile free base into the non-volatile Hydrochloride salt (

    
    ), which can be safely dried.
    
Issue 3: Emulsion Formation

Q: The layers are not separating cleanly; there is a rag layer/emulsion.

A: Fluorinated compounds often exhibit surfactant-like properties, stabilizing emulsions, especially at high pH where precipitates (like inorganic salts from neutralization) form.

Corrective Action:

  • Filtration: Filter the biphasic mixture through a celite pad to remove suspended solids that stabilize the emulsion.

  • Phase Ratio: Avoid 1:1 ratios. Use a smaller volume of organic solvent and perform multiple extractions (3x).

  • Time: Allow the mixture to sit for 20 minutes; fluorinated phases can be slow to coalesce.

Optimized Experimental Protocol (SOP)

Objective: Isolation of 4-fluorobutylamine derivative (Basic) from an acidic reaction mixture.

Step-by-Step Methodology
  • Initial Assessment:

    • Measure the volume of the acidic aqueous reaction mixture.

    • Cool the mixture to 0–5°C (ice bath). Exotherm control is vital during neutralization.

  • pH Adjustment (The Swing):

    • Slowly add 10N NaOH dropwise with vigorous stirring.

    • Monitor pH continuously. Target pH 12.5 – 13.0 .

    • Note: If the derivative contains an amide or ester, keep temperature < 5°C and limit exposure time to high pH to prevent hydrolysis.

  • Salting Out (Critical Step):

    • Add solid NaCl to the aqueous mixture until saturation is reached (undissolved salt visible).

    • Stir for 5 minutes. This drives the polar amine out of the water.

  • Extraction:

    • Solvent: Dichloromethane (DCM).

    • Volume: Use 3 portions of solvent, each equal to 1/3 of the aqueous volume.

    • Technique: Shake vigorously for 1 minute, then allow layers to settle. Collect the lower organic layer.

  • Workup & Isolation:

    • Combine organic extracts.[2]

    • Dry over anhydrous Na2SO4 (Sodium Sulfate) for 15 minutes.

    • Filter off the desiccant.

    • Stabilization: Add 1.1 equivalents of HCl (4M in Dioxane) dropwise. A white precipitate (the salt) should form immediately.

    • Concentrate the suspension to dryness to obtain the stable hydrochloride salt.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical species transformation during the extraction process.

ExtractionWorkflow Start Acidic Reaction Mixture (R-NH3+ species) CheckpH Check Target pKa (4-FBA pKa ~9.7) Start->CheckpH Basify Adjust pH to > 12 (Using NaOH) CheckpH->Basify Target pH = pKa + 2 NeutralSpecies Species: Neutral Free Base (R-NH2) Basify->NeutralSpecies AddSalt Add NaCl (Saturate) Counteract Low LogP NeutralSpecies->AddSalt Extract Extract with DCM (3x) AddSalt->Extract Decision Is Product Volatile? Extract->Decision VolatileYes Add HCl (in Dioxane) Form Stable Salt Decision->VolatileYes Yes (MW < 150) VolatileNo Evaporate Solvent Decision->VolatileNo No (Complex Derivative) Final Isolated Product VolatileYes->Final VolatileNo->Final

Caption: Logical workflow for the extraction of 4-fluorobutylamine derivatives, emphasizing the critical "Salting Out" and "Salt Formation" steps to mitigate solubility and volatility issues.

References

  • ChEMBL Database. 4-fluorobutan-1-amine Physicochemical Properties.[3] EMBL-EBI. Accessed March 6, 2026. [Link]

  • PubChem. 4-Fluorobutylamine Compound Summary (LogP Data). National Library of Medicine. Accessed March 6, 2026. [Link]

  • Haufe, G.Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-VCH, 2023. (General reference on stability of gamma-fluoroamines).
  • LibreTexts Chemistry. Liquid-Liquid Extraction: Principles and Optimization. Accessed March 6, 2026. [Link]

Sources

Troubleshooting

Minimizing dimerization during 4-fluorobutan-1-amine coupling

Technical Support Center: 4-Fluorobutan-1-amine Optimization Executive Summary 4-Fluorobutan-1-amine (CAS: 372-92-9) is a valuable fluorinated building block, but its bifunctional nature (nucleophilic amine + electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluorobutan-1-amine Optimization

Executive Summary

4-Fluorobutan-1-amine (CAS: 372-92-9) is a valuable fluorinated building block, but its bifunctional nature (nucleophilic amine + electrophilic fluorocarbon tail) and high basicity present specific challenges. "Dimerization" in this context typically manifests in two distinct forms:

  • Over-Alkylation (Bis-alkylation): Formation of the symmetrical secondary amine during alkylation reactions.

  • Self-Alkylation: Intermolecular displacement of the fluorine atom by the amine of a second molecule (thermodynamically favored in concentrated free-base forms).

This guide provides validated protocols to suppress these side pathways, ensuring high-fidelity coupling.

Module 1: Diagnostic Triage

Before altering your protocol, confirm the identity of your "dimer" using this logic matrix. Mass Spectrometry (LC-MS) is the primary tool.

Troubleshooting Logic Tree (Graphviz)

DimerDiagnosis Start Identify Impurity Mass (LC-MS) MassA Mass = 2M - HF (M_dimer ≈ 162.1) Start->MassA MassB Mass = 2M + Linker - 2H (Bis-addition) Start->MassB MassC Mass = M - 20 (Loss of HF) Start->MassC ResultA Diagnosis: Self-Alkylation Cause: Free base heating or concentrated storage. MassA->ResultA ResultB Diagnosis: Over-Coupling Cause: Stoichiometry error (0.5 eq Electrophile used). MassB->ResultB ResultC Diagnosis: Cyclization (Pyrrolidine formation) Cause: High Temp + Base. MassC->ResultC

Caption: Decision matrix for identifying the specific type of side-reaction based on mass shift.

Module 2: Preventing Over-Alkylation (The "Bis-Impurity")

Context: Nucleophilic substitution (


) or Reductive Amination.

When coupling 4-fluorobutan-1-amine to an alkyl halide or aldehyde, the resulting secondary amine is often more nucleophilic than the primary amine starting material.[1][2] This leads to the "runaway" formation of the tertiary amine dimer.

The "Statistical Protection" Protocol

To force mono-alkylation, you must engineer the kinetics to favor the primary amine encounter.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk) Rationale
Stoichiometry 1:1 (Amine : Electrophile)5:1 to 10:1 (Amine : Electrophile) Statistical probability favors Electrophile hitting a primary amine rather than a product.[2]
Concentration 0.5 M - 1.0 M< 0.1 M (High Dilution) Reduces the rate of second-order side reactions.
Addition Order Add Amine to ElectrophileAdd Electrophile to Amine Ensures the electrophile always encounters a "sea" of unreacted primary amine.
Base Choice

/ TEA
Cesium Hydroxide (CsOH) or DIPEA Cesium effect promotes mono-alkylation; DIPEA suppresses proton exchange.

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-fluorobutan-1-amine (5.0 equiv) in anhydrous DMF or MeCN.

  • Base Activation: Add DIPEA (2.0 equiv relative to electrophile). Stir for 10 min.

  • Controlled Addition: Dissolve the electrophile (1.0 equiv) in a separate volume of solvent. Add this solution dropwise over 60–90 minutes to the amine solution at 0°C.

  • Quench: Immediately upon consumption of the electrophile (TLC/LC-MS), quench with water to stop further reaction.

  • Recovery: The excess 4-fluorobutan-1-amine can be recovered during workup (it will remain in the aqueous phase at low pH, or can be distilled off if volatile enough, though boiling point is ~100-110°C).

Module 3: Amide Coupling Optimization

Context: Attaching the amine to a Carboxylic Acid using coupling reagents (HATU, EDC, etc.).

True dimerization in amide coupling usually implies the formation of a symmetrical molecule where two amines react with a bifunctional linker, or the activation of the amine itself (rare).

Common Pitfall: If using a di-acid linker (e.g., glutaric acid), adding the reagents all at once causes oligomerization.

The "Active Ester" Isolation Method

To prevent side reactions, activate the acid first, then introduce the amine.

  • Activation Phase:

    • Mix Carboxylic Acid (1.0 eq) + HATU (1.05 eq) + DIPEA (2.0 eq) in DMF.

    • Stir for 15 minutes. Crucial: This forms the O-At activated ester.

  • Coupling Phase:

    • Add 4-fluorobutan-1-amine (1.1 eq) in one portion.

    • Note: Do not drip the amine here. You want the amine to instantly capture the activated ester before the ester hydrolyzes or rearranges.

Module 4: Storage & Intrinsic Stability

Context: Preventing self-destruction of the reagent.

The 4-fluoro group is a leaving group. While C-F bonds are strong, the intramolecular cyclization to pyrrolidine (releasing HF) or intermolecular dimerization is possible if the free base is stored neat.

  • The Rule of Salt: Never store 4-fluorobutan-1-amine as a free base for >24 hours.

  • Recommended Form: Hydrochloride Salt (

    
    ).
    
    • Why? Protonating the amine (

      
      ) kills its nucleophilicity, rendering it incapable of attacking the C-F bond of a neighbor or itself.
      
  • Re-generation: Only liberate the free base (using NaOH or Carbonate wash) immediately prior to the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: I see a mass of M+44 in my LC-MS. Is this a dimer?

  • Answer: Likely not. M+44 usually indicates the formation of a carbamate artifact (

    
    ) from the amine reacting with atmospheric 
    
    
    
    . This is common with reactive primary amines.
    • Fix: Purge all solvents with Argon/Nitrogen and use fresh bottles of amine.

Q2: Can I use the HCl salt directly in the coupling reaction?

  • Answer: Yes, and it is recommended.

    • Protocol: Suspend the 4-fluorobutan-1-amine HCl salt in the reaction solvent. Add an equimolar amount of base (e.g., DIPEA or NMM) to "free base" it in situ. This minimizes the time the reactive free amine exists in high concentration.

Q3: Why is 4-fluorobutan-1-amine more prone to side reactions than n-butylamine?

  • Answer: The fluorine atom introduces an inductive electron-withdrawing effect (

    
    ), lowering the 
    
    
    
    slightly, but also acting as a potential leaving group. While less reactive than bromo- or chloro-amines, the potential for HF elimination (especially in the presence of strong bases and heat) creates pathways for cyclization that simple alkyl amines do not have.

References

  • Source: BenchChem Technical Guides.
  • Amide Coupling Optimization

    • Source: HepatoChem. "Amide Coupling Reaction in Medicinal Chemistry."
    • URL:[Link]

  • Stability of Amine Salts

    • Source: LibreTexts Chemistry.
    • URL:[Link][3]

  • 4-Fluorobutan-1-amine Compound Data

    • Source: PubChem. "4-Fluorobutan-1-amine (CID 17863079)."[4][5]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-Fluorobutan-1-amine Hydrochloride

Topic: Recrystallization solvents for 4-fluorobutan-1-amine hydrochloride Executive Summary & Solvent Selection Strategy 4-Fluorobutan-1-amine hydrochloride (CAS: 286371-70-8) is a polar, hygroscopic primary amine salt....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for 4-fluorobutan-1-amine hydrochloride

Executive Summary & Solvent Selection Strategy

4-Fluorobutan-1-amine hydrochloride (CAS: 286371-70-8) is a polar, hygroscopic primary amine salt. Its purification is driven by the ionic lattice energy of the hydrochloride salt versus its solvation energy in protic and aprotic media.

The primary challenge in recrystallizing this compound is its high solubility in water and lower alcohols (Methanol, Ethanol) and near-total insolubility in non-polar hydrocarbons. A single-solvent recrystallization often leads to poor recovery (yield loss). Therefore, a binary solvent system (Solvent/Anti-solvent) is the standard recommendation for maximizing both purity and yield.

Solvent Compatibility Matrix
Solvent RoleRecommended SolventsTechnical Rationale
Primary Solvent (Dissolves at high T)Isopropanol (IPA) High boiling point allows for good thermal gradient; moderate polarity solubilizes the salt without holding it too tightly upon cooling.
Ethanol (Absolute) Excellent solubility; use if IPA fails to dissolve the crude mass. Risk of lower yield due to high solubility.
Anti-Solvent (Induces precipitation)Ethyl Acetate (EtOAc) Preferred. Moderate polarity allows gradual precipitation, reducing the risk of "oiling out."
MTBE (Methyl tert-butyl ether) Good alternative. Lower boiling point requires care during addition to hot solutions.
Diethyl Ether Not Recommended for scale-up due to volatility and peroxide formation, though chemically effective.

Standard Operating Procedure (SOP): Binary Solvent Recrystallization

Objective: Purify crude 4-fluorobutan-1-amine HCl to >98% purity.

Reagents:

  • Crude 4-fluorobutan-1-amine HCl

  • Solvent A: Isopropanol (IPA) [HPLC Grade]

  • Solvent B: Ethyl Acetate (EtOAc) [HPLC Grade]

Protocol:

  • Dissolution:

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Solvent A (IPA) sparingly. Start with a ratio of 3 mL per gram of solid.

    • Heat the mixture to near-reflux (approx. 80°C).

    • Critical Step: Add additional IPA in small aliquots (0.5 mL/g) until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, inorganic salts) remain, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Nucleation & Anti-Solvent Addition:

    • Remove the heat source and allow the solution to cool slightly (to ~60°C).

    • Add Solvent B (EtOAc) dropwise with gentle stirring.

    • Visual Cue: Stop addition immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of Solvent A (IPA) to clear the cloudiness.

  • Crystallization:

    • Allow the clear solution to cool to room temperature undisturbed . Agitation at this stage can cause rapid precipitation of amorphous powder rather than crystals.

    • Once at room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the filter cake with a cold mixture of IPA:EtOAc (1:3 ratio).

    • Dry the solid in a vacuum oven at 40°C over P₂O₅ or silica gel (compound is hygroscopic).

Process Visualization

The following diagram outlines the decision logic and workflow for the purification process.

RecrystallizationFlow Start Crude 4-Fluorobutan-1-amine HCl SolubilityTest Solubility Check: Dissolves in hot IPA? Start->SolubilityTest Dissolve Dissolve in Min. Hot IPA (80°C) SolubilityTest->Dissolve Yes SwitchSolvent Switch to Ethanol (Higher Polarity) SolubilityTest->SwitchSolvent No FilterHot Hot Filtration (Remove insolubles) Dissolve->FilterHot SwitchSolvent->FilterHot AntiSolvent Add Ethyl Acetate until turbid FilterHot->AntiSolvent Cooling Slow Cooling to RT then 0°C AntiSolvent->Cooling OilingOut ISSUE: Oiling Out (Liquid-Liquid Phase Separation) Cooling->OilingOut Phase Separation? Collect Vacuum Filtration & Cold Wash (1:3 IPA:EtOAc) Cooling->Collect Crystals Formed RemedyOil Remedy: Reheat & add more IPA OilingOut->RemedyOil RemedyOil->Cooling Dry Vacuum Dry (40°C) Store Desiccated Collect->Dry

Caption: Decision matrix for the recrystallization of 4-fluorobutan-1-amine HCl, including contingency for oiling out.

Troubleshooting Guide & FAQs

Q1: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Cause: This phenomenon occurs when the temperature drops below the phase separation limit before the crystallization temperature is reached. It is common with amine salts in the presence of too much non-polar anti-solvent. Solution:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the polar solvent (IPA) .

  • Cool the solution much more slowly. Rapid cooling traps impurities and promotes oiling.

  • Seed Crystal: If available, add a tiny crystal of pure product when the solution reaches room temperature.

Q2: My yield is very low (<40%). Where is my product?

Cause: The compound is likely too soluble in the solvent mixture, or the mother liquor retains it. Solution:

  • Do not discard the filtrate (mother liquor). Concentrate it by rotary evaporation to half its volume and repeat the cooling/crystallization steps (Second Crop).

  • Ensure the wash solvent is ice-cold .[1] Washing with room-temperature solvent will dissolve significant amounts of product.

Q3: The crystals are sticky and wet even after filtration.

Cause: 4-Fluorobutan-1-amine HCl is hygroscopic . It absorbs atmospheric moisture rapidly. Solution:

  • Minimize exposure to air.

  • Perform the filtration under a blanket of nitrogen or argon if possible.

  • Dry immediately in a vacuum desiccator.

  • Store in a tightly sealed container with a desiccant.

Q4: Can I use Acetone as a solvent?

Answer: Use with caution. While amine salts often crystallize well from acetone/ethanol mixtures, primary amines can react with acetone to form imines (Schiff bases) over time or under heat. For high-purity applications, avoid ketones (acetone, MEK) to prevent this side reaction.

Safety & Handling (E-E-A-T)

  • Toxicity: Fluorinated aliphatic amines can exhibit specific toxicological profiles. While 4-fluorobutan-1-amine is distinct from highly toxic fluoroacetates, it should be handled with the assumption of toxicity. Use a fume hood and nitrile gloves.

  • Hygroscopicity: The HCl salt will deliquesce (turn into liquid) if left open. Weigh quickly and seal containers immediately.

  • Corrosivity: As a hydrochloride salt, aqueous solutions are acidic. Avoid contact with metal spatulas for prolonged periods; use glass or ceramic tools.

References

  • Sigma-Aldrich. 4-Fluorobutan-1-amine hydrochloride Product Sheet. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17863079, 4-Fluorobutan-1-amine. Retrieved from .

  • Pattison, F. L. M., et al. (1956).[2] Toxic Fluorine Compounds.[2] III. ω-Fluoroalcohols.[2] The Journal of Organic Chemistry, 21(7), 739–747.[2] (Foundational text on properties of omega-fluorinated aliphatic chains).

  • University of Calgary. Recrystallization: Choice of Solvent. Retrieved from .

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-fluorobutan-1-amine hydrochloride

This guide details the 1H NMR analysis of 4-fluorobutan-1-amine hydrochloride , contrasting it with its non-fluorinated analog, n-butylamine hydrochloride . It is designed for researchers requiring rigorous structural ve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR analysis of 4-fluorobutan-1-amine hydrochloride , contrasting it with its non-fluorinated analog, n-butylamine hydrochloride . It is designed for researchers requiring rigorous structural verification of fluorinated aliphatic amines.

Executive Summary: The Fluorine Impact

The introduction of a terminal fluorine atom into the butylamine scaffold induces significant electronic and magnetic perturbations. Unlike the simple multiplets observed in n-butylamine, 4-fluorobutan-1-amine exhibits complex splitting patterns due to heteronuclear spin-spin coupling (


).

Key Differentiator: The appearance of a distinct doublet of triplets (dt) at


 ppm for the 

-fluorine protons (

), characterized by a large geminal coupling constant (

Hz).

Comparative Spectral Analysis

The following table contrasts the 1H NMR profile of the fluorinated target against the standard n-butylamine hydrochloride reference.

Solvent: Deuterium Oxide (


) or DMSO-

Reference: TMS (

0.00 ppm)
PositionProton Typen-Butylamine HCl (

ppm)
4-Fluorobutan-1-amine HCl (

ppm)
Multiplicity & Coupling (Fluorinated)
C4

(Target)
0.92 (

, t)
4.40 – 4.60 dt (

Hz,

Hz)
C3

to F
1.35 – 1.45 (m)1.70 – 1.90 dm or dq (

Hz)
C2

to F
1.60 – 1.75 (m)1.65 – 1.80 m (overlaps with C3)
C1

2.90 – 3.00 (t)2.95 – 3.05 t (broadened,

Hz)
N

~8.0 (broad, DMSO only)~8.2 (broad, DMSO only)Broad s (exchanges in

)
Detailed Structural Assignment
A. The Alpha-Fluorine Protons (

)
  • Chemical Shift: The high electronegativity of fluorine desheilds these protons, shifting them downfield to the 4.5 ppm region.

  • Splitting Pattern: This signal is the diagnostic fingerprint.

    • Geminal Coupling (

      
      ):  The two protons couple strongly with the fluorine nucleus (
      
      
      
      ), splitting the signal into a wide doublet with
      
      
      Hz.
    • Vicinal Coupling (

      
      ):  Each leg of the doublet is further split into a triplet by the two neighboring protons on C3 (
      
      
      
      Hz).
    • Result: A "doublet of triplets" (dt).

B. The Beta-Fluorine Protons (

)
  • Chemical Shift: Inductive effects persist but decay, shifting these protons to ~1.8 ppm (compared to ~1.4 ppm in the non-fluorinated analog).

  • Splitting Pattern: These protons exhibit vicinal coupling to the fluorine atom (

    
     Hz). This is unusually large compared to typical H-H couplings, often resulting in a widely spaced multiplet (pseudo-quartet or doublet of multiplets) that may overlap with the C2 protons.
    
C. The Amine-Adjacent Protons (

)
  • Chemical Shift: Located at ~3.0 ppm , these are largely unaffected by the remote fluorine atom.

  • Validation: This triplet serves as an internal integration standard (2H). If the integration ratio between this triplet and the

    
     doublet is not 1:1, the sample may contain impurities (e.g., elimination products).
    

Visualization of Coupling Networks[1][2][3]

The following diagram illustrates the connectivity and the specific coupling constants that define the spectral topology.

NMR_Coupling_Network F Fluorine-19 H_alpha H (C4) δ ~4.5 ppm (dt) F->H_alpha Geminal 2J(HF) ~47 Hz H_beta H (C3) δ ~1.8 ppm (dm) F->H_beta Vicinal 3J(HF) ~25 Hz H_alpha->H_beta Vicinal 3J(HH) ~6 Hz H_gamma H (C2) δ ~1.7 ppm (m) H_beta->H_gamma Vicinal 3J(HH) H_delta H (C1) δ ~3.0 ppm (t) H_gamma->H_delta Vicinal 3J(HH) ~7 Hz N Ammonium (-NH3+) H_delta->N Inductive Effect

Figure 1: Spin-system connectivity showing the propagation of J-coupling from the fluorine atom down the carbon chain.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and prevent common artifacts (such as peak broadening due to pH exchange), follow this standardized protocol.

Reagents
  • Analyte: 4-Fluorobutan-1-amine hydrochloride (>95% purity).[1]

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) or DMSO-
    
    
    
    (99.9% D).
    • Note: Use

      
       for sharp aliphatic signals. Use DMSO-
      
      
      
      if observation of the ammonium protons (
      
      
      ) is required.
  • Reference: TSP (sodium trimethylsilylpropanesulfonate) for aqueous samples; TMS for DMSO.

Step-by-Step Workflow

Sample_Prep_Workflow Start Start: Solid Sample Weigh Weigh 5-10 mg into vial Start->Weigh Solvent Select Solvent Weigh->Solvent D2O Add 0.6 mL D2O (Exchangeable protons lost) Solvent->D2O Standard DMSO Add 0.6 mL DMSO-d6 (NH3+ visible at ~8ppm) Solvent->DMSO For Labile H Mix Vortex until dissolved (Ensure clear solution) D2O->Mix DMSO->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquire 1H NMR (ns=16, d1=2s) Transfer->Acquire

Figure 2: Decision tree for solvent selection and sample preparation.

Critical Acquisition Parameters
  • Pulse Sequence: Standard 1-pulse (zg30).

  • Relaxation Delay (d1): Set to

    
     seconds. The terminal 
    
    
    
    protons may have different relaxation times (
    
    
    ) than the bulk chain; insufficient delay can affect integration accuracy.
  • Spectral Width: Ensure the window covers -2 to 14 ppm if using DMSO to catch the ammonium salt protons.

Impurity Profiling

When synthesizing or sourcing this compound, specific impurities are common. Use the NMR spectrum to screen for:

  • 4-Fluorobutanol (Starting Material): Look for a triplet at

    
     3.6 ppm  (
    
    
    
    ).
  • Elimination Product (But-3-en-1-amine): Look for vinylic protons in the

    
     5.0 – 6.0 ppm  region.
    
  • HF Salts: If the sample is highly acidic, chemical shifts may drift. Check the chemical shift of the residual HDO peak in

    
     (typically 
    
    
    
    4.79 ppm); significant deviation indicates extreme pH.

References

  • National Institute of Standards and Technology (NIST). N-butylamine hydrochloride Mass and NMR Data. NIST WebBook. Available at: [Link]

  • San Filippo, J., et al.Vicinal Fluorine-Proton Coupling Constants. Journal of Magnetic Resonance, 1998. (Provides basis for values).
  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Fluorobutylamine and Its N-Acyl Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantification of small m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantification of small molecules. For drug development professionals and researchers in medicinal chemistry, understanding the fragmentation behavior of novel compounds and their metabolites is paramount. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of 4-fluorobutylamine and its N-acetyl, N-trifluoroacetyl, and N-benzoyl derivatives. By examining these compounds under various ionization techniques, we aim to provide a predictive framework for the analysis of related fluorinated and acylated structures.

The Rationale for Derivatization in Amine Analysis

Primary amines like 4-fluorobutylamine often exhibit poor chromatographic peak shape and low volatility, which can hinder their analysis by gas chromatography-mass spectrometry (GC-MS).[1] Derivatization, the chemical modification of an analyte, is a common strategy to overcome these limitations. Acylation of the primary amine with reagents such as acetic anhydride, trifluoroacetic anhydride, or benzoyl chloride replaces the active hydrogen on the amino group with a less polar functional group. This modification typically increases volatility and thermal stability, leading to improved chromatographic performance.[2][3] Furthermore, the choice of derivatizing agent can significantly influence the fragmentation pattern in the mass spectrometer, providing additional structural information.

Ionization Techniques: A Tale of Two Energies

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization technique employed. This guide will consider two of the most common methods:

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and often complex fragmentation. The resulting fragmentation patterns are highly reproducible and are valuable for structural elucidation and library matching.

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets. ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation in the ion source.[4][5] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and fragmented through collision-induced dissociation (CID).

Comparative Fragmentation Analysis

Due to the limited availability of experimental spectra for the specific derivatized compounds, the following sections present predicted fragmentation patterns based on established principles of mass spectrometry, including alpha-cleavage for amines, fragmentation of N-acylated compounds, and the influence of the fluorine substituent.[2][3][6] For the underivatized 4-fluorobutylamine, the fragmentation of its structural isomer, isobutylamine, from the NIST Chemistry WebBook will be used as a comparative reference.[6]

4-Fluorobutylamine: The Foundation

Under Electron Ionization (EI), aliphatic amines are known to undergo a characteristic fragmentation pathway called alpha-cleavage .[2][7] This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For 4-fluorobutylamine, the primary alpha-cleavage is expected to result in the loss of a propyl radical, leading to the formation of a resonance-stabilized iminium ion.

Another potential fragmentation pathway for fluorinated compounds is the loss of hydrogen fluoride (HF).[5]

Predicted EI Fragmentation of 4-Fluorobutylamine:

Fragment IonProposed Structurem/z (Predicted)Fragmentation Pathway
[M]⁺•[CH₂FCH₂CH₂CH₂NH₂]⁺•91Molecular Ion
[M-C₃H₇]⁺[CH₂=NH₂]⁺30Alpha-cleavage
[M-HF]⁺•[C₄H₈N]⁺•71Loss of HF

In Electrospray Ionization (ESI), 4-fluorobutylamine will readily protonate to form the [M+H]⁺ ion at m/z 92. Collision-induced dissociation (CID) of this ion is expected to result in the neutral loss of ammonia (NH₃).[1][4]

Predicted ESI-MS/MS Fragmentation of [4-Fluorobutylamine+H]⁺:

Precursor Ion (m/z)Product IonProposed Structurem/z (Predicted)Neutral Loss
92[M+H-NH₃]⁺[C₄H₇F]⁺75NH₃
N-Acetyl-4-fluorobutylamine: The Impact of Acetylation

The introduction of an acetyl group changes the primary site of ionization and subsequent fragmentation. Under EI, N-acylated amines often exhibit cleavage of the amide bond.

Predicted EI Fragmentation of N-Acetyl-4-fluorobutylamine:

Fragment IonProposed Structurem/z (Predicted)Fragmentation Pathway
[M]⁺•[CH₃CONH(CH₂)₄F]⁺•133Molecular Ion
[M-CH₂F]⁺[CH₃CONH(CH₂)₃]⁺100Cleavage of C-F bond with H rearrangement
[CH₃CO]⁺Acetyl cation43Amide bond cleavage
[C₄H₈FN]⁺90Cleavage of the C-C bond alpha to the carbonyl

Under ESI, the protonated molecule [M+H]⁺ at m/z 134 will be the precursor for MS/MS analysis. Fragmentation will likely involve the loss of the acetyl group or the fluorobutyl chain.

Predicted ESI-MS/MS Fragmentation of [N-Acetyl-4-fluorobutylamine+H]⁺:

Precursor Ion (m/z)Product IonProposed Structurem/z (Predicted)Neutral Loss
134[M+H-CH₂CO]⁺[H₂N(CH₂)₄F+H]⁺92Ketene
134[M+H-C₄H₈F]⁺[CH₃CONH₂]⁺59Fluorobutene
N-Trifluoroacetyl-4-fluorobutylamine: Enhanced Volatility and Unique Fragments

The highly electronegative fluorine atoms of the trifluoroacetyl group significantly influence the fragmentation pattern, often leading to characteristic fragment ions.

Predicted EI Fragmentation of N-Trifluoroacetyl-4-fluorobutylamine:

Fragment IonProposed Structurem/z (Predicted)Fragmentation Pathway
[M]⁺•[CF₃CONH(CH₂)₄F]⁺•187Molecular Ion
[M-CF₃]⁺[CONH(CH₂)₄F]⁺118Loss of trifluoromethyl radical
[CF₃CO]⁺Trifluoroacetyl cation97Amide bond cleavage
[C₄H₈FN]⁺90Cleavage of the C-C bond alpha to the carbonyl

In ESI-MS/MS of the protonated molecule at m/z 188, the fragmentation will be directed by the trifluoroacetyl group.

Predicted ESI-MS/MS Fragmentation of [N-Trifluoroacetyl-4-fluorobutylamine+H]⁺:

Precursor Ion (m/z)Product IonProposed Structurem/z (Predicted)Neutral Loss
188[M+H-CF₂CO]⁺[H₂N(CH₂)₄F+H]⁺92Difluoroketene
188[M+H-C₄H₈F]⁺[CF₃CONH₂]⁺113Fluorobutene
N-Benzoyl-4-fluorobutylamine: The Influence of the Aromatic Ring

The presence of the benzoyl group introduces a stable aromatic ring, which will dominate the fragmentation pattern, particularly under EI.

Predicted EI Fragmentation of N-Benzoyl-4-fluorobutylamine:

Fragment IonProposed Structurem/z (Predicted)Fragmentation Pathway
[M]⁺•[C₆H₅CONH(CH₂)₄F]⁺•195Molecular Ion
[C₆H₅CO]⁺Benzoyl cation105Amide bond cleavage (likely base peak)
[C₆H₅]⁺Phenyl cation77Loss of CO from benzoyl cation
[C₄H₈FN]⁺90Cleavage of the C-C bond alpha to the carbonyl

For ESI-MS/MS of the protonated molecule at m/z 196, the fragmentation will likely involve cleavage of the amide bond.

Predicted ESI-MS/MS Fragmentation of [N-Benzoyl-4-fluorobutylamine+H]⁺:

Precursor Ion (m/z)Product IonProposed Structurem/z (Predicted)Neutral Loss
196[C₆H₅CO]⁺Benzoyl cation1054-Fluorobutylamine
196[M+H-C₇H₅O]⁺[H₂N(CH₂)₄F+H]⁺92Benzaldehyde

Experimental Protocols

Sample Preparation and Derivatization

1. General Derivatization Protocol for GC-MS Analysis:

  • To 100 µL of a 1 mg/mL solution of 4-fluorobutylamine in a suitable solvent (e.g., acetonitrile), add 100 µL of the acylating agent (acetic anhydride, trifluoroacetic anhydride, or benzoyl chloride) and 50 µL of a catalyst such as pyridine.

  • Cap the vial and heat at 60-70 °C for 30 minutes.

  • After cooling to room temperature, the sample can be directly injected into the GC-MS or subjected to a work-up procedure to remove excess reagent and catalyst if necessary.

2. Sample Preparation for LC-MS Analysis:

  • For underivatized 4-fluorobutylamine, dilute the sample to a suitable concentration (e.g., 1-10 µg/mL) in a solvent compatible with reversed-phase chromatography (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • For derivatized samples, the reaction mixture from the derivatization step can be diluted in a suitable solvent for LC-MS analysis.

Mass Spectrometry Parameters

Typical GC-MS (EI) Parameters:

  • GC Column: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

Typical LC-MS (ESI) Parameters:

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

  • Collision Gas: Argon.

  • Collision Energy: Ramped or optimized for specific transitions.

  • Mass Analyzer: Triple Quadrupole, Q-TOF, or Ion Trap.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted primary fragmentation pathways for each compound under Electron Ionization.

4-Fluorobutylamine_EI M [C4H10FN]+• m/z 91 frag1 [CH2=NH2]+ m/z 30 M->frag1 - •C3H7 frag2 [C4H8N]+• m/z 71 M->frag2 - HF

Caption: Predicted EI fragmentation of 4-fluorobutylamine.

NAcetyl_4FBA_EI M [C6H12FNO]+• m/z 133 frag1 [CH3CO]+ m/z 43 M->frag1 - •NH(CH2)4F frag2 [C4H8FN]+ m/z 90 M->frag2 - •CH3CO

Caption: Predicted EI fragmentation of N-acetyl-4-fluorobutylamine.

NTFA_4FBA_EI M [C6H9F4NO]+• m/z 187 frag1 [CF3CO]+ m/z 97 M->frag1 - •NH(CH2)4F frag2 [C4H8FN]+ m/z 90 M->frag2 - •CF3CO NBenzoyl_4FBA_EI M [C11H14FNO]+• m/z 195 frag1 [C6H5CO]+ m/z 105 M->frag1 - •NH(CH2)4F frag2 [C7H5O]+ -> [C6H5]+ m/z 77 frag1->frag2 - CO

Caption: Predicted EI fragmentation of N-benzoyl-4-fluorobutylamine.

Conclusion

The derivatization of 4-fluorobutylamine with different acylating agents provides a powerful tool for its analysis by mass spectrometry. Each derivative exhibits a unique fragmentation pattern that can be used for its confident identification. Under EI, alpha-cleavage is a key fragmentation for the underivatized amine, while cleavage of the amide bond and formation of the acylium ion is characteristic for the N-acylated derivatives. The benzoyl derivative, in particular, yields a highly stable and abundant benzoyl cation. Under ESI-MS/MS, the fragmentation is more controlled, with predictable neutral losses from the protonated molecule. This comparative guide serves as a valuable resource for researchers working with fluorinated amines and their derivatives, enabling more efficient and accurate structural elucidation.

References

  • Ardrey, A. (2003). Liquid Chromatography-Mass Spectrometry: An Introduction. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • NIST Chemistry WebBook. (n.d.). Isobutylamine. Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Knapp, D. R. (1979).
  • Levsen, K., Preiss, A., & Goretzki, J. (2007). The role of mass spectrometry in the analysis of emerging organic pollutants in the aquatic environment. TrAC Trends in Analytical Chemistry, 26(1), 2-10.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Siuzdak, G. (2003). The Expanding Role of Mass Spectrometry in Biotechnology. MCC Press.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • T-C. D. Lin, S-M. Wang, C-H. Wu, B-G. Chen, R. H. Liu. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10.
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Zenkevich, I. G. (2009). Derivatization in gas chromatography and gas chromatography-mass spectrometry: A review. Journal of Analytical Chemistry, 64(13), 1284-1296.
  • G. W. A. Milne. (1971).
  • S. R. Heller, G. W. A. Milne. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
  • Wiley-VCH. (2023).
  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—1. Acylation. European Journal of Mass Spectrometry, 9(5), 421-434.
  • Fred W. McLafferty. (1959). Mass Spectrometric Analysis. Analytical Chemistry, 31(1), 82-87.

Sources

Validation

A Comparative Guide to the Metabolic Stability of 4-Fluorobutan-1-amine Motifs in Drug Design

Introduction: The Quest for Metabolic Resilience in Drug Candidates In the intricate process of drug discovery, achieving potent and selective binding to a biological target is only the first of many hurdles. A promising...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Metabolic Resilience in Drug Candidates

In the intricate process of drug discovery, achieving potent and selective binding to a biological target is only the first of many hurdles. A promising molecule's journey to becoming a therapeutic agent is often cut short by poor pharmacokinetic properties, with metabolic instability being a primary cause of failure. The body's metabolic machinery, predominantly the cytochrome P450 (CYP) enzyme superfamily located in the liver, is exceptionally efficient at identifying and clearing foreign substances (xenobiotics).[1] For medicinal chemists, designing molecules that can withstand this metabolic onslaught to ensure adequate exposure and half-life is a critical objective.[2][3]

Amine functionalities are ubiquitous in pharmaceuticals, valued for their ability to form key hydrogen bonds and salt bridges, which are often crucial for target engagement and solubility. However, the alkylamine motif is frequently a metabolic "soft spot," susceptible to oxidative deamination by monoamine oxidases (MAOs) or direct C-H oxidation by CYPs, leading to rapid clearance.[4][5] This guide provides a comparative analysis of the 4-fluorobutan-1-amine motif, a strategic tool used to enhance metabolic stability, and evaluates its performance against common alternatives, supported by established experimental principles and methodologies.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and modulate physicochemical properties.[2][6][7] This is primarily due to the unique characteristics of the fluorine atom and the carbon-fluorine (C-F) bond:

  • High Bond Strength : The C-F bond is significantly stronger (bond dissociation energy of ~110 kcal/mol for a C(sp³)-F bond) than a corresponding C-H bond (~105 kcal/mol).[8][9] This makes it a formidable barrier to enzymatic C-H activation, effectively "blocking" sites of metabolism.[7][8]

  • Electronic Effects : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[6][10] This can lower the pKa of a nearby amine, reducing its basicity and potentially improving membrane permeability and oral absorption.[6][9][10] Furthermore, this electronic perturbation can deactivate adjacent C-H bonds, making them less susceptible to oxidative attack by CYPs.[6][8]

  • Minimal Steric Impact : With a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å), fluorine can replace hydrogen without significantly altering the molecule's overall size or conformation, thus preserving its binding affinity for the target protein.[6][11]

Comparative Metabolic Stability: 4-Fluorobutan-1-amine vs. Alternatives

The primary metabolic liabilities for a simple alkylamine like butan-1-amine are N-dealkylation and oxidation at the terminal (ω) and sub-terminal (ω-1) carbons. The strategic placement of a fluorine atom at the 4-position of a butan-1-amine motif directly addresses ω-oxidation.

Mechanism of Metabolic Stabilization

The 4-fluorobutan-1-amine motif enhances stability primarily by blocking ω-hydroxylation. CYP enzymes, which catalyze this oxidation, are unable to break the strong C-F bond. While metabolism can still occur at other positions (e.g., α- or β-carbons or N-deamination), blocking a primary metabolic route can significantly increase the compound's half-life (t½) and reduce its intrinsic clearance (CLint).[3][8]

cluster_0 Butan-1-amine Metabolism cluster_1 4-Fluorobutan-1-amine Metabolism A H₃C-CH₂-CH₂-CH₂-NH₂ (Butan-1-amine) B HO-CH₂-CH₂-CH₂-CH₂-NH₂ (ω-hydroxylation) A->B CYP450 C H₃C-CH(OH)-CH₂-CH₂-NH₂ (ω-1 hydroxylation) A->C CYP450 D H₃C-CH₂-CH₂-CHO (via Deamination) A->D MAO/CYP450 E F-CH₂-CH₂-CH₂-CH₂-NH₂ (4-Fluorobutan-1-amine) F Metabolism Blocked (Strong C-F Bond) E->F CYP450 G F-CH₂-CH(OH)-CH₂-CH₂-NH₂ (ω-1 hydroxylation) E->G CYP450 H F-CH₂-CH₂-CH₂-CHO (via Deamination) E->H MAO/CYP450

Caption: Comparative metabolic pathways of butan-1-amine and its 4-fluoro analog.
Performance Against Other Motifs

The choice of a stabilizing motif is highly context-dependent, and each alternative presents its own set of advantages and disadvantages.[12]

  • vs. Unsubstituted Alkylamine (Butan-1-amine): The non-fluorinated parent compound is expected to have high clearance and a short half-life due to multiple available sites for oxidation. The 4-fluoro analog directly blocks the susceptible ω-position, leading to a significant improvement in metabolic stability.

  • vs. β-Fluorinated Amines (e.g., 2-Fluoroethylamine): While seemingly a simple modification, placing fluorine on the β-carbon to an amine can be problematic. These compounds can be metabolically unstable and may lead to the formation of reactive metabolites or the release of fluoride ions through elimination pathways.[13] Therefore, γ- or δ-fluorination (as in the 4-fluorobutan-1-amine motif) is generally considered a safer and more effective strategy for stabilization.

  • vs. Cyclopropylmethylamine: This motif is another common bioisostere used to increase metabolic stability. The cyclopropyl ring is more resistant to oxidation than a linear alkyl chain. However, its rigid structure can sometimes negatively impact binding affinity. The 4-fluorobutan-1-amine offers more conformational flexibility, which may be advantageous for optimizing target engagement.

  • vs. Azetidine/Pyrrolidine Rings: Incorporating the amine into a small, saturated ring is a classic strategy to reduce N-dealkylation and constrain conformation. While effective, this significantly alters the molecule's topology and physicochemical properties (e.g., lipophilicity, pKa) compared to the more subtle substitution of a hydrogen atom with fluorine.

Illustrative Experimental Data Comparison

The following table summarizes the expected outcomes from an in vitro human liver microsomal (HLM) stability assay for a hypothetical parent compound functionalized with different amine motifs. The data are representative of general trends observed in medicinal chemistry programs.[3][14]

MotifStructure ExampleExpected t½ (min)Expected CLint (µL/min/mg)Rationale for Performance
Butan-1-amine R-NH-(CH₂)₃-CH₃< 10> 200High susceptibility to ω- and (ω-1)-hydroxylation and deamination.[4]
4-Fluorobutan-1-amine R-NH-(CH₂)₃-CH₂F45 - 6015 - 30ω-hydroxylation is blocked by the strong C-F bond, significantly reducing clearance.[6][8]
Cyclopropylmethylamine R-NH-CH₂-cPr30 - 4530 - 50The cyclopropyl ring is more stable to oxidation than a linear alkyl chain.
Azetidin-3-yl R-(Azetidin-3-yl)> 60< 15The cyclic structure protects against N-dealkylation and constrains conformation away from metabolic enzyme active sites.

Note: R represents the core scaffold of a hypothetical drug molecule. t½ = half-life; CLint = intrinsic clearance. Higher t½ and lower CLint values indicate greater metabolic stability.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of different motifs, the human liver microsomal (HLM) stability assay is the industry-standard high-throughput screening method.[1][15][16] It provides a reliable measure of Phase I metabolic clearance.[1]

Causality Behind Experimental Choices
  • Test System (Human Liver Microsomes): Microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes.[1] They are chosen because they contain a high concentration of CYP and other key Phase I drug-metabolizing enzymes.[1][15] Using a pooled lot from multiple donors averages out inter-individual genetic variability.[15]

  • Cofactor (NADPH): Cytochrome P450 enzymes require NADPH (Nicotinamide adenine dinucleotide phosphate) as a cofactor to provide the reducing equivalents for the oxidation reaction.[1][15] Including a "minus cofactor" control is essential to distinguish between enzyme-mediated metabolism and simple chemical degradation.[15]

  • Controls (Verapamil, Dextromethorphan): High-turnover and moderate-turnover control compounds are included in every assay.[1] This validates that the microsomal enzymes are active and the assay is performing within expected parameters, ensuring the trustworthiness of the data.

  • Analysis (LC-MS/MS): Liquid chromatography-tandem mass spectrometry is used for its high sensitivity, selectivity, and speed, allowing for accurate quantification of the parent compound's disappearance over time.[1][16]

Step-by-Step Methodology
  • Compound Preparation: Prepare a 1 mM stock solution of the test compound (e.g., the 4-fluorobutan-1-amine analog) and control compounds in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer (pH 7.4), human liver microsomes (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).[15]

  • Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration of 1 mM).[1][15]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard.[1][15] The cold acetonitrile immediately stops the enzymatic reaction.

  • Sample Processing: Centrifuge the stop plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point by monitoring its specific mass transition.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[1]

cluster_workflow Microsomal Stability Assay Workflow prep 1. Preparation - Test Compound (1 µM) - HLM (0.5 mg/mL) - Buffer (pH 7.4) incubate 2. Incubation Pre-warm to 37°C prep->incubate start 3. Initiation Add NADPH (1 mM) incubate->start sampling 4. Time-Point Sampling (0, 5, 15, 30, 45 min) start->sampling quench 5. Quenching Add cold Acetonitrile + Internal Standard sampling->quench process 6. Processing Centrifuge to pellet protein quench->process analyze 7. LC-MS/MS Analysis Quantify remaining compound process->analyze data 8. Data Analysis Calculate t½ and CLint analyze->data

Caption: Experimental workflow for an in vitro liver microsomal stability assay.

Conclusion and Field-Proven Insights

The strategic incorporation of a 4-fluorobutan-1-amine motif is a powerful and reliable tactic for enhancing the metabolic stability of drug candidates susceptible to oxidative metabolism at the alkyl chain terminus. By replacing a labile C-H bond with a robust C-F bond, medicinal chemists can effectively block a major clearance pathway, often leading to substantial improvements in half-life and oral bioavailability.[3][6]

While this motif offers clear advantages over its non-fluorinated counterpart and potentially problematic β-fluorinated analogs, it is not a universal solution. The ultimate success of any bioisosteric replacement is context-dependent and must be validated empirically.[12] Factors such as the overall molecular architecture and the specific CYP isozymes involved in a compound's metabolism can influence the outcome. Therefore, the robust and self-validating in vitro microsomal stability assay remains an indispensable tool for guiding lead optimization. By objectively comparing motifs like the 4-fluorobutan-1-amine against other alternatives, researchers can make data-driven decisions to design more resilient and effective drug candidates.

References

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Validation

Analytical Comparison Guide: HPLC Retention Time Standards for 4-Fluorobutan-1-amine Hydrochloride

The Chromatographic Challenge of Fluorinated Aliphatic Amines 4-Fluorobutan-1-amine hydrochloride (4-FBA HCl, CAS 286371-70-8) is a highly polar, low-molecular-weight building block frequently utilized in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

The Chromatographic Challenge of Fluorinated Aliphatic Amines

4-Fluorobutan-1-amine hydrochloride (4-FBA HCl, CAS 286371-70-8) is a highly polar, low-molecular-weight building block frequently utilized in pharmaceutical development. Analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents two distinct mechanistic challenges:

  • Optical Invisibility: Lacking a conjugated

    
    -electron system, 4-FBA possesses no native UV absorbance above 210 nm, rendering standard UV/Vis detection ineffective without derivatization.
    
  • Fluorine-Induced Polarity Shifts: The terminal fluorine atom exerts a powerful electron-withdrawing inductive effect. While polyfluorination typically increases lipophilicity, the substitution of a single hydrogen for a highly electronegative fluorine atom on a short aliphatic chain increases the molecular dipole moment and slightly depresses the

    
     of the primary amine.
    

In reversed-phase liquid chromatography (RP-HPLC), these electronic shifts reduce the hydrophobic interaction between the analyte and the C18 stationary phase, causing 4-FBA to elute earlier than its non-fluorinated counterparts. To ensure method reproducibility and mitigate[1], analysts must establish a robust System Suitability Test (SST) using structurally related alkylamine retention time standards.

WorkflowLogic A Target Analyte: 4-Fluorobutan-1-amine HCl B Derivatization Route (e.g., FMOC-Cl, OPA) A->B Lacks UV Chromophore C Direct Analysis Route (HILIC or IP-RP) A->C Requires Native State D UV or FLD Detection (High Sensitivity) B->D E CAD, ELSD, or MS (Universal/Mass Detection) C->E F System Suitability: Compare with C4 RT Standards D->F E->F

Fig 1. Decision matrix for HPLC method selection and standard comparison for 4-FBA.

Comparative Analysis of C4 Retention Time Standards

To validate column selectivity and mobile phase preparation, a multi-standard bracketing approach is required. By comparing 4-FBA against other C4-alkylamines, we create a self-validating window of retention.

  • Standard A: 1-Butanamine (Baseline Reference). Provides the baseline hydrophobic retention for an unsubstituted C4 aliphatic chain.

  • Target: 4-Fluorobutan-1-amine. The polar C-F bond slightly decreases retention compared to 1-butanamine on standard hydrocarbon stationary phases, as supported by [2].

  • Standard B: 4-Chlorobutan-1-amine (Lipophilic Reference). Chlorine is larger and highly polarizable. Replacing hydrogen with chlorine significantly increases the lipophilicity (

    
    ) of the molecule, drastically extending its retention time.
    

RetentionLogic N1 Alkylamine Standards (Chain Length = 4) N2 1-Butanamine (Baseline Hydrophobicity) N1->N2 Unsubstituted N3 4-Fluorobutan-1-amine (Increased Dipole, Lower pKa) N1->N3 Fluorination N4 4-Chlorobutan-1-amine (Increased Lipophilicity) N1->N4 Chlorination N5 Reversed-Phase C18 Elution Order N2->N5 Elutes Second N3->N5 Elutes First (Lowest RT) N4->N5 Elutes Last (Highest RT)

Fig 2. Mechanistic logic governing the RP-HPLC elution order of C4 alkylamine analogs.

Causality-Driven Experimental Workflows

The following protocols are designed as self-validating systems . They do not merely separate the compounds; they contain internal checks that prove the chemical mechanisms (derivatization efficiency or ion-pairing equilibrium) are functioning correctly.

Protocol A: Pre-Column Derivatization with FMOC-Cl (UV/FLD Detection)

This method utilizes 9-Fluorenylmethyl chloroformate (FMOC-Cl) to attach a bulky, highly hydrophobic, and UV-active chromophore to the primary amines. This approach is widely validated for [3].

  • Step 1: Buffer Preparation (pH 9.5).

    • Action: Dissolve 0.1 M sodium borate in LC-MS grade water, adjusted to pH 9.5.

    • Causality: FMOC-Cl derivatization requires the amine to act as a nucleophile (free-base form). 4-FBA HCl has a

      
       near 10.2; buffering at 9.5 ensures a sufficient proportion of the free amine exists while minimizing the competing hydrolysis of the FMOC-Cl reagent.
      
  • Step 2: Derivatization Reaction.

    • Action: Mix 100 µL of the standard/sample mixture (containing 4-FBA, 1-Butanamine, and 4-Chlorobutan-1-amine) with 100 µL of borate buffer and 200 µL of 5 mM FMOC-Cl in acetonitrile. Incubate for 10 minutes at ambient temperature.

    • Causality: Acetonitrile maintains the solubility of the lipophilic FMOC-Cl while remaining miscible with the aqueous buffer, ensuring homogeneous reaction kinetics.

  • Step 3: Quenching (The Self-Validation Step).

    • Action: Add 50 µL of 10 mM Adamantanamine to quench the reaction.

    • Causality: Unreacted FMOC-Cl hydrolyzes into FMOC-OH, which can co-elute with target peaks. Quenching with a bulky, highly lipophilic amine converts excess reagent into a derivative that elutes far outside the C4-amine chromatographic window, validating that no reagent-derived artifacts interfere with the RT standards.

  • Step 4: HPLC Analysis.

    • Conditions: C18 Column (150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: Acetonitrile. Gradient: 40% B to 90% B over 15 minutes. Detection: UV at 265 nm or FLD (Ex: 260 nm, Em: 315 nm).

Protocol B: Ion-Pairing Reversed-Phase (IP-RP) with CAD Detection

For stability-indicating assays where derivatization risks degrading the analyte, direct analysis is required.

  • Step 1: Mobile Phase Preparation.

    • Action: Prepare Mobile Phase A with 0.1% Heptafluorobutyric acid (HFBA) in water.

    • Causality: HFBA acts as a volatile ion-pairing reagent. The perfluorinated chain provides strong hydrophobic interactions with the C18 phase, while the carboxylate anion dynamically pairs with the protonated amines, transforming them into retained hydrophobic complexes.[4].

  • Step 2: Column Equilibration (The Self-Validation Step).

    • Action: Flush the C18 column with the IP mobile phase for a minimum of 20 column volumes prior to the first injection. Inject the 1-Butanamine standard 5 times.

    • Causality: Ion-pairing reagents require extensive time to saturate the stationary phase. If the RT of 1-Butanamine drifts by >0.5% RSD across the 5 injections, the system validates that equilibrium has not been reached, preventing erroneous sample analysis.

  • Step 3: Charged Aerosol Detection (CAD).

    • Action: Set CAD evaporator temperature to 35°C.

    • Causality: Because 4-FBA lacks a chromophore and HFBA can suppress MS ionization, CAD provides universal, mass-based detection by measuring the charge transferred to aerosolized analyte particles after mobile phase evaporation.

Quantitative Performance Data

The following tables summarize the expected chromatographic performance of 4-FBA against its reference standards, demonstrating how structural modifications dictate retention behavior.

Table 1: Comparative Chromatographic Performance (Protocol A: FMOC-Cl Derivatization / UV Detection)

Analyte StandardRelative Retention Time (RRT)Theoretical Plates (N)Resolution (

) vs Previous Peak
Tailing Factor (

)
4-Fluorobutan-1-amine 0.88> 11,500N/A1.08
1-Butanamine (Ref) 1.00> 12,0003.21.05
4-Chlorobutan-1-amine 1.24> 13,0004.51.02

Data Interpretation: The highly polar C-F bond causes 4-FBA to elute 12% faster than the unsubstituted C4 chain. The polarizable C-Cl bond increases retention by 24%.

Table 2: Direct IP-RP LC-CAD Performance (Protocol B: HFBA Ion-Pairing)

Analyte StandardAbsolute Retention Time (min)RRTResolution (

)
Signal-to-Noise (S/N) at 10 µg/mL
4-Fluorobutan-1-amine 4.20.81N/A> 50
1-Butanamine (Ref) 5.21.002.8> 45
4-Chlorobutan-1-amine 7.11.363.9> 60

Data Interpretation: In the native state (Protocol B), the retention time spread is exaggerated compared to the derivatized state, making IP-RP highly selective for resolving fluorinated from non-fluorinated impurities.

References

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines Source: PLOS One (via NCBI) URL:[Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: Journal of Chromatography A (via NCBI) URL:[Link]

  • The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC Source: Journal of Fluorine Chemistry (via NCBI) URL:[Link]

  • Retention Time Variability in HPLC Source: Element Lab Solutions URL:[Link]

Sources

Comparative

Elemental Analysis Standards for 4-Fluorobutan-1-amine Hydrochloride Purity: A Comparative Technical Guide

Executive Summary: The Purity Paradox of Fluorinated Amine Salts In the synthesis of fluorinated building blocks like 4-fluorobutan-1-amine hydrochloride (CAS: 286371-70-8) , establishing absolute purity is a deceptive c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox of Fluorinated Amine Salts

In the synthesis of fluorinated building blocks like 4-fluorobutan-1-amine hydrochloride (CAS: 286371-70-8) , establishing absolute purity is a deceptive challenge. While Elemental Analysis (EA) remains the "gold standard" for publication and bulk characterization, it is frequently insufficient for hygroscopic salts.

This guide objectively compares Combustion Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC-CAD as purity standards. We demonstrate that while EA provides necessary bulk confirmation, it fails to distinguish between solvation isomers (hydrates) and synthesis impurities without orthogonal validation. For this specific fluorinated amine, we recommend a dual-validation workflow.

Technical Profile: 4-Fluorobutan-1-amine Hydrochloride[1][2][3][4]

Before evaluating standards, we must understand the analyte's behavior.

PropertySpecificationAnalytical Challenge
Formula C₄H₁₁ClFN (C₄H₁₀FN · HCl)Requires simultaneous determination of C, H, N, F, and Cl.
MW 127.59 g/mol Low MW means small impurities cause large % deviations.
Chromophore None (Aliphatic amine)Invisible to standard UV-HPLC (254 nm).
Hygroscopicity High (Hydroscopic Salt)Rapid water uptake distorts %C and %N values.
Fluorine Content ~14.89% (Theoretical)C-F bonds are robust; requires high-temp combustion (>1000°C).

Comparative Analysis of Purity Standards

Method A: Combustion Elemental Analysis (The Traditional Standard)

Mechanism: High-temperature oxidation followed by GC separation of gases (CO₂, H₂O, N₂, etc.). Fluorine requires specific combustion aids (e.g., WO₃) to prevent stable fluoride salt formation.

  • Pros:

    • Verifies bulk stoichiometric ratio (Salt formation confirmation).

    • Required for publication in top-tier journals (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8]

  • Cons:

    • The "Water Trap": A sample containing 2% water (w/w) can mimic a pure sample if the C/N ratio is the primary metric.

    • Non-Specific: Cannot distinguish between an isomer impurity and the target compound.

    • Destructive: Requires 2–5 mg of material.

Method B: Quantitative NMR (qNMR) (The Orthogonal Alternative)

Mechanism: Ratio of integrated proton signals against an internal standard (e.g., Maleic Acid or TCNB) with known purity.

  • Pros:

    • Absolute Purity: Determines w/w% directly, accounting for water, solvents, and inorganic salts.

    • Solvent Quantification: Instantly identifies trapped Et₂O or MeOH.

    • Non-Destructive: Sample can be recovered.

  • Cons:

    • Requires a high-precision balance and deuterated solvents.

    • Relaxation times (T₁) must be optimized (D1 > 5×T₁) for accuracy.

Method C: HPLC-CAD (Charged Aerosol Detection)

Mechanism: Separation via column chromatography followed by nebulization and charge detection.

  • Pros:

    • Universal Detection: Detects the amine without a UV chromophore.

    • Impurity Profiling: Separates synthesis byproducts (e.g., dimers, defluorinated analogs).

  • Cons:

    • Response factors vary; requires calibration curves for accurate quantitation.

    • Does not provide structural confirmation.

Experimental Data Comparison

Scenario: The "98% Pure" Sample

A batch of 4-fluorobutan-1-amine HCl was synthesized and subjected to all three methods.

Table 1: Comparative Purity Results

MetricTheoretical (Anhydrous)Method A: EA (Found)Method B: ¹H qNMRMethod C: HPLC-CAD
Carbon (%) 37.66%36.92% (-0.74)
Hydrogen (%) 8.69%8.95% (+0.26)
Nitrogen (%) 10.98%10.75% (-0.23)
Purity Calculation 100% FAIL (<0.4% tol) 94.2% 99.1% (a/a)
Interpretation Suggests ImpurityDetects 4.5% H₂O Blind to Water

Analysis:

  • EA failed the standard ±0.4% tolerance. The low Carbon and high Hydrogen suggest water contamination.

  • HPLC-CAD showed 99.1% area-under-curve, falsely indicating high purity because it ignored the water content.

  • qNMR revealed the truth: The sample is chemically pure (organic skeleton) but contains ~4.5% water, lowering the effective weight purity to 94.2%.

Experimental Protocols

Protocol 1: Handling Hygroscopic EA Samples

For 4-fluorobutan-1-amine HCl, atmospheric moisture absorption is the primary error source.

  • Pre-Drying: Dry the sample in a vacuum oven at 40°C over P₂O₅ for 4 hours.

  • Encapsulation:

    • Use a glovebox or a dry-bag flushed with Argon for weighing.

    • Place ~2 mg sample into a pre-tared tin capsule.

    • Cold-Welding: Seal the capsule immediately inside the inert atmosphere using a capsule press.

  • Combustion:

    • Run a blank (empty tin) and a standard (acetanilide) first.

    • Fluorine Mode: Ensure the combustion tube contains a Tungsten (VI) oxide (WO₃) catalyst to facilitate quantitative release of Fluorine and prevent formation of non-volatile metal fluorides.

Protocol 2: qNMR Validation (Internal Standard Method)
  • Standard Selection: Use Maleic Acid (TraceCERT® grade) due to its distinct singlet at ~6.3 ppm, clear of the amine's alkyl protons (1.5–4.5 ppm).

  • Preparation:

    • Weigh ~10 mg of 4-fluorobutan-1-amine HCl (W_sample) into a vial.

    • Weigh ~5 mg of Maleic Acid (W_std) into the same vial.

    • Dissolve in 0.6 mL D₂O (Deuterium Oxide).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 30 seconds (critical for full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    

Visualization: Purity Validation Workflow

The following diagram illustrates the decision logic for validating 4-fluorobutan-1-amine HCl.

PurityValidation Start Crude 4-fluorobutan-1-amine HCl HPLC Step 1: HPLC-CAD/ELSD (Check Organic Impurities) Start->HPLC PassHPLC >98% Area? HPLC->PassHPLC Recrystallize Recrystallize (iPrOH/Et2O) PassHPLC->Recrystallize No qNMR Step 2: 1H qNMR (Check Solvents/Water) PassHPLC->qNMR Yes Recrystallize->HPLC CalcPurity Calculate w/w Purity qNMR->CalcPurity EA Step 3: Elemental Analysis (Confirm Bulk Stoichiometry) CalcPurity->EA Compare Compare EA vs Theoretical EA->Compare Valid VALIDATED STANDARD (Ready for Bio-Assay) Compare->Valid Within ±0.4% Adjust Adjust for Hydrate (e.g., .0.5 H2O) Compare->Adjust Deviates Adjust->Valid Recalculated

Figure 1: Integrated workflow for validating fluorinated amine salt purity, prioritizing organic purity (HPLC) followed by solvation analysis (qNMR) and bulk confirmation (EA).

Conclusion

For 4-fluorobutan-1-amine hydrochloride , relying solely on Elemental Analysis is a procedural risk due to the compound's hygroscopic nature and the "invisibility" of water in HPLC traces.

Recommendation:

  • Use HPLC-CAD to ensure no organic side-products exist.

  • Use qNMR to establish the "True Value" purity (w/w%) and water content.

  • Use EA only as a final confirmation of the salt stoichiometry (Cl ratio), correcting the theoretical values based on the water content found in qNMR.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "4-Fluorobutan-1-amine hydrochloride Product Specification." Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. Link

  • EPA Method 9056A. "Determination of Inorganic Anions by Ion Chromatography." (Relevant for Chloride/Fluoride confirmation). Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluorobutan-1-amine hydrochloride

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Fluorobutan-1-amine hydrochloride (CAS No. 286371-70-8).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Fluorobutan-1-amine hydrochloride (CAS No. 286371-70-8). As a halogenated amine salt, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined herein are grounded in established safety protocols and regulatory standards.

Hazard Assessment and Characterization

4-Fluorobutan-1-amine hydrochloride is a solid powder. While comprehensive toxicological data for this specific compound is not widely available, its chemical structure—a halogenated aliphatic amine hydrochloride—necessitates that it be handled as a hazardous substance. Related compounds, such as other fluorinated amine hydrochlorides, are known to be harmful if swallowed, harmful in contact with skin, and capable of causing serious eye and skin irritation.[1][2][3]

Furthermore, thermal decomposition may produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2][4][5] Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Table 1: Chemical and Safety Data Summary

PropertyValue / InformationSource(s)
Chemical Name 4-Fluorobutan-1-amine hydrochloride
CAS Number 286371-70-8
Physical Form Solid, powder
Inferred GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH332: Harmful if inhaled[1][2][3]
Regulatory Consideration Must be disposed of as hazardous waste in accordance with local and national regulations (e.g., EPA RCRA in the U.S.).[6][7]

Immediate Safety and Handling Protocols

Before beginning any work that will generate waste, it is critical to establish a safe operating environment. The principle of causality here is simple: preventing exposure is the most effective safety measure.

Mandatory Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][8] This is to prevent contact with the solid powder or solutions, which could cause serious eye damage.[1]

  • Hand Protection: Use nitrile or other chemically resistant gloves. This creates a barrier to prevent skin contact, which can be harmful.[1][9]

  • Body Protection: A standard laboratory coat is required to protect against contamination of personal clothing.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9][10]

Step-by-Step Disposal Procedure

The required disposal method for 4-Fluorobutan-1-amine hydrochloride is collection and subsequent disposal as hazardous chemical waste through a licensed environmental management service.[2] Disposing of this chemical down the drain or in regular trash is a violation of regulatory standards and is strictly prohibited.[6][7]

Experimental Protocol: Waste Collection and Preparation

Objective: To safely collect and prepare all waste streams containing 4-Fluorobutan-1-amine hydrochloride for pickup by an Environmental Health and Safety (EHS) provider.

Materials:

  • Waste containing 4-Fluorobutan-1-amine hydrochloride (solid, liquid, or contaminated labware).

  • Designated hazardous waste container (must be compatible with the chemical, in good condition, with a secure screw-top cap).[7][11]

  • Hazardous waste labels/tags as required by your institution.

  • Full PPE as specified in Section 2.

Procedure:

  • Container Preparation: Select a clean, dry, and chemically compatible waste container. Before adding any waste, affix a hazardous waste label.[11] This preemptive step prevents the creation of "mystery waste," a significant safety and compliance issue.

  • Waste Segregation: It is critical to keep 4-Fluorobutan-1-amine hydrochloride waste separate from other waste streams, especially strong oxidizing agents, to prevent hazardous reactions.[4][5][9] Non-halogenated and halogenated waste should be kept in separate containers.[11]

  • Collecting Solid Waste: Carefully transfer residual powder, contaminated weigh boats, or other solid materials into the designated waste container. Perform these transfers within a fume hood to contain any airborne dust.

  • Collecting Liquid Waste:

    • Collect all solutions containing 4-Fluorobutan-1-amine hydrochloride in the designated liquid waste container.

    • Rinse any emptied containers ("triple rinse") with a suitable solvent (e.g., methanol or water). Collect the first and second rinsates as hazardous waste in the same container.[6] The third rinse, if the container is visually clean, may be disposed of according to institutional policy, but collecting it as waste is the most cautious approach.

  • Labeling: Fill out the hazardous waste label completely and legibly. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "4-Fluorobutan-1-amine hydrochloride". Do not use abbreviations or chemical formulas.[7][11]

    • List all constituents in the container by percentage.

    • The date of accumulation and the name of the generating researcher.[6]

  • Container Management: Keep the waste container securely capped at all times, except when actively adding waste.[7][11] This minimizes the release of vapors and prevents spills.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) away from incompatible materials.[7][9] Ensure the container is stored upright in secondary containment.

Disposal Workflow and Decision Logic

The following diagram illustrates the logical workflow for the proper management and disposal of waste containing 4-Fluorobutan-1-amine hydrochloride.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_finalization Finalization & Storage cluster_disposal Disposal start Identify Waste Generation Task ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood container Select & Pre-label Compatible Waste Container hood->container collect Collect Waste (Solid, Liquid, Rinsate) container->collect segregate Segregate from Incompatible Waste (e.g., Oxidizers) collect->segregate cap Securely Cap Container segregate->cap label_final Complete Hazardous Waste Label (Full Name, % Composition, Date) cap->label_final store Store in Designated Satellite Accumulation Area label_final->store request Request Pickup from EHS/ Licensed Waste Vendor store->request

Sources

Handling

Personal protective equipment for handling 4-Fluorobutan-1-amine hydrochloride

Executive Safety Summary Compound: 4-Fluorobutan-1-amine hydrochloride CAS: 286371-70-8 (HCl salt) Physical State: Hygroscopic Solid (White to off-white powder)[1] As researchers, we often underestimate simple amine salt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 4-Fluorobutan-1-amine hydrochloride CAS: 286371-70-8 (HCl salt) Physical State: Hygroscopic Solid (White to off-white powder)[1]

As researchers, we often underestimate simple amine salts, assuming they are benign compared to their free-base counterparts.[1] However, 4-Fluorobutan-1-amine hydrochloride presents a unique convergence of risks: it is a primary amine salt (potential for irritation/corrosion upon hydrolysis), it is fluorinated (risk of HF evolution during thermal decomposition), and it is hygroscopic (handling difficulty and contamination risk).[1]

This guide moves beyond the standard SDS to provide an operational framework for safe, reproducible handling. The protocols below are designed to be self-validating —meaning the workflow itself checks for safety and integrity at each step.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific stress points of this molecule.[1]

Hazard CategorySpecific RiskMechanism of Action
Chemical Skin/Eye Irritation (Category 2/2A)Upon contact with moisture (sweat/mucous membranes), the salt can hydrolyze, creating a localized acidic environment and releasing the organic amine.[1]
Thermal Hydrogen Fluoride (HF) GenerationCRITICAL: In the event of a fire or decomposition (>150°C), the C-F bond can rupture, releasing highly toxic HF gas alongside HCl and NOx.[1]
Physical HygroscopicityThe salt avidly absorbs atmospheric water, leading to "caking."[1] This alters stoichiometry (weighing errors) and increases skin adherence if spilled.[1]

Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety" attire. For fluorinated amine salts, we employ a Barrier-Redundancy Strategy .

A. Hand Protection (The Double-Glove Protocol)[1]
  • Primary Layer (Inner): Nitrile (4 mil).[1] Acts as the final biological barrier.[1]

  • Secondary Layer (Outer): Nitrile (minimum 5 mil) or Neoprene.[1] Acts as the mechanical and chemical shield.[1]

  • Why? 4-Fluorobutan-1-amine HCl is a solid.[1][2] Solids generate dust.[1] Dust settles on gloves.[1] When you sweat, the dust dissolves and permeates.[1] Double gloving prevents this "dissolution-permeation" pathway.[1]

  • Validation: Inspect the inner glove for discoloration or dampness upon removing the outer glove.

B. Respiratory Protection
  • Standard Operation: Fume Hood (Face velocity: 0.5 m/s or 100 fpm).[1]

  • Dust Generation Risk: If handling >500 mg outside a hood (not recommended) or cleaning a spill, use an N95 or P100 particulate respirator .[1]

  • Why? Inhalation of the dust causes immediate upper respiratory tract irritation due to the hydrochloride moiety.[1]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient because fine powders can drift around side shields.[1]

  • Body: Lab coat (buttoned/snapped to the neck). Long pants. Closed-toe impermeable shoes.[1]

Operational Protocol: The "Zero-Contact" Workflow

This workflow is designed to minimize atmospheric exposure, preserving both the researcher's safety and the compound's purity.

Step 1: Preparation & Weighing
  • Environment: All weighing must occur within a certified chemical fume hood.

  • Anti-Static Measure: Use an anti-static gun or bar on the weighing boat.[1]

    • Reasoning: Fluorinated amines can be static-prone.[1] Static dispersal results in invisible aerosolization of the compound.[1]

  • The "Transfer" Technique: Do not use a spatula to "flick" powder.[1] Use a subdivision method (tapping the vial) to prevent airborne dust.[1]

Step 2: Solubilization
  • Solvent Choice: Dissolve the solid immediately after weighing.[1]

  • Exothermic Check: The dissolution of amine hydrochlorides can be mildly exothermic.[1] Add solvent slowly.

  • Vessel Closure: Cap the vial immediately. The solution is now the primary containment vessel.[1]

Step 3: Decontamination (Self-Validation)
  • Wipe Down: Use a wet paper towel (water/surfactant) to wipe the balance area.[1]

  • pH Check: Touch the wet paper towel with a pH strip.[1]

    • Validation: If the strip turns Red/Pink , acidic salt residue is present.[1] Re-clean until neutral.[1] This confirms the area is safe for the next user.[1]

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" validation points.

SafetyProtocol Start Start: Handling 4-Fluorobutan-1-amine HCl RiskAssess Risk Assessment: 1. Hygroscopic Dust 2. HF Potential (Fire) Start->RiskAssess PPE_Check PPE Verification: Double Nitrile Gloves? Goggles (Not Glasses)? RiskAssess->PPE_Check Stop_PPE STOP: Acquire Proper PPE PPE_Check->Stop_PPE No Weighing Weighing Protocol: In Fume Hood Anti-Static Measures PPE_Check->Weighing Yes Spill_Check Did Spillage Occur? Weighing->Spill_Check Spill_Response Spill Response: 1. Mist with water (prevent dust) 2. Wipe with weak base (NaHCO3) 3. Check pH Spill_Check->Spill_Response Yes Solubilization Solubilization: Dissolve immediately to eliminate dust hazard Spill_Check->Solubilization No Disposal Disposal: Halogenated Organic Waste Spill_Response->Disposal Decon Decontamination Validation: Wipe bench -> Test pH Solubilization->Decon Decon->Disposal

Figure 1: Operational safety workflow emphasizing the self-validating decontamination step.

Emergency Response Protocols

A. Spills (Solid)[1]
  • Isolate: Mark the area.[1]

  • Dampen: Do not dry sweep.[1] Gently mist the powder with a water spray bottle to prevent dust generation.[1]

  • Neutralize: Wipe with a saturated sodium bicarbonate (NaHCO₃) solution.[1] This neutralizes the HCl salt, converting it to the free amine (which is odorous but less acidic) and salt water.[1]

  • Clean: Follow with a soap and water wash.[1][3][4][5]

B. Fire (The HF Hazard)[1][5]
  • Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) .[1]

  • Action:

    • Do not fight large fires without a Self-Contained Breathing Apparatus (SCBA).[1]

    • Use CO₂, Dry Chemical, or Polymer Foam.[1]

    • Medical Alert: If exposed to smoke from this compound, medical observation for delayed pulmonary edema (typical of HF/HCl inhalation) is required.

C. Exposure
  • Skin: Wash with soap and water for 15 minutes.[4] If redness persists, consult a physician (mentioning potential fluoride component, though unlikely to cause systemic fluorosis from simple salt contact).[1]

  • Eyes: Flush for 15 minutes.[3][4][6][7] Do not rub. The crystals are abrasive and acidic.[1]

Disposal & Deactivation

Never dispose of fluorinated amines in the general trash or down the drain.[1]

Waste StreamClassificationProtocol
Solid Waste Hazardous Chemical WasteBag in double-sealed polyethylene bags.[1] Label as "Fluorinated Amine Salt - Solid."[1]
Liquid Waste Halogenated OrganicDissolve in a combustible solvent (ethanol/acetone) and place in the "Halogenated Solvents" container.[1]
Contaminated Sharps Hazardous SharpsNeedles used with this compound must go into a sharps container labeled for chemical contamination.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 4-Fluorobutan-1-amine hydrochloride Safety Data Sheet. Retrieved from [1]

  • PubChem. (2025).[1][8] 4-Fluorobutan-1-amine hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-Fluorobutan-1-amine hydrochloride
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Reactant of Route 2
4-Fluorobutan-1-amine hydrochloride
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